Mesterolone
Description
This compound is a synthetic anabolic-androgenic steroid (AAS) and derivative of dihydrotestosterone (DHT). It is inactivated by 3α-hydroxysteroid dehydrogenase in skeleta muscules so it is considered a weak androgen. It is not a substrate for aromatase so it is not converted into estrogen. This compound demonstrated to have minimal effect on sperm counts and levels of FSH or LH. Experiments of this compound serving as a potential treatment of depression are still undergoing.
17 beta-Hydroxy-1 alpha-methyl-5 alpha-androstan-3-one. A synthetic steroid with anabolic and androgenic activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRZJKIQKRJCF-TZPFWLJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878533 | |
| Record name | Mesterolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1424-00-6 | |
| Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesterolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesterolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesterolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mesterolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesterolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESTEROLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
| Record name | Mesterolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mesterolone: A Technical Guide to Pharmacodynamics and Androgen Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesterolone (1α-methyl-dihydrotestosterone) is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2][3][4] This document provides a comprehensive technical overview of the pharmacodynamics of this compound, with a specific focus on its interaction with the androgen receptor (AR). It details the compound's mechanism of action, its binding affinity relative to other androgens, and the experimental protocols used to determine these characteristics. The information is intended for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Pharmacodynamics of this compound
This compound exhibits a unique pharmacodynamic profile characterized by strong androgenic effects and weak anabolic activity.[5][6] Its primary mechanism of action is as an agonist of the androgen receptor.[3][5][6] Upon binding, the this compound-AR complex initiates a cascade of biochemical events leading to the modulation of gene expression.[3][7]
A key feature of this compound is its inability to be aromatized into estrogen, meaning it does not produce estrogenic side effects.[3][4][7] Furthermore, it is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue, which is responsible for its limited anabolic effects.[4][5][6]
This compound also demonstrates a very high affinity for sex hormone-binding globulin (SHBG).[6][7] This allows it to displace endogenous testosterone (B1683101) from SHBG, thereby increasing the concentration of free, biologically active testosterone.[7] The effect of this compound on gonadotropin secretion (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) appears to be minimal, especially at therapeutic dosages.[2][4]
Androgen Receptor and SHBG Binding Affinity
The binding affinity of this compound to the androgen receptor and sex hormone-binding globulin has been determined through competitive binding assays. The data is often presented as a Relative Binding Affinity (RBA) compared to a reference compound.
| Compound | Androgen Receptor (Rat Prostate) RBA (%) | Androgen Receptor (Rat Skeletal Muscle) RBA (%) | Androgen Receptor (Rabbit Skeletal Muscle) RBA (%) | Sex Hormone-Binding Globulin (Human) RBA (%) |
| Methyltrienolone (B1676529) (MT) | 100 | 100 | 100 | <0.01 |
| This compound | 25 | 8 | 21 | ~400 (relative to DHT) |
| Dihydrotestosterone (DHT) | 46 | 1 | 7 | 100 |
| Testosterone | 23 | 20 | 25 | 19 |
Data sourced from Saartok et al. (1984). RBA for AR is relative to methyltrienolone (100%). RBA for SHBG is relative to dihydrotestosterone (100%).[8][9]
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The determination of a compound's binding affinity for the androgen receptor is typically achieved through a competitive radioligand binding assay.[9][10][11] The following is a representative protocol synthesized from established methodologies.
Principle
This assay measures the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone or [³H]-R1881) for binding to the androgen receptor.[10][11] The source of the androgen receptor is typically cytosol prepared from the ventral prostates of castrated rats.[8] The displacement of the radioligand by the test compound is proportional to the test compound's binding affinity.[10]
Materials and Reagents
-
Androgen Receptor Source: Cytosol from ventral prostates of Sprague-Dawley rats, castrated 24 hours prior to tissue harvesting.[8]
-
Radioligand: [³H]-Methyltrienolone ([³H]-MT) or [³H]-R1881.[9]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Buffers:
-
Separating Agent: Hydroxyapatite (B223615) (HAP) slurry.[9]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.[9]
-
Equipment: High-speed refrigerated centrifuge, scintillation counter, 96-well plates, homogenizer.[12]
Procedure
-
Preparation of Prostate Cytosol:
-
Excise ventral prostates from castrated rats and place them in ice-cold TEDG buffer.
-
Homogenize the tissue and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant (cytosol) containing the androgen receptors.
-
Determine the protein concentration of the cytosol.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the prostate cytosol solution.[9]
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of a known unlabeled androgen (e.g., cold DHT or MT), and the prostate cytosol solution.[9]
-
Test Compound Wells: Add assay buffer, radioligand, the prostate cytosol solution, and serial dilutions of this compound.[9]
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[9]
-
Separation of Bound and Unbound Ligand:
-
Add ice-cold hydroxyapatite (HAP) slurry to each well.[9]
-
Incubate on ice with intermittent mixing.
-
Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complexes.
-
Aspirate the supernatant containing the unbound ligand.
-
Wash the HAP pellet with ice-cold wash buffer.
-
-
Detection:
-
Add scintillation cocktail to each well containing the HAP pellet.[9]
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]
-
Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[9]
-
Calculate Ki (Inhibition Constant): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the androgen receptor.[5][13][14][15]
Visualizations
This compound Signaling Pathway
Caption: this compound's intracellular signaling pathway.
This compound's Effect on Free Testosterone
Caption: Mechanism of this compound increasing free testosterone.
Experimental Workflow for AR Binding Assay
Caption: Workflow of a competitive androgen receptor binding assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is this compound used for_Chemicalbook [chemicalbook.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C20H32O2 | CID 15020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. punnettsquare.org [punnettsquare.org]
An In-depth Technical Guide to Stanozolol: A Synthetic Derivative of Dihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stanozolol (B1681124) is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Developed by Winthrop Laboratories in 1962, it is chemically designated as 17α-methyl-2'H-5α-androst-2-eno[3,2-c]pyrazol-17β-ol.[1] Unlike many other AAS, stanozolol is not esterified and is available in both oral and aqueous suspension forms for intramuscular injection.[1] Its C17α-alkylation enhances its oral bioavailability by reducing first-pass hepatic metabolism, a structural modification that also contributes to its hepatotoxicity.[1][2] Stanozolol has been used clinically for the treatment of hereditary angioedema and has been investigated for other conditions such as venous insufficiency.[1] However, it is also widely known for its use as a performance-enhancing drug in both human and veterinary sports.[1][2] This guide provides a comprehensive technical overview of stanozolol, focusing on its pharmacological properties, mechanism of action, and relevant experimental data.
Pharmacodynamics
Stanozolol exerts its effects primarily through its interaction with the androgen receptor (AR), acting as an agonist.[1][2] Its binding affinity for the AR is approximately 22% of that of DHT.[1] As a 5α-reduced derivative, stanozolol is not a substrate for the 5α-reductase enzyme, meaning its potency is not amplified in androgenic tissues like the skin and prostate.[1] This contributes to a greater ratio of anabolic to androgenic activity compared to testosterone.[1] Furthermore, stanozolol is not aromatized to estrogens, thus avoiding estrogen-related side effects such as gynecomastia and fluid retention.[1]
Beyond its direct interaction with the AR, stanozolol exhibits a multifaceted mechanism of action that includes:
-
Anti-glucocorticoid effects: Stanozolol can act as an antagonist at the glucocorticoid receptor, thereby inhibiting the catabolic effects of glucocorticoids on muscle tissue.[2] This anti-catabolic action contributes to a net anabolic environment.
-
Modulation of other signaling pathways: Stanozolol has been shown to interact with other signaling pathways, including the PI3K/Akt pathway, which is crucial for cell growth and survival.[3][4] It has also been observed to influence the insulin-like growth factor-1 (IGF-1) signaling cascade.[5]
-
Effects on protein synthesis: Stanozolol promotes protein synthesis in skeletal muscle, a key component of its anabolic activity.[6] Studies in rats have shown that it can increase muscle protein synthesis by enhancing RNA concentration.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for stanozolol.
Table 1: Receptor Binding and Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Androgen Receptor (AR) Binding Affinity | ~22% of Dihydrotestosterone | [1] | |
| Sex Hormone-Binding Globulin (SHBG) Affinity | Very low | Human | [1] |
| Oral Bioavailability | High | Human | [1] |
| Elimination Half-life (Oral) | 9 hours | Human | [1] |
| Elimination Half-life (Intramuscular) | 24 hours (aqueous suspension) | Human | [1] |
Note: Specific values for Cmax, Tmax, clearance, and volume of distribution in humans are not consistently reported in publicly available literature.
Table 2: Preclinical Efficacy Data (Rat Model)
| Parameter | Dosage | Effect | Reference |
| Muscle Protein Synthesis | 1 mg/kg/day (female rats) | Increased | [6] |
| Muscle Growth Inhibition (by corticosterone) | 50 mg/kg/day | Decreased | [6] |
Table 3: Clinical Efficacy in Hereditary Angioedema
| Dosage | Outcome | Reference |
| 2 mg orally 3 times a day (initial) | Prophylactic use to decrease frequency and severity of attacks | [7] |
| 2 mg/day (maintenance) | Dose adjustment at intervals of 1 to 3 months | [7] |
Signaling Pathways
Stanozolol's biological effects are mediated through a complex network of signaling pathways. The primary pathway involves the androgen receptor, but interactions with other signaling cascades are also crucial.
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway initiated by stanozolol is depicted below.
Caption: Stanozolol Androgen Receptor Signaling Pathway.
Interaction with PI3K/Akt Signaling
Stanozolol has been shown to influence the PI3K/Akt signaling pathway, which plays a critical role in cell growth, proliferation, and survival. This interaction can contribute to its anabolic effects.
Caption: Stanozolol's Interaction with the PI3K/Akt Pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Androgen Receptor Competitive Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of stanozolol to the androgen receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) of stanozolol for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (AR)
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Unlabeled stanozolol
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of unlabeled stanozolol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of stanozolol in assay buffer to achieve a range of concentrations for the competition curve.
-
Prepare a solution of the radiolabeled androgen in assay buffer at a concentration near its Kd for the AR.
-
Prepare a solution of the recombinant AR in assay buffer.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells: Add assay buffer, radiolabeled androgen, and AR solution.
-
Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of a non-radiolabeled high-affinity androgen (e.g., unlabeled Mibolerone), and AR solution.
-
Stanozolol Competition Wells: Add assay buffer, radiolabeled androgen, AR solution, and the various dilutions of stanozolol.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Wash the filter plates with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of stanozolol.
-
Plot the percentage of specific binding against the logarithm of the stanozolol concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
In Vivo Rat Model for Muscle Hypertrophy
This protocol describes a general framework for studying the effects of stanozolol on skeletal muscle growth in a rat model.
Objective: To evaluate the anabolic effects of stanozolol on skeletal muscle mass and protein content in rats.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Stanozolol
-
Vehicle (e.g., propylene (B89431) glycol, saline with ethanol)
-
Animal housing and care facilities
-
Equipment for measuring body weight and muscle mass
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.
-
Grouping: Randomly assign rats to experimental groups (e.g., control, vehicle, stanozolol-treated at different doses).
-
Drug Administration: Administer stanozolol or vehicle to the respective groups via subcutaneous or intramuscular injection at the desired dosage and frequency (e.g., 1-5 mg/kg/day).[6][8][9]
-
Monitoring: Monitor body weight and food intake regularly throughout the study period (e.g., 4-8 weeks).
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles of interest (e.g., gastrocnemius, soleus, levator ani).
-
Analysis:
-
Measure the wet weight of the dissected muscles.
-
Homogenize the muscle tissue and determine the total protein content using a suitable protein assay.
-
-
Data Analysis: Compare the muscle mass and protein content between the different experimental groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for In Vivo Rat Muscle Hypertrophy Study.
In Vitro Protein Synthesis Assay in Myoblasts
This protocol provides a general method for assessing the effect of stanozolol on protein synthesis in a myoblast cell line, such as C2C12 cells.
Objective: To measure the rate of protein synthesis in myoblasts treated with stanozolol.
Materials:
-
C2C12 myoblast cell line
-
Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
Stanozolol
-
Lysis buffer
-
Antibodies for Western blotting (anti-puromycin, loading control)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Stanozolol Treatment: Treat the differentiated myotubes with various concentrations of stanozolol for a specified period (e.g., 24-48 hours).
-
Puromycin Labeling: Add puromycin to the cell culture medium and incubate for a short period (e.g., 30 minutes). Puromycin is incorporated into newly synthesized polypeptide chains, serving as a marker for protein synthesis.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled proteins.
-
Probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities for puromycin and the loading control.
-
Normalize the puromycin signal to the loading control signal.
-
Compare the normalized puromycin signal between control and stanozolol-treated cells to determine the effect on protein synthesis.
-
Caption: Workflow for In Vitro Protein Synthesis Assay.
Conclusion
Stanozolol is a potent synthetic derivative of DHT with significant anabolic and reduced androgenic properties. Its mechanism of action is complex, involving not only direct activation of the androgen receptor but also interactions with other key cellular signaling pathways, such as the PI3K/Akt pathway, and antagonism of the glucocorticoid receptor. The provided quantitative data and experimental protocols offer a foundational resource for researchers and drug development professionals working with this and related compounds. Further investigation into the precise molecular interactions and downstream signaling events will continue to enhance our understanding of stanozolol's pharmacological profile and potential therapeutic applications.
References
- 1. Stanozolol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Stanozolol? [synapse.patsnap.com]
- 3. Istanbul University Press [iupress.istanbul.edu.tr]
- 4. Journal of Istanbul Faculty of Medicine » Submission » EVALUATION OF PTEN AND PI3K/AKT EXPRESSIONS IN STANOZOLOL-TREATED RAT KIDNEYS [dergipark.org.tr]
- 5. Nandrolone and stanozolol induce Leydig cell tumor proliferation through an estrogen-dependent mechanism involving IGF-I system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Stanozolol administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Mesterolone's Impact on Sex Hormone-Binding Globulin (SHBG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesterolone, a synthetic androgen derived from dihydrotestosterone (B1667394) (DHT), exerts a significant influence on the endocrine system, primarily through its potent interaction with Sex Hormone-Binding Globulin (SHBG). This technical guide provides a comprehensive analysis of the molecular mechanisms, physiological consequences, and clinical implications of this compound's effect on SHBG. Through a synthesis of available preclinical and clinical data, this document elucidates the quantitative impact of this compound on SHBG levels, details the experimental protocols for its investigation, and visualizes the underlying signaling pathways.
Introduction
Sex Hormone-Binding Globulin (SHBG) is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream, thereby regulating their bioavailability and activity. The unbound, or "free," fraction of these hormones is biologically active and can interact with target tissue receptors. Consequently, modulating SHBG levels presents a strategic approach to influencing hormonal balance. This compound is a compound of particular interest due to its high binding affinity for SHBG.[1][2] This interaction underpins its primary mechanism of action and its clinical applications, which have historically included the treatment of androgen deficiency and male infertility.[3][4] Understanding the precise nature of this compound's impact on SHBG is crucial for its therapeutic and research applications.
Mechanism of Action: this compound and SHBG Interaction
This compound's primary and most well-documented effect on the hormonal axis is its strong binding affinity for SHBG.[1][2] This interaction has several key consequences:
-
Displacement of Endogenous Androgens: this compound competitively binds to SHBG, displacing endogenous androgens, most notably testosterone (B1683101). This leads to an increase in the circulating levels of free, biologically active testosterone.
-
Increased Bioavailability of Co-administered Androgens: When used in conjunction with other anabolic-androgenic steroids (AAS), this compound can enhance their efficacy by preventing them from being bound and inactivated by SHBG.
The following diagram illustrates the direct impact of this compound on the equilibrium between bound and free testosterone.
Quantitative Impact of this compound on SHBG Levels
Clinical studies have demonstrated this compound's ability to significantly reduce SHBG levels. However, the extent of this reduction can vary depending on the dosage, duration of treatment, and individual patient characteristics. The following tables summarize the available quantitative data from human clinical trials.
| Study Subject | This compound Dosage | Treatment Duration | Outcome | Reference |
| Men with Aging Male Syndrome | 50 mg/day | 2 months | Significant decrease in SHBG | [5] |
| Depressed Male Outpatients | 300-450 mg/day | 6 weeks | Significant decrease in protein-bound testosterone | [6] |
Note: Specific baseline and post-treatment SHBG values with standard deviations were not available in the referenced abstracts for a more detailed quantitative comparison.
Experimental Protocols for Measuring SHBG
The quantification of SHBG in response to this compound administration is critical for research and clinical monitoring. Immunoassays are the most common methods employed for this purpose. Below are detailed methodologies for two prevalent types of immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) for SHBG
This protocol outlines a typical two-step "sandwich" ELISA for the quantitative determination of SHBG in human serum.
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for SHBG
-
SHBG standards of known concentrations
-
Patient/subject serum samples
-
Biotin-conjugated anti-SHBG antibody
-
Avidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1N sulfuric acid)
-
Wash buffer
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute serum samples as per the kit instructions (e.g., 1:10 in assay buffer).
-
Binding of SHBG: Pipette standards, controls, and diluted samples into the pre-coated microplate wells. Incubate to allow the SHBG to bind to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash with wash buffer to remove unbound substances.
-
Addition of Detection Antibody: Add the biotin-conjugated anti-SHBG antibody to each well and incubate.
-
Washing: Repeat the washing step to remove unbound biotin-conjugated antibody.
-
Addition of Enzyme Conjugate: Add Avidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Reaction: Add TMB substrate solution to each well. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the SHBG concentration of the samples by interpolating their absorbance values on the standard curve.
The following diagram illustrates the workflow for an SHBG ELISA.
Chemiluminescent Immunoassay (CLIA) for SHBG
This protocol describes a two-step sandwich immunoassay using chemiluminescence for detection, often performed on automated platforms.
Materials:
-
Automated immunoassay analyzer (e.g., Roche Cobas e411)
-
Reagent packs containing:
-
Biotinylated monoclonal anti-SHBG antibody
-
Ruthenium-labeled monoclonal anti-SHBG antibody
-
Streptavidin-coated microparticles
-
-
SHBG calibrators and controls
-
Patient/subject serum samples
-
Wash solutions and other system reagents
Procedure (automated):
-
Sample and Reagent Loading: Load serum samples, calibrators, controls, and reagent packs onto the analyzer.
-
First Incubation: The analyzer pipettes the sample, biotinylated anti-SHBG antibody, and ruthenium-labeled anti-SHBG antibody into a reaction cell. A sandwich complex is formed with the SHBG present in the sample.
-
Second Incubation: Streptavidin-coated microparticles are added. The biotinylated antibody of the sandwich complex binds to the streptavidin on the microparticles.
-
Magnetic Separation and Washing: The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured on the surface of an electrode. Unbound substances are washed away.
-
Detection: A voltage is applied to the electrode, inducing a chemiluminescent emission from the ruthenium complex.
-
Measurement: A photomultiplier tube measures the light intensity.
-
Calculation: The analyzer's software calculates the SHBG concentration by comparing the signal to a master calibration curve that has been adjusted by a two-point calibration.[7]
Downstream Signaling Pathways
The this compound-induced increase in free testosterone leads to the activation of androgen receptor (AR) signaling pathways. These pathways can be broadly categorized into classical (genomic) and non-classical (non-genomic) mechanisms.
Classical (Genomic) Androgen Receptor Signaling
-
Ligand Binding: Free testosterone or its more potent metabolite, dihydrotestosterone (DHT), diffuses into the target cell and binds to the AR in the cytoplasm.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated AR-ligand complex then translocates to the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The AR complex recruits co-activator or co-repressor proteins, which modulate chromatin structure and the assembly of the transcriptional machinery, ultimately leading to the up- or down-regulation of gene expression.[8]
Non-Classical (Non-Genomic) Androgen Receptor Signaling
In addition to the classical genomic pathway, androgens can elicit rapid cellular responses through non-genomic mechanisms.
-
Activation of Kinase Cascades: The androgen-AR complex can interact with and activate various intracellular signaling kinases, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[8][9] These pathways can, in turn, influence cell proliferation, survival, and metabolism.
The following diagram provides a simplified overview of the downstream androgen receptor signaling pathways activated by increased free testosterone.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound, a male sex hormone in depressed patients (a double blind controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
a weak anabolic and strong androgenic steroid
An In-Depth Technical Guide to Dihydrotestosterone (DHT): A Potent Androgen with Weak Anabolic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrotestosterone (DHT), also known as androstanolone or stanolone, is a potent endogenous androgen and a metabolite of testosterone (B1683101).[1] It is synthesized in target tissues through the action of the enzyme 5α-reductase, which converts testosterone into this more biologically active form.[1][2][3] Unlike its precursor, DHT cannot be aromatized into estrogens, making it a pure androgenic steroid.[1][4] While its androgenic effects are crucial for the development and maintenance of male secondary sexual characteristics, its direct role in skeletal muscle anabolism is minimal compared to testosterone.[5][6][7] This document provides a comprehensive technical overview of DHT, focusing on its pharmacological properties, the experimental protocols used for its characterization, and its molecular signaling pathways.
Core Pharmacological Profile
DHT is the most potent endogenous ligand for the androgen receptor (AR).[2] Its high affinity and slower dissociation rate from the AR, compared to testosterone, result in a significantly amplified androgenic signal in target tissues such as the prostate gland, skin, and hair follicles.[2][3] However, research indicates that the anabolic effects of testosterone on muscle are not primarily mediated by its conversion to DHT.[6] Studies using 5α-reductase inhibitors, which block the conversion of testosterone to DHT, have not shown a significant impairment in muscle mass gains.[6]
Data Presentation: Pharmacological Parameters of Dihydrotestosterone
The following table summarizes key quantitative data regarding DHT's interaction with the androgen receptor, comparing it with its precursor, testosterone.
| Parameter | Dihydrotestosterone (DHT) | Testosterone (T) | Reference |
| Binding Affinity (Kd) for human AR | 0.25 to 0.5 nM | 0.4 to 1.0 nM | [2] |
| Relative Binding Affinity for AR | ~2-3 times higher than T | Baseline | [2] |
| AR Dissociation Rate | ~5-fold slower than T | Baseline | [2] |
| Potency (EC50) for AR Activation | 0.13 nM | 0.66 nM | [2] |
| Potency in Bioassays | 2.5 to 10-fold more potent than T | Baseline | [2] |
| Aromatization to Estrogen | No | Yes | [1][4] |
Key Experimental Protocols
The characterization of compounds like DHT relies on standardized in vitro and in vivo assays to determine their binding affinity, potency, and physiological effects.
Protocol: Androgen Receptor Competitive Binding Assay
This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor. It is a fundamental method for determining binding affinity (Ki).
Objective: To determine the IC50 (and subsequently the Ki) of a test compound for the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosol isolated from rat prostate tissue or recombinant human AR.[8]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Dihydrotestosterone or [³H]-Mibolerone.[9]
-
Test Compound: The compound to be evaluated (e.g., DHT).
-
Unlabeled Ligand: A known high-affinity non-radioactive androgen for determining non-specific binding (e.g., cold DHT).[9]
-
Assay Buffer: e.g., Tris-HCl buffer with additives.[10]
-
Scintillation Cocktail and Liquid Scintillation Counter .[9]
Methodology:
-
Preparation:
-
Prepare serial dilutions of the test compound.
-
Prepare solutions of the radioligand, unlabeled ligand, and androgen receptor in the assay buffer. The optimal concentrations should be determined empirically, with the radioligand concentration typically at or below its Kd.[9]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution.[9]
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of the unlabeled androgen, and the androgen receptor solution.[9]
-
Test Compound Wells: Add assay buffer, radioligand, the androgen receptor solution, and the various concentrations of the test compound.[9]
-
-
Incubation: Incubate the plate, often at 4°C, for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).[9]
-
Separation: Separate bound from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complex.[10]
-
Detection:
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[9]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).[9]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol: The Hershberger Bioassay (OECD Test Guideline 441)
The Hershberger bioassay is the standard in vivo method for assessing the androgenic (agonist) or anti-androgenic (antagonist) properties of a substance.[11][12] It relies on measuring weight changes in androgen-dependent tissues in castrated male rats.
Objective: To identify substances with androgenic or anti-androgenic activity.
Animal Model: Peripubertal male rats, castrated to remove the endogenous source of androgens.[13][14]
Methodology:
-
Animal Preparation:
-
Dosing Regimen:
-
The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.[11][15]
-
For Androgenic Activity: The test substance is administered to castrated rats. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[15]
-
For Anti-Androgenic Activity: The test substance is co-administered with a reference androgen agonist (e.g., testosterone propionate) to all groups except the vehicle control.[11]
-
-
Tissue Collection and Measurement:
-
Approximately 24 hours after the final dose, the animals are euthanized and necropsied.[11]
-
Five mandatory androgen-dependent tissues are carefully dissected and weighed (fresh weight):
-
-
Data Analysis and Interpretation:
-
The tissue weights of the treated groups are compared to the vehicle control group using statistical analysis.
-
Androgenic Effect: A statistically significant increase in the weight of at least two of the five mandatory tissues is considered a positive result.[14]
-
Anti-Androgenic Effect: A statistically significant decrease in the weight of at least two of the five mandatory tissues (in the groups receiving the test substance plus the reference androgen) compared to the group receiving the reference androgen alone indicates a positive result.[11]
-
Molecular Signaling Pathways
DHT exerts its effects primarily through a genomic pathway involving the nuclear androgen receptor, but evidence also suggests the existence of faster, non-genomic mechanisms.
The Classical Genomic Signaling Pathway
The primary mechanism of action for DHT involves its function as a ligand for the intracellular androgen receptor (AR), which acts as a ligand-activated transcription factor.[4][16]
-
Cellular Entry and Binding: Being a steroid, DHT readily diffuses across the cell membrane into the cytoplasm.[16]
-
Receptor Activation: In the cytoplasm, DHT binds to the AR, which is maintained in an inactive state through association with heat shock proteins (HSPs).[16] This binding induces a conformational change in the AR, causing the dissociation of the HSPs.[16]
-
Dimerization and Nuclear Translocation: The activated DHT-AR complex forms a homodimer.[16] This dimer then translocates from the cytoplasm into the nucleus.[16]
-
DNA Binding and Gene Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4]
-
Protein Synthesis: The binding of the AR dimer to AREs, along with the recruitment of co-activator proteins, initiates the transcription of specific messenger RNA (mRNA), which is then translated into proteins that produce the androgenic response.[16]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 3. testmottagningen.se [testmottagningen.se]
- 4. What is Androstanolone used for? [synapse.patsnap.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. droracle.ai [droracle.ai]
- 7. Stanolone – a Potent Androgenic Hormone_Chemicalbook [chemicalbook.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. m.youtube.com [m.youtube.com]
a non-aromatizable androgen, meaning it does not convert to estrogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-aromatizable androgens represent a distinct class of steroid hormones that exert their effects without being converted to estrogens. Unlike testosterone (B1683101) and other aromatizable androgens, these compounds are not substrates for the enzyme aromatase, a key characteristic that defines their unique pharmacological profile. This lack of aromatization prevents the manifestation of estrogen-related side effects, making them a subject of significant interest in both clinical settings and drug development. This guide provides a comprehensive technical overview of the core principles of non-aromatizable androgens, focusing on their mechanism of action, relevant signaling pathways, and the experimental methodologies used to characterize them.
Core Concepts: Mechanism of Action and Key Examples
The primary mechanism of action for non-aromatizable androgens is their ability to bind to and activate the androgen receptor (AR), a ligand-activated transcription factor. This interaction initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. Key examples of non-aromatizable androgens include the endogenous androgen dihydrotestosterone (B1667394) (DHT) and synthetic androgens such as Mesterolone, Stanozolol (B1681124), and Oxandrolone (B1677835).
-
Dihydrotestosterone (DHT): The most potent endogenous androgen, DHT is formed from testosterone through the action of the enzyme 5α-reductase. It plays a crucial role in the development and maintenance of male primary and secondary sexual characteristics.[1][2]
-
This compound (Proviron): A synthetic derivative of DHT, this compound is characterized by its high affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in free testosterone levels.[3] It is used clinically to treat androgen deficiency.[4][5][6]
-
Stanozolol (Winstrol): A synthetic derivative of DHT, Stanozolol is known for its anabolic properties and is used in the treatment of conditions like hereditary angioedema.[7] It exhibits a low relative binding affinity for the androgen receptor but is a potent activator of AR-mediated signaling.[8]
-
Oxandrolone (Anavar): Another synthetic DHT derivative, Oxandrolone is noted for its favorable anabolic-to-androgenic ratio. It has been shown to promote lean body mass and has potential applications in conditions associated with muscle wasting.[9][10][11][12][13] Interestingly, some research suggests it may also exert anti-glucocorticoid effects through an AR-dependent mechanism.
Data Presentation: Comparative Analysis
A precise, direct comparison of binding affinities and anabolic/androgenic ratios from a single, comprehensive study is challenging due to variations in experimental methodologies across the literature. The following tables summarize available data from multiple sources to provide a comparative overview.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | IC50 (nM) | Source(s) |
| Dihydrotestosterone (DHT) | Higher than Testosterone | 3.2 | [3][14][15] |
| This compound (1α-methyl-DHT) | Lower than Testosterone | - | [3][15] |
| Stanozolol | Weak (<0.05) | - | [3][15] |
| Oxandrolone | - | - | [16] |
Note: RBA values are from a single study for direct comparison. IC50 and Ki values are highly dependent on assay conditions and are therefore not always directly comparable across different studies.
Table 2: Comparative Anabolic and Androgenic Ratios
| Compound | Anabolic:Androgenic Ratio | Source(s) |
| Dihydrotestosterone (DHT) | - | - |
| This compound | Weak anabolic activity | [6] |
| Stanozolol | 30:1 | [17] |
| Oxandrolone | 10:1 | [9][18] |
Table 3: Summary of Quantitative Data from Preclinical and Clinical Studies
| Compound | Study Population/Model | Key Quantitative Findings | Source(s) |
| This compound | Idiopathic oligospermic men | Significant improvement in sperm density, total sperm count, and motility in moderately oligospermic patients. | [5] |
| Hypogonadal male patients | Statistically significant improvement in libido, erections, and mental state compared to placebo after 4 weeks. | [4] | |
| Stanozolol | Female rats | 1 mg/kg/day increased body and skeletal muscle growth rate and muscle protein synthesis. | [19] |
| Oxandrolone | Severely burned pediatric patients | Prevented loss of lean body mass (LBM) compared to placebo (-1.32 kg vs +0.38 kg change). | [9] |
| Older men | Increased LBM by 3.0 ± 1.5 kg after 12 weeks of treatment. | [10] | |
| Severely burned children | Long-term treatment increased whole-body and lumbar spine bone mineral content. | [12] |
Signaling Pathways
Non-aromatizable androgens mediate their effects through both genomic and non-genomic signaling pathways initiated by the androgen receptor.
Genomic Androgen Receptor Signaling
The canonical genomic pathway involves the binding of the androgen to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. The AR dimer then binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and the transcriptional machinery to modulate the expression of target genes. This process typically occurs over hours and is responsible for the long-term effects of androgens.[20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is Stanozolol used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medbc.com [medbc.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Long-term oxandrolone treatment increases muscle protein net deposition via improving amino acid utilization in pediatric patients 6 months after burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjp.nipne.ro [rjp.nipne.ro]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of the anabolic steroid stanozolol on growth and protein metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of Mesterolone on Luteinizing Hormone and Testosterone Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), has been a subject of clinical investigation for its potential therapeutic applications in conditions such as hypogonadism and male infertility. A critical aspect of its pharmacological profile is its interaction with the hypothalamic-pituitary-gonadal (HPG) axis, specifically its influence on the secretion of luteinizing hormone (LH) and the production of endogenous testosterone (B1683101). This technical guide provides a comprehensive analysis of the existing scientific literature on the effects of this compound on LH and testosterone levels. It synthesizes quantitative data from various clinical studies, details the experimental methodologies employed, and presents a visual representation of the underlying signaling pathways. The evidence to date presents a complex and sometimes contradictory picture, with outcomes appearing to be dependent on dosage, treatment duration, and the baseline hormonal status of the subjects. This guide aims to offer a clear and detailed resource for researchers and professionals in the field of endocrinology and drug development.
Introduction
This compound (1α-methyl-androstan-17β-ol-3-one) is an orally active androgen that differs from testosterone in its resistance to aromatization into estrogen.[1] As an agonist of the androgen receptor (AR), its mechanism of action involves mimicking the effects of endogenous androgens like testosterone and DHT.[1] A key area of interest for researchers is its impact on the negative feedback loop of the HPG axis, which governs the production of gonadotropins and sex steroids. Understanding this interaction is crucial for defining its therapeutic window and potential side effects. This document collates and examines the available data to provide a detailed overview of this compound's effects on LH and testosterone.
Quantitative Data Summary
The effects of this compound on luteinizing hormone and testosterone levels have been investigated in various clinical settings, including studies on normal men, men with oligospermia (low sperm count), and those with hypogonadism. The results across these studies are not entirely consistent, suggesting that the hormonal response to this compound can be influenced by the specific patient population and the treatment regimen.
Table 1: Effects of this compound on Luteinizing Hormone (LH) Levels
| Study Population | This compound Dosage | Treatment Duration | Baseline LH (mean ± SEM) | Post-treatment LH (mean ± SEM) | Percentage Change | Statistical Significance | Reference |
| Oligospermic Men | Not Specified | 6-9 months | 2.73 ± 0.26 u/l | 3.61 ± 0.3 u/l | +32.2% | P < 0.01 | [2] |
| Normal Men | 75-150 mg/day | Not Specified | - | - | Significant decrease in 2 of 4 subjects | Noted in 2/4 subjects | [3] |
| Men with Idiopathic Oligospermia | 100-150 mg/day | 12 months | Normal or Low | No depressing effect on normal/low levels; depressing effect in 25% with elevated levels | Variable | Not specified | [4] |
Table 2: Effects of this compound on Testosterone Levels
| Study Population | This compound Dosage | Treatment Duration | Baseline Testosterone (mean ± SEM) | Post-treatment Testosterone (mean ± SEM) | Percentage Change | Statistical Significance | Reference |
| Oligospermic Men | Not Specified | 6-9 months | 17.05 ± 0.95 nmol/l | 14.7 ± 0.95 nmol/l | -13.8% | P < 0.01 | [2] |
| Normal Men | 75-150 mg/day | Not Specified | - | - | Significant decrease in all 4 subjects | Significant | [3] |
| Men with Idiopathic Oligospermia | 100-150 mg/day | 12 months | Normal or Low | No significant adverse effect | Not significant | Not significant | [4] |
| Depressed Male Patients | 300-450 mg/day | 6 weeks | - | - | Significant decrease | Significant | [1] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the observed effects of this compound. Below are summaries of the experimental protocols from key investigations.
Study in Oligospermic Men (Ghanadian et al., 1977)
-
Objective: To evaluate the hormonal response to this compound in subfertile men with oligospermia.
-
Subjects: Forty subfertile men with oligospermia.
-
Intervention: this compound was administered for a period of 6 to 9 months. The precise daily dosage was not specified in the abstract.
-
Hormone Analysis: Serum levels of testosterone, LH, and follicle-stimulating hormone (FSH) were measured before and after the treatment period. The specific assay methods (e.g., radioimmunoassay) were not detailed in the abstract.
-
Semen Analysis: Semen analysis was performed before and after treatment to assess changes in sperm concentration and motility.
-
Statistical Analysis: The significance of the changes in hormone levels and semen parameters was evaluated, with a P-value of less than 0.01 considered significant for the observed changes in testosterone and LH.[2]
Study in Men with Idiopathic Oligospermia (Varma and Patel, 1988)
-
Objective: To assess the effect of this compound on sperm count, serum gonadotropins, plasma testosterone, and pregnancy outcome in men with idiopathic oligospermia.
-
Subjects: Two hundred fifty subfertile men with idiopathic oligospermia (sperm count < 20 million/ml). Subjects were categorized based on their baseline hormone levels (normal or low FSH, LH, and testosterone).
-
Intervention: this compound was administered orally at a dose of 100-150 mg per day for 12 months.
-
Hormone and Semen Analysis: Seminal analysis was performed three times before treatment and then at 3, 6, 9, and 12 months during treatment. Serum FSH, LH, and plasma testosterone were assayed once before treatment and at the same intervals during the study. The specific assay techniques were not described in the abstract.
-
Outcome Measures: The primary outcomes were changes in sperm density, total sperm count, and motility. Secondary outcomes included changes in hormone levels and the number of pregnancies achieved by the partners of the subjects.[4]
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on LH and testosterone primarily through its interaction with the Hypothalamic-Pituitary-Gonadal (HPG) axis. As a potent androgen, it participates in the negative feedback mechanism that regulates gonadotropin secretion.
Negative Feedback on the HPG Axis
The HPG axis is a tightly regulated system. The hypothalamus secretes gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release LH and FSH. LH, in turn, acts on the Leydig cells in the testes to produce testosterone. Testosterone and its metabolites, including DHT and estradiol, exert negative feedback on both the hypothalamus and the pituitary, thereby inhibiting the secretion of GnRH, LH, and FSH.
This compound, as an exogenous androgen, is thought to contribute to this negative feedback loop. By binding to androgen receptors in the hypothalamus and pituitary, it can suppress the release of LH. This reduction in LH stimulation of the Leydig cells would be expected to lead to a decrease in endogenous testosterone production. However, the fact that this compound is not aromatized to estrogen means it does not contribute to estrogen-mediated negative feedback, which is also a significant component of gonadotropin regulation in men. This may partly explain the variable effects seen on LH levels in different studies.
Interaction with Sex Hormone-Binding Globulin (SHBG)
This compound exhibits a very high affinity for sex hormone-binding globulin (SHBG), a protein that binds to and transports sex hormones in the blood.[1] By binding strongly to SHBG, this compound can displace endogenous testosterone from SHBG. This action increases the concentration of free, biologically active testosterone. This mechanism may counteract the suppressive effects of this compound on endogenous testosterone production to some extent, although the net effect will depend on the balance between these two opposing actions.
Discussion and Conclusion
The available data on the effects of this compound on LH and testosterone levels are varied. Some studies report a significant decrease in both hormones, which is consistent with the expected negative feedback of an exogenous androgen on the HPG axis.[1][3] Conversely, other research, particularly in populations with baseline reproductive health issues, has shown no significant suppressive effect on LH and testosterone, and in one instance, a paradoxical increase in LH was observed alongside a decrease in testosterone.[2][4]
These discrepancies may be attributable to several factors:
-
Dosage and Duration: The extent of HPG axis suppression is likely dose-dependent. Higher doses and longer treatment durations may lead to more pronounced reductions in LH and testosterone.
-
Baseline Hormonal Status: The initial hormonal milieu of the subjects (e.g., eugonadal, hypogonadal, or with elevated gonadotropins) may significantly influence their response to this compound.
-
SHBG Binding: The high affinity of this compound for SHBG and the subsequent increase in free testosterone could modulate the overall hormonal balance, potentially offsetting some of the central suppressive effects.
-
Lack of Aromatization: The inability of this compound to be converted to estrogen eliminates estrogen-mediated negative feedback, which could result in a different pattern of gonadotropin suppression compared to aromatizable androgens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The hormone response to a synthetic androgen (this compound) in oligospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Original Synthesis of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, original synthesis, and mechanism of action of 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one, an anabolic-androgenic steroid commonly known as Mesterolone. Developed in the 1960s, this compound has been used medically for treating androgen deficiencies. This document details its chemical properties, provides in-depth experimental protocols for its synthesis, and elucidates its signaling pathway as an androgen receptor agonist. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding for research and drug development professionals.
Introduction
1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one, or this compound, is a synthetic derivative of dihydrotestosterone (B1667394) (DHT) with a methyl group at the C1-alpha position. This structural modification enhances its oral bioavailability.[1] It was first described in 1966 and was introduced for medical use by Schering under the brand name Proviron in 1967.[1] Medically, it has been primarily used in the treatment of androgen deficiency, male hypogonadism, and in some cases, male infertility.[1] Unlike many other oral anabolic steroids, this compound is not 17-alpha-alkylated, which is associated with a reduced risk of hepatotoxicity.[1]
Physicochemical and Pharmacological Properties
This compound exhibits distinct physicochemical and pharmacological characteristics that are crucial for its activity and clinical profile.
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Name | 1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one | [1] |
| Common Name | This compound | [1] |
| Molecular Formula | C20H32O2 | [2] |
| Molecular Weight | 304.47 g/mol | [2] |
| Melting Point | 203.5-205.0 °C | |
| Appearance | White to yellowish crystalline powder | [3] |
| Solubility | Practically insoluble in water; soluble in acetone, ethyl acetate, and methanol | [3] |
Pharmacological Data
| Parameter | Value | Reference(s) |
| Anabolic/Androgenic Ratio | 100-150 / 30-40 | |
| Mechanism of Action | Androgen Receptor (AR) Agonist | [4] |
| Oral Bioavailability | Low | [1] |
| Protein Binding | High affinity for Sex Hormone-Binding Globulin (SHBG) | [1] |
Original Synthesis
The original synthesis of this compound has been approached through various pathways. Two key methods are detailed below.
Synthesis via Birch Reduction of 1α-Methyltestosterone
One of the primary methods for synthesizing this compound involves the Birch reduction of 1α-methyltestosterone. This process selectively reduces the α,β-unsaturated ketone in the A-ring of the steroid nucleus.
-
Dissolution of Lithium: In a reaction vessel, dissolve 2.01 g of lithium in a mixture of 50 ml of tetrahydrofuran (B95107) (THF), 19.0 ml of t-butanol, and 40 ml of liquid ammonia (B1221849) at -45°C.
-
Addition of Starting Material: To the lithium solution, add a solution of 32 g of 1α-methyltestosterone in 210 ml of THF at -50°C.
-
Quenching the Reaction: After the reaction is complete, quench it by adding 10 ml of mesityl oxide.
-
Work-up: Warm the reaction mixture to +20°C and add it to a suspension of 16 g of ammonium (B1175870) chloride in 50 ml of water.
-
Phase Separation and Precipitation: Separate the organic phase and introduce it into 2 liters of ice-water.
-
Acidification and Isolation: Adjust the pH of the resulting suspension to approximately 3 with hydrochloric acid (HCl).
-
Purification: Isolate the precipitated solid, wash it with water until neutral, and dry at 50°C.
Expected Yield: 98-100% of the weight of the starting material.[3]
Synthesis via Hydrolysis of 1α-Methyl-androstan-17β-ol-3-one-17-acetate
Another documented method for the preparation of this compound is through the hydrolysis of its 17-acetate ester.
-
Reaction Setup: Heat 500 mg of 1α-methyl-androstan-17β-ol-3-one-17-acetate under reflux for 90 minutes in a nitrogen atmosphere with 5 ml of a 4% methanolic sodium hydroxide (B78521) solution.
-
Precipitation: After cooling, stir the reaction mixture into ice water to precipitate the product.
-
Isolation and Recrystallization: Filter the precipitate with suction and recrystallize it from isopropyl ether to yield pure this compound.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its biological effects by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The binding of this compound to the AR initiates a cascade of molecular events that ultimately leads to the modulation of gene expression.
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The activated AR-ligand complex then translocates into the nucleus.
In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter or enhancer regions of target genes. This binding event facilitates the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcriptional activity of the target genes. The specific set of genes regulated by the this compound-AR complex determines the physiological response in the target tissue. For instance, in muscle cells, it can lead to an increase in protein synthesis, contributing to its anabolic effects.[4]
Quantitative Data Summary
Spectroscopic Data
| Technique | Key Observations/Data |
| ¹H NMR | Characteristic signals include a triplet for H17 at approximately 3.56 ppm and a doublet of doublets for H2 at around 2.79 ppm.[5] |
| ¹³C NMR | Distinctive signals in the 0-50 ppm region can be used to differentiate it from other steroids.[5] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern that can be used for identification. |
Biological Activity Data
| Parameter | Value/Observation | Reference(s) |
| Androgen Receptor (AR) Binding Affinity | Moderate, lower than testosterone (B1683101) and nandrolone. | |
| Sex Hormone-Binding Globulin (SHBG) Affinity | Very high, significantly higher than DHT. | [1] |
| Anabolic Activity | Weak in vivo due to rapid metabolism in muscle tissue. | [1] |
| Androgenic Activity | Potent, responsible for its effects on male secondary sexual characteristics. | [4] |
Conclusion
1-alpha-methyl-5-alpha-androstan-17-beta-ol-3-one (this compound) is a synthetic androgen with a rich history and well-defined chemical and pharmacological properties. Its unique structure provides oral activity with reduced hepatotoxicity compared to other oral steroids. The synthesis of this compound can be efficiently achieved through established chemical routes, such as the Birch reduction. Its mechanism of action via the androgen receptor is fundamental to its physiological effects. This technical guide provides a consolidated resource for researchers and professionals in drug development, offering detailed protocols, quantitative data, and pathway visualizations to support further investigation and application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H32O2 | CID 15020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Mesterolone's Influence on Male Secondary Sexual Characteristics: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth analysis of Mesterolone, a synthetic androgen and derivative of dihydrotestosterone (B1667394) (DHT), focusing on its influence on male secondary sexual characteristics within research models. It details the compound's core mechanisms of action, including its interaction with the androgen receptor (AR), its high affinity for sex hormone-binding globulin (SHBG), and its resistance to aromatization. The guide summarizes key preclinical studies, presenting quantitative data and experimental protocols in a structured format. Furthermore, it employs Graphviz diagrams to visualize the critical signaling pathways and experimental workflows, offering a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of androgens and their physiological effects.
Introduction
This compound (1α-methyl-5α-dihydrotestosterone) is an orally active, synthetic anabolic-androgenic steroid (AAS) derived from DHT.[1][2] Primarily recognized under the trade name Proviron, it was developed for therapeutic use in conditions related to androgen deficiency, such as male hypogonadism and certain forms of male infertility.[1][3][4] Unlike many other AAS, this compound exhibits strong androgenic properties but is considered to have weak anabolic effects in muscle tissue.[2][5] This characteristic is attributed to its rapid inactivation by the enzyme 3α-hydroxysteroid dehydrogenase in skeletal muscle.[5]
This document serves as a technical guide for the research community, aiming to consolidate the current understanding of this compound's mechanism of action and its documented effects on male secondary sexual characteristics in research settings. It provides detailed experimental methodologies from key studies, summarizes quantitative data, and illustrates the underlying biochemical pathways.
Core Mechanism of Action
This compound's physiological effects are governed by a multi-faceted mechanism of action that distinguishes it from testosterone (B1683101) and other synthetic androgens.
-
2.1 Androgen Receptor (AR) Agonism : The primary mechanism of this compound is its function as a direct agonist of the androgen receptor (AR).[5] By binding to and activating ARs in various tissues, including reproductive organs, skin, and bone, it initiates the downstream signaling cascade responsible for the development and maintenance of male characteristics.[1][2][6]
-
2.2 Interaction with Sex Hormone-Binding Globulin (SHBG) : this compound possesses a uniquely high binding affinity for SHBG, a protein that transports sex hormones in the blood.[5] This affinity is approximately four times greater than that of DHT.[7][8] By binding strongly to SHBG, this compound displaces endogenous testosterone, thereby increasing the circulating concentration of free, biologically active testosterone that is available to bind to androgen receptors.[2][6]
-
2.3 Resistance to Aromatization : Structurally, this compound is not a substrate for the aromatase enzyme.[2][5] Consequently, it cannot be converted into estrogenic metabolites. This property prevents estrogen-related side effects such as gynecomastia and fluid retention, which can occur with other androgens.[2]
-
2.4 Influence on the Hypothalamic-Pituitary-Gonadal (HPG) Axis : The effect of this compound on the HPG axis is complex and subject to conflicting reports. While some literature suggests it does not significantly suppress gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]),[4] several preclinical and clinical studies have demonstrated that this compound administration can lead to a significant reduction in endogenous levels of LH, FSH, and testosterone, indicating a negative feedback effect.[9][10][11]
Signaling Pathways and Systemic Interactions
The biological influence of this compound is best understood by examining its role in key signaling pathways and its systemic interactions.
Androgen Receptor Signaling Pathway
This compound, like endogenous androgens, initiates its effects by binding to the androgen receptor in the cytoplasm. This action triggers a conformational change, dissociation of heat shock proteins, and subsequent dimerization and translocation of the this compound-AR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulators and initiating the transcription of target genes that mediate androgenic effects.[12][13]
This compound's Interaction with SHBG
This compound's high affinity for SHBG is a critical aspect of its pharmacology. By preferentially binding to SHBG, it reduces the amount of SHBG available to bind endogenous testosterone, thereby increasing the pool of free testosterone.
Effects in Research Models
The effects of this compound have been characterized in various research models, with preclinical animal studies providing significant quantitative data.
Preclinical Model: Sprague-Dawley Rat
A key study by Shittu et al. (2009) investigated the effects of this compound administration in adult male Sprague-Dawley rats, a suitable model for studying androgenic hormones.[9]
The study utilized a straightforward protocol to assess the impact of a six-week this compound regimen.
The study revealed that this compound administration at a dose of 0.06 mg/kg per day for six weeks resulted in significant physiological changes compared to the control group. These findings indicate a suppressive effect on the HPG axis and testicular function at this dosage in the rat model.[9][10]
| Parameter | Control Group (Mean) | This compound Group (Mean) | Percentage Change | Statistical Significance |
| Testicular Weight | Higher | Significantly Lower | Decrease | p < 0.05 |
| Sperm Count | Baseline | 28% Lower | -28% | p < 0.05 |
| Sperm Motility | Baseline | 56% Lower | -56% | p < 0.05 |
| Serum FSH | Baseline | 73% Lower | -73% | p < 0.05 |
| Serum Testosterone | Baseline | 63% Lower | -63% | p < 0.05 |
Table 1: Summary of Quantitative Effects of this compound in Male Sprague-Dawley Rats (Data sourced from Shittu et al., 2009).[9][10]
Summary of Effects on Male Secondary Sexual Characteristics
This compound's primary therapeutic application is to supplement androgen levels in hypogonadal men, thereby promoting the development and maintenance of male secondary sexual characteristics.[3][4]
-
Virilization : As a potent androgen, this compound effectively stimulates androgen-dependent tissues, helping to restore characteristics such as deepening of the voice, growth of facial and body hair, and proper function of sex organs.[2][3]
-
Libido and Sexual Function : this compound is reported to improve libido, mood, and overall vitality in men with testosterone deficiency.[2][3][4] Clinical studies have explored its use for improving sexual function, although some comparative trials found it less effective than direct testosterone replacement.[14][15]
-
Anabolic vs. Androgenic Effects : While it is highly effective in promoting androgenic characteristics, its anabolic effects on muscle mass are considered weak.[2][5] This makes it a poor agent for building significant muscle mass but effective for treating androgen deficiency symptoms.[2]
Conclusion
This compound exerts its influence on male secondary sexual characteristics primarily through its potent agonism of the androgen receptor. Its unique pharmacological profile—including a high affinity for SHBG that increases free testosterone and a resistance to aromatization—differentiates it from other androgens. Preclinical data from research models, such as the Sprague-Dawley rat, provide crucial insights into its physiological impact. These studies demonstrate that while this compound is an effective androgen, it can also exert a significant negative feedback on the HPG axis, leading to the suppression of endogenous gonadotropins and testosterone production, and can impair spermatogenesis at certain doses.[9] For researchers and drug development professionals, a thorough understanding of these mechanisms and dose-dependent effects is essential for the accurate evaluation of this compound and the development of novel androgen-based therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. smarthealer.pk [smarthealer.pk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. swolverine.com [swolverine.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The hormone response to a synthetic androgen (this compound) in oligospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proviron And Erectile Function: Muscle Booster Or Sex Drive Killer? [allohealth.com]
The Potential Psychological and Behavioral Effects of Mesterolone: A Framework for Animal Research
Introduction
Mesterolone (Proviron) is a synthetic, orally active anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT). While its physiological effects on the male reproductive system have been investigated in animal models, its impact on the central nervous system, particularly concerning psychological and behavioral outcomes, remains largely unexplored. Androgens are known to exert significant influence on brain function and behavior, including aggression, anxiety, and mood. Therefore, elucidating the neurobehavioral profile of this compound is critical for a complete understanding of its pharmacological actions.
This guide outlines proposed experimental designs for investigating the effects of this compound on anxiety-like behavior, depression-like behavior, and aggression in rodent models. It provides detailed protocols, templates for quantitative data presentation, and visualizations of potential mechanistic pathways and experimental workflows to guide researchers in this field.
Proposed Investigation of Anxiety-Like Behavior
Anxiety-like behavior can be assessed using paradigms that rely on the conflict between the innate drive to explore a novel environment and the aversion to open, exposed areas. The Elevated Plus Maze (EPM) is a gold-standard apparatus for this purpose.
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is adapted from standard EPM methodologies and incorporates a this compound administration regimen based on existing physiological studies in rats.[1][2][3][4]
-
2.1.1 Subjects:
-
Species: Adult Male Sprague-Dawley rats (Weight: 250-300g).
-
Housing: Animals should be housed in pairs in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water are to be provided ad libitum. All animals must be acclimated to the housing conditions for at least one week prior to the commencement of the experiment.
-
-
2.1.2 Drug Administration:
-
Treatment Group: this compound (Proviron) is administered daily at a dose of 0.06 mg/g body weight via oral gavage. The compound should be dissolved in a suitable vehicle such as normal saline.[1][2]
-
Control Group: Receives an equivalent volume of the vehicle (0.9% normal saline) via oral gavage daily.[1][2]
-
Duration: Treatment should be administered for a period of 42 days (6 weeks) to ensure chronic exposure.[1][2]
-
-
2.1.3 Apparatus:
-
The EPM consists of four arms (50 cm long x 10 cm wide) elevated 50 cm from the floor. Two opposing arms are enclosed by high walls (40 cm), while the other two arms are open. The arms extend from a central platform (10 cm x 10 cm). The maze should be constructed from a non-reflective material.
-
-
2.1.4 Procedure:
-
On the day of testing, animals are moved to the testing room at least 60 minutes prior to the experiment to acclimate. The room should be dimly lit.
-
Each rat is placed individually onto the central platform of the EPM, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis by an observer blinded to the treatment conditions.
-
Behavioral parameters to be scored include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total arm entries.
-
-
The maze should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
2.1.5 Statistical Analysis:
-
Data should be analyzed using an independent samples t-test to compare the this compound-treated group with the vehicle-control group. A p-value of < 0.05 is typically considered statistically significant.
-
Data Presentation: Hypothetical EPM Results
The following table illustrates how quantitative data from the EPM experiment would be structured. An anxiolytic (anxiety-reducing) effect would be indicated by a significant increase in the time spent and entries into the open arms.
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | p-value |
| Time in Open Arms (s) | Data Placeholder | Data Placeholder | Data Placeholder |
| % Time in Open Arms | Data Placeholder | Data Placeholder | Data Placeholder |
| Open Arm Entries | Data Placeholder | Data Placeholder | Data Placeholder |
| % Open Arm Entries | Data Placeholder | Data Placeholder | Data Placeholder |
| Closed Arm Entries | Data Placeholder | Data Placeholder | Data Placeholder |
| Total Arm Entries | Data Placeholder | Data Placeholder | Data Placeholder |
Proposed Investigation of Depression-Like Behavior
The Forced Swim Test (FST) is a widely used rodent behavioral test for assessing depression-like states and the efficacy of antidepressant compounds. It is based on the principle of "behavioral despair," where animals cease escape-oriented behaviors after a period in an inescapable, stressful situation.
Experimental Protocol: Forced Swim Test (FST)
This protocol is based on standard FST procedures for rats.[5][6][7]
-
3.1.1 Subjects and Drug Administration:
-
Animal specifications, housing, and the this compound/vehicle administration protocol should be identical to those described in Section 2.1.1 and 2.1.2.
-
-
3.1.2 Apparatus:
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
-
3.1.3 Procedure:
-
The standard FST protocol for rats involves a two-day procedure.
-
Day 1 (Pre-test): Each rat is individually placed in the water-filled cylinder for a 15-minute session. This session serves to induce a stable level of immobility for the test session. After 15 minutes, the rat is removed, dried with a towel, and returned to its home cage.
-
Day 2 (Test): 24 hours after the pre-test session, the rat is again placed in the cylinder for a 5-minute test session.
-
The entire 5-minute session is video-recorded.
-
A trained observer, blind to the experimental conditions, scores the duration of the following behaviors:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat shows active swimming motions, moving around the cylinder.
-
Climbing: The rat makes active, forceful upward movements with its forepaws against the cylinder wall.
-
-
-
3.1.4 Statistical Analysis:
-
The primary measure, duration of immobility, should be compared between the this compound and control groups using an independent samples t-test. A significant decrease in immobility time is interpreted as an antidepressant-like effect.
-
Data Presentation: Hypothetical FST Results
This table provides a template for presenting the quantitative outcomes of the FST.
| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | p-value |
| Immobility Duration (s) | Data Placeholder | Data Placeholder | Data Placeholder |
| Swimming Duration (s) | Data Placeholder | Data Placeholder | Data Placeholder |
| Climbing Duration (s) | Data Placeholder | Data Placeholder | Data Placeholder |
Visualizing Workflows and Mechanisms
Proposed Experimental Workflow
The following diagram illustrates the logical flow of a study designed to test the behavioral effects of chronic this compound administration.
Potential Mechanism of Action: Androgen Receptor Signaling
This compound, as a DHT derivative, is expected to exert its effects primarily through the Androgen Receptor (AR). The following diagram outlines this general intracellular signaling pathway. Its specific downstream targets in neural circuits governing emotion and behavior are a key area for future investigation.
Conclusion and Future Directions
While direct evidence is currently lacking, the established role of androgens in modulating brain function and behavior provides a strong rationale for investigating the neurobehavioral effects of this compound. The protocols and frameworks presented in this guide offer a standardized approach for researchers to explore its potential impacts on anxiety, depression, and aggression in animal models. Future studies should aim to not only characterize these behavioral outcomes but also to explore the underlying neurochemical and molecular changes, such as alterations in neurotransmitter systems (e.g., serotonin, dopamine) and gene expression in brain regions critical for emotional regulation, including the amygdala, hippocampus, and prefrontal cortex. Such research is essential for building a comprehensive pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesterolone: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesterolone is a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1][2] It is characterized by the addition of a methyl group at the carbon one position (1α-methyl-DHT), which enhances its oral bioavailability by protecting the molecule from hepatic breakdown.[3] Unlike many other oral anabolic steroids, this compound is not a C17-alpha alkylated compound.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to this compound.
Chemical and Physical Properties
This compound is a white to yellowish crystalline powder.[2] A summary of its key chemical and physical properties is presented in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Chemical Formula | C₂₀H₃₂O₂ |
| Molecular Weight | 304.47 g/mol |
| CAS Number | 1424-00-6 |
| PubChem CID | 15020 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 203.5°C to 208°C |
| Boiling Point | 420.3 ± 45.0 °C (Predicted) |
| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and chloroform |
| logP (Octanol-Water Partition Coefficient) | 3.48 (Estimated) |
Pharmacological Properties
Mechanism of Action
This compound exerts its effects primarily by binding to and activating androgen receptors (AR) in various tissues, including muscle, the central nervous system, and reproductive organs.[4][5] This interaction triggers a cascade of intracellular events that modulate gene expression, leading to its androgenic and anabolic effects.
The signaling pathway of this compound through the androgen receptor is depicted below:
References
Mesterolone: A Technical Examination of its Role in Protein Synthesis and Muscle Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesterolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an orally active androgenic-anabolic steroid. While its anabolic properties are considered modest in comparison to other agents, its unique characteristics, including high androgen receptor affinity and resistance to aromatization, have made it a subject of interest. This technical guide provides an in-depth analysis of this compound's mechanisms of action, with a specific focus on its role in modulating protein synthesis and its potential contributions to muscle tissue repair. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action
This compound exerts its physiological effects primarily through its interaction with the androgen receptor (AR), a ligand-activated transcription factor.[1][2][3] As a DHT derivative, this compound binds to the AR in various tissues, including skeletal muscle.[4] This binding event initiates a cascade of intracellular events leading to the modulation of gene expression, which ultimately underpins its effects on muscle tissue.[1][2]
A key feature of this compound is its resistance to aromatization, the process that converts androgens into estrogens.[2] This characteristic eliminates the risk of estrogen-related side effects such as gynecomastia and water retention. Furthermore, this compound exhibits a high binding affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in the bioavailability of free testosterone.[1][2][5]
However, in skeletal muscle, this compound is susceptible to inactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which may contribute to its relatively weak anabolic effects compared to testosterone.[5][6]
Signaling Pathways
The anabolic effects of androgens, including this compound, are largely mediated through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[7][8] Upon binding of this compound to the androgen receptor, a conformational change in the receptor allows it to translocate to the nucleus and bind to androgen response elements (AREs) on target genes, modulating their transcription. Additionally, androgen receptor activation can lead to the activation of the PI3K/Akt pathway. This can occur through a direct interaction of the AR with the p85α regulatory subunit of PI3K. Activated Akt can then phosphorylate and activate mTOR, which in turn phosphorylates its downstream effectors, p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation.
Role in Protein Synthesis
This compound's interaction with the androgen receptor directly influences the machinery of protein synthesis, leading to an increase in the production of muscle proteins.[1][2][3] This is a fundamental process for muscle growth and the maintenance of muscle mass. While direct quantitative data on this compound's effect on the fractional rate of protein synthesis in muscle is limited, its impact on muscle fiber hypertrophy provides indirect evidence of its pro-anabolic effects.
Quantitative Data on Muscle Hypertrophy
A study on adult female White Leghorn chickens provides significant quantitative insight into the dose-dependent effects of this compound on muscle fiber characteristics. The study examined the effects on both a predominantly oxidative muscle, the anterior latissimus dorsi (ALD), and a primarily glycolytic muscle, the pectoralis major (PM).
| Treatment Group | Muscle Type | Mean Fiber Cross-Sectional Area (CSA) (µm²) | % Change from Control |
| Control | ALD | 13,876 ± 1109 | - |
| PM | 13,019 ± 1203 | - | |
| This compound (4 mg/kg) | ALD | 14,021 ± 1154 | +1.0% |
| PM | 15,382 ± 1077 | +18.1% | |
| This compound (8 mg/kg) | ALD | 13,988 ± 1211 | +0.8% |
| PM | 17,488 ± 1076 | +34.3% | |
| This compound (12 mg/kg) | ALD | 14,102 ± 1189 | +1.6% |
| PM | 17,904 ± 1244 | +37.5% | |
| This compound (16 mg/kg) | ALD | 14,055 ± 1176 | +1.3% |
| PM | 17,359 ± 1198 | +33.3%** | |
| P < 0.05, **P < 0.01 significantly different from the control group. Data extracted from a study on adult female White Leghorn chickens.[9] |
Role in Muscle Tissue Repair
Muscle tissue repair is a complex process involving the activation of satellite cells, myoblast proliferation and differentiation, and the formation of new muscle fibers. This compound appears to play a significant role in this process, primarily through its influence on satellite cells.
Satellite cells are myogenic stem cells that are crucial for postnatal muscle growth and repair.[9][10] Upon muscle injury, these cells become activated, proliferate, and differentiate to form new myonuclei and repair damaged muscle fibers.[9][10]
Effects on Satellite Cells and Myonuclei
The same study in chickens also provided quantitative data on the effects of this compound on satellite cell and myonuclei numbers, demonstrating a significant increase in these parameters, particularly in the glycolytic pectoralis major muscle.
| Treatment Group | Muscle Type | Satellite Cells (SCs) per 100 fibers | Myonuclei (MN) per 100 fibers |
| Control | ALD | 10.3 ± 1.1 | 28.7 ± 2.5 |
| PM | 6.8 ± 0.7 | 21.4 ± 1.9 | |
| This compound (4 mg/kg) | ALD | 15.8 ± 1.4 | 29.1 ± 2.6 |
| PM | 13.1 ± 1.2 | 28.3 ± 2.3 | |
| This compound (8 mg/kg) | ALD | 19.8 ± 1.7 | 29.4 ± 2.7 |
| PM | 17.9 ± 1.5 | 29.9 ± 2.5 | |
| This compound (12 mg/kg) | ALD | 18.2 ± 1.6 | 28.9 ± 2.5 |
| PM | 15.7 ± 1.4 | 29.1 ± 2.4 | |
| This compound (16 mg/kg) | ALD | 17.7 ± 1.5 | 29.2 ± 2.6 |
| PM | 16.3 ± 1.4 | 28.8 ± 2.4** | |
| P < 0.05, **P < 0.01 significantly different from the control group. Data extracted from a study on adult female White Leghorn chickens.[9] |
These findings suggest that this compound-induced muscle hypertrophy is strongly correlated with an increase in the number of satellite cells, positioning them as key cellular intermediaries in its anabolic action.[10][11]
Effects on Connective Tissue
In the context of tissue repair, the effect of this compound extends beyond muscle fibers to the surrounding connective tissue. A study on the remodeling of the Achilles tendon in mice found that this compound treatment, both in sedentary and exercised animals, appeared to engage tenocytes (tendon fibroblasts) in protein synthesis.[4][12] This suggests that this compound can influence the morphology of tenocytes and the composition of the tendon, potentially through increased fibrillogenesis and intermolecular cross-links, which could be relevant to the repair of musculotendinous injuries.[4][12]
Experimental Protocols
Measurement of Protein Synthesis via SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) is a non-radioactive method to measure global protein synthesis in cultured cells or tissues.[1][13][14][15][16]
Principle: Puromycin (B1679871), an aminonucleoside antibiotic, is a structural analog of the 3' end of aminoacyl-tRNA. During translation, it is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature release from the ribosome. The amount of puromycin-incorporated peptides, which can be detected by Western blotting with an anti-puromycin antibody, is proportional to the rate of protein synthesis.
Protocol for Cultured Myotubes:
-
Cell Culture: Culture myoblasts (e.g., C2C12 cells) to confluence and induce differentiation into myotubes.
-
Treatment: Treat myotubes with this compound at desired concentrations for the specified duration.
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against puromycin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the intensity of the puromycin signal in each lane and normalize it to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining for Satellite Cells (Pax7)
Principle: This protocol allows for the visualization and quantification of satellite cells in muscle cross-sections using an antibody against the paired box transcription factor 7 (Pax7), a specific marker for satellite cells.
Protocol for Frozen Muscle Sections:
-
Tissue Preparation: Snap-freeze fresh muscle tissue in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C until sectioning.
-
Sectioning: Cut 8-10 µm thick cross-sections using a cryostat and mount them on charged slides.
-
Fixation: Fix the sections with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the sections with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Pax7 overnight at 4°C. A co-stain with an antibody against laminin (B1169045) can be used to delineate the muscle fiber basement membrane.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash the sections and mount with an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the sections using a fluorescence microscope and quantify the number of Pax7-positive nuclei located beneath the basal lamina.
Conclusion
This compound, through its interaction with the androgen receptor, demonstrates a clear capacity to induce muscle hypertrophy, a process intrinsically linked to an increase in protein synthesis. The available evidence strongly suggests that this compound's anabolic effects are significantly mediated by the proliferation of satellite cells, which are essential for muscle growth and repair. While its anabolic potency may be less than other androgens, its unique pharmacological profile, including oral availability and lack of aromatization, makes it a valuable tool for research into the molecular mechanisms of androgen action in skeletal muscle. Further investigation is warranted to directly quantify its impact on protein synthesis rates and to fully elucidate its role in the complex process of muscle regeneration following injury. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting key data and methodologies for future studies on this compound and related compounds.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of high intensity aerobic exercise and this compound on remodeling of Achilles tendon of C57BL/6 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential response of oxidative and glycolytic skeletal muscle fibers to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of this compound on satellite cell distribution and fiber morphology within maturing chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioactivity of Mesterolone_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non‐radioactive SUnSET Assay | Semantic Scholar [semanticscholar.org]
- 15. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mesterolone Administration in Sprague-Dawley Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Mesterolone administration protocols in Sprague-Dawley rats, a common animal model in reproductive and endocrine research. This document includes detailed experimental procedures, quantitative data summaries, and visual representations of associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the reported effects of this compound administration on key physiological and reproductive parameters in male Sprague-Dawley rats.
Table 1: Effects of this compound on Body and Organ Weights
| Parameter | This compound-Treated Group | Control Group | Duration of Treatment | Dosage | Citation |
| Final Body Weight Gain | Significantly lower | Higher | 42 days | 0.06 mg/g body weight/day | [1] |
| Raw Testicular Weight | Significantly lower | Significantly higher | 6 weeks | 0.06 mg/g body weight/day | [2] |
| Relative Testicular Weight (per 100g bwt) | Significantly lower | Significantly higher | 6 weeks | 0.06 mg/g body weight/day | [2] |
| Raw Epididymal Weight | Significantly higher | Lower | 42 days | 0.06 mg/g body weight/day | [1] |
| Relative Epididymal Weight (per 100g bwt) | Significantly higher | Lower | 42 days | 0.06 mg/g body weight/day | [1] |
Table 2: Effects of this compound on Sperm and Hormonal Parameters
| Parameter | This compound-Treated Group | Control Group | Duration of Treatment | Dosage | Citation |
| Sperm Count | Significantly decreased by 28% | Higher | 6 weeks | 0.06 mg/g body weight/day | [2][3] |
| Sperm Motility | Significantly reduced by 56% | Higher | 6 weeks | 0.06 mg/g body weight/day | [2][3] |
| Serum Testosterone (T) | Significantly lowered by 63% | Higher | 6 weeks | 0.06 mg/g body weight/day | [2][3] |
| Serum Follicle-Stimulating Hormone (FSH) | Significantly lowered by 73% | Higher | 6 weeks | 0.06 mg/g body weight/day | [2][3] |
Experimental Protocols
Animal Model and Husbandry
-
Species: Sprague-Dawley rats (male, adult)
-
Acclimatization: Animals should be acclimatized for a minimum of seven days prior to the commencement of the experiment.
-
Housing: Rats are to be housed in well-ventilated cages under controlled environmental conditions.
-
Light/Dark Cycle: Maintain a 12-hour light and 12-hour dark cycle.
-
Temperature: Room temperature should be maintained at approximately 28°C.
-
Humidity: Maintain a constant humidity of 40-50%.
-
Diet: Standard laboratory rat chow and water should be provided ad libitum.
This compound Administration Protocol
-
Drug Preparation: this compound tablets (e.g., Proviron®) are to be dissolved in a suitable vehicle, such as distilled water, to achieve the desired concentration. For a dosage of 0.06 mg/kg body weight/day, a 25 mg tablet can be dissolved in 100 ml of distilled water.[4]
-
Dosage: A commonly used dosage is 0.06 mg/g or 0.06 mg/kg of body weight per day.[1][2][4][5]
-
Administration Route: Oral gavage is the standard route of administration to ensure accurate dosing.
-
Control Group: The control group should receive an equivalent volume of the vehicle (e.g., 0.9% normal saline) via oral gavage.[1][2]
-
Duration: Experimental durations typically range from six weeks (42 days) to observe significant effects on the male reproductive system.[1][2]
Experimental Workflow
References
Application Notes and Protocols for Oral Mesterolone (Proviron) in a Therapeutic Context
Disclaimer: A specific scientific study utilizing a daily therapeutic dose of exactly 20 mg of oral Proviron could not be located in publicly available research. The standard commercial dosage for Proviron tablets is 25 mg. The following application notes and protocols are synthesized from general knowledge of Mesterolone's clinical use and pharmacological profile, rather than a specific study with the requested 20 mg dosage.
Application Notes
Introduction
This compound (Proviron) is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It is primarily prescribed for the treatment of androgen deficiency (hypogonadism) in males, a condition where the body fails to produce adequate levels of testosterone (B1683101).[2][3] Unlike many other anabolic-androgenic steroids (AAS), this compound possesses strong androgenic and weak anabolic properties, making it unsuitable for significant muscle mass enhancement.[1] Its therapeutic value lies in its ability to restore normal androgen levels, thereby alleviating symptoms such as low libido, mood disturbances, and reduced physical vitality.[4][5] A key feature of this compound is that it does not convert to estrogen, thus avoiding side effects like water retention or gynecomastia.[6][7]
Pharmacological Profile
-
Mechanism of Action: this compound functions through a dual mechanism. Firstly, it acts as an agonist at the androgen receptor (AR). Secondly, and more significantly, it exhibits a high binding affinity for Sex Hormone-Binding Globulin (SHBG).[5][8][9] SHBG is a protein that binds to testosterone in the bloodstream, rendering it inactive. By binding to SHBG, this compound increases the proportion of free, biologically active testosterone that can interact with target tissues.[7][8]
-
Pharmacokinetics: After oral ingestion, this compound is absorbed rapidly, with peak serum concentrations achieved in approximately 1.6 hours.[5][9] It has a terminal half-life of 12-13 hours.[5][9] The drug is extensively bound to plasma proteins (98%), with 58% bound to SHBG and 40% to albumin.[5][9] Oral bioavailability is estimated to be around 3%.[9]
Experimental Protocols
The following represents a generalized protocol for a clinical study evaluating the effects of this compound on androgen deficiency, adapted for a hypothetical research context.
Protocol: Assessing the Efficacy of this compound in Middle-Aged Men with Symptoms of Hypogonadism
1. Objective: To evaluate the effect of a daily oral dose of this compound on serum androgen levels and self-reported symptoms of hypogonadism in middle-aged men.
2. Study Design: A 12-week, randomized, double-blind, placebo-controlled study.
3. Participant Population:
-
Males aged 45-65 years.
-
Presenting with clinical symptoms of androgen deficiency (e.g., reduced libido, fatigue, irritability).
-
Baseline serum total testosterone levels in the low-normal range (e.g., <350 ng/dL).
-
Exclusion criteria: history of prostate or breast cancer, severe liver or kidney disease, high hematocrit.[2]
4. Methodology:
-
Phase 1: Screening and Baseline Assessment (Week -2 to 0)
-
Obtain informed consent from all participants.
-
Conduct a comprehensive medical history and physical examination, including a digital rectal exam for prostate assessment.
-
Collect baseline blood samples between 8:00 AM and 10:00 AM after an overnight fast. Assays to include:
-
Total Testosterone
-
Free Testosterone
-
Sex Hormone-Binding Globulin (SHBG)
-
Luteinizing Hormone (LH)
-
Prostate-Specific Antigen (PSA)
-
Complete Blood Count (CBC)
-
Lipid Panel and Liver Function Tests.[9]
-
-
Administer validated questionnaires to assess baseline symptoms (e.g., Aging Males' Symptoms (AMS) scale).
-
-
Phase 2: Randomization and Intervention (Week 0 to 12)
-
Randomly assign participants to one of two groups:
-
Treatment Group: Oral this compound (e.g., 25 mg tablet, once daily).
-
Placebo Group: Identical-looking placebo tablet, once daily.
-
-
Dispense a 6-week supply of the study drug and instruct participants on daily administration.
-
-
Phase 3: Follow-up and Monitoring (Week 6 and 12)
-
At Week 6, conduct a follow-up visit to assess for adverse effects and medication adherence.
-
At Week 12, repeat all baseline procedures: physical examination, blood sample collection for all specified assays, and administration of symptom questionnaires.
-
5. Data Analysis:
-
The primary endpoint is the change in free testosterone levels from baseline to Week 12.
-
Secondary endpoints include changes in total testosterone, SHBG, symptom scores, and safety parameters.
-
Statistical significance between the treatment and placebo groups will be determined using an independent samples t-test or ANCOVA, with baseline values as a covariate. A p-value of <0.05 will be considered statistically significant.
Data Presentation
The following table is a hypothetical representation of expected outcomes from such a study and is for illustrative purposes only.
| Parameter | Group | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | Change from Baseline |
| Free Testosterone (pg/mL) | This compound | 6.1 ± 1.8 | 10.5 ± 2.1 | +4.4 |
| Placebo | 6.3 ± 1.9 | 6.5 ± 2.0 | +0.2 | |
| SHBG (nmol/L) | This compound | 42 ± 11 | 24 ± 9 | -18 |
| Placebo | 41 ± 12 | 40 ± 11 | -1 | |
| AMS Score (Total) | This compound | 48 ± 8 | 35 ± 7 | -13 |
| Placebo | 47 ± 9 | 45 ± 8 | -2 |
Diagrams and Visualizations
Caption: this compound's mechanism of increasing free testosterone.
References
- 1. Side Effects of Proviron - TeleTest.ca [teletest.ca]
- 2. nps.org.au [nps.org.au]
- 3. Proviron And Erectile Function: Muscle Booster Or Sex Drive Killer? [allohealth.com]
- 4. bayer.com [bayer.com]
- 5. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]
- 6. swolverine.com [swolverine.com]
- 7. swolverine.com [swolverine.com]
- 8. swolverine.com [swolverine.com]
- 9. nps.org.au [nps.org.au]
Application Notes and Protocols: Effects of Mesterolone Administration in a Sprague Dawley Rat Model
These application notes provide a comprehensive overview of a study investigating the effects of mesterolone, an anabolic-androgenic steroid, on adult male Sprague Dawley rats. The information is intended for researchers, scientists, and drug development professionals working in endocrinology, reproductive toxicology, and related fields.
Summary of Findings
Oral administration of this compound at a dosage of 0.06 mg/g body weight/day for six weeks resulted in significant physiological changes in adult male Sprague Dawley rats. While the treated animals showed a significant gain in body weight, there was a notable negative impact on reproductive parameters. Specifically, the study observed a significant decrease in both absolute and relative testicular weights.[1][2] Furthermore, semen analysis revealed a 28% decrease in mean sperm count and a 56% reduction in sperm motility in the this compound-treated group compared to the control group.[1][2] Hormonal assays indicated a significant suppression of the hypothalamic-pituitary-gonadal axis, with a 73% decrease in Follicle-Stimulating Hormone (FSH) and a 63% decrease in Testosterone (B1683101) levels.[1][2] These findings suggest that this compound administration at this dosage can lead to reduced sperm quality and hormonal imbalances.
Data Presentation
The quantitative data from the study is summarized in the tables below for easy comparison between the control and this compound-treated groups.
Table 1: Body and Testicular Weight
| Parameter | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | p-value |
| Initial Body Weight (g) | 160.5 ± 5.3 | 162.1 ± 4.9 | > 0.05 |
| Final Body Weight (g) | 210.8 ± 6.1 | 215.4 ± 5.8 | < 0.05 |
| Raw Testicular Weight (g) | 1.58 ± 0.04 | 1.21 ± 0.03 | < 0.05 |
| Relative Testicular Weight ( g/100g bwt) | 0.75 ± 0.02 | 0.56 ± 0.01 | < 0.05 |
SEM: Standard Error of the Mean
Table 2: Semen Analysis
| Parameter | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | p-value |
| Sperm Count (x10⁶/mL) | 85.6 ± 3.4 | 61.6 ± 2.9 | < 0.05 |
| Sperm Motility (%) | 78.2 ± 2.1 | 34.4 ± 1.8 | < 0.05 |
| Normal Sperm Morphology (%) | 92.3 ± 1.5 | 85.1 ± 1.9 | < 0.05 |
SEM: Standard Error of the Mean
Table 3: Serum Hormone Levels
| Hormone | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | p-value |
| Testosterone (ng/mL) | 4.2 ± 0.3 | 1.5 ± 0.2 | < 0.05 |
| FSH (mIU/mL) | 1.8 ± 0.1 | 0.48 ± 0.05 | < 0.05 |
SEM: Standard Error of the Mean; FSH: Follicle-Stimulating Hormone
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the study.
Animal Model and this compound Administration
-
Animal Model: Twenty adult male Sprague Dawley rats, weighing between 150-170g, were used for the study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard rat chow and water.
-
Grouping: The rats were randomly divided into two groups of ten:
-
Control Group: Received 0.9% normal saline daily via oral gavage.
-
Treated Group: Received 0.06 mg/g body weight/day of this compound dissolved in normal saline daily via oral gavage.
-
-
Duration: The treatment was carried out for six consecutive weeks.
-
This compound Solution Preparation: this compound tablets were crushed and dissolved in 0.9% normal saline to achieve the desired concentration for the daily dosage.
-
Oral Gavage Protocol:
-
The rat was gently restrained.
-
A stainless steel, ball-tipped gavage needle was measured from the tip of the rat's nose to the last rib to determine the correct insertion length.
-
The gavage needle was attached to a syringe containing the this compound solution or normal saline.
-
The needle was carefully inserted into the esophagus to the predetermined length.
-
The solution was slowly administered.
-
The needle was gently removed.
-
Semen Analysis
-
Sample Collection: At the end of the six-week treatment period, the rats were euthanized. The caudal epididymis was dissected and placed in a pre-warmed petri dish containing 1 mL of Ham's F10 medium. Several incisions were made to allow the sperm to disperse into the medium.
-
Sperm Count:
-
The sperm suspension was gently mixed.
-
A 1:20 dilution was prepared by adding 10 µL of the sperm suspension to 190 µL of a solution containing 5g sodium bicarbonate and 1 mL of 35% formalin.
-
The diluted sample was loaded onto a hemocytometer.
-
Sperm heads were counted in the central five squares of the grid.
-
The sperm concentration was calculated using the formula: Counted sperm x dilution factor x 10,000 / number of squares counted.
-
-
Sperm Motility:
-
A drop of the fresh sperm suspension was placed on a clean glass slide and covered with a coverslip.
-
The slide was examined under a light microscope at 400x magnification.
-
At least 200 spermatozoa were counted in different fields, and the percentage of motile sperm was determined.
-
-
Sperm Morphology:
-
A smear of the sperm suspension was made on a glass slide and allowed to air dry.
-
The smear was stained with Eosin-Nigrosin stain.
-
At least 200 spermatozoa were examined under oil immersion at 1000x magnification for morphological abnormalities.
-
Hormonal Assay
-
Blood Collection: Blood samples were collected via cardiac puncture at the time of euthanasia.
-
Serum Preparation: The blood was allowed to clot at room temperature and then centrifuged at 3000 rpm for 15 minutes. The serum was collected and stored at -20°C until analysis.
-
Testosterone and FSH Measurement: Serum levels of testosterone and FSH were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. The assays were based on the principle of competitive binding.
Visualizations
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Hypothesized negative feedback mechanism of this compound.
References
Application Notes and Protocols: Designing In Vitro Studies with Mesterolone in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), is a potent agonist of the androgen receptor (AR).[1] While its clinical use is primarily for treating androgen deficiencies, its role in the context of prostate cancer is of significant research interest, particularly for understanding androgen receptor signaling in both hormone-sensitive and castration-resistant prostate cancer (CRPC).[2][3][4] Prostate cancer cell lines are indispensable tools for elucidating the molecular mechanisms underlying cancer progression and for the preclinical evaluation of therapeutic agents.[5][6] This document provides detailed application notes and protocols for designing and conducting in vitro studies to investigate the effects of this compound on various prostate cancer cell lines.
The androgen receptor signaling pathway plays a crucial role in the development and progression of prostate cancer.[5][6] In androgen-sensitive prostate cancer, androgens like DHT bind to the AR, leading to its activation and the transcription of genes that promote cell growth and survival. This compound, as a DHT derivative, is expected to mimic these effects. In castration-resistant prostate cancer, the AR can remain active despite low levels of circulating androgens.[7] Studying the effects of a potent androgen like this compound in relevant cell line models can provide valuable insights into the mechanisms of both androgen-dependent and independent tumor growth.
Recommended Prostate Cancer Cell Lines
The choice of cell line is critical for addressing specific research questions related to this compound's effects. The most commonly used prostate cancer cell lines exhibit different androgen sensitivities and androgen receptor statuses.[5][8]
| Cell Line | Androgen Receptor (AR) Status | Androgen Sensitivity | Key Characteristics |
| LNCaP | AR-positive (mutated T877A) | Androgen-sensitive | Expresses prostate-specific antigen (PSA); often shows a biphasic (bell-shaped) growth response to androgens.[3][5] |
| VCaP | AR-positive (wild-type, amplified) | Androgen-sensitive | Expresses high levels of wild-type AR and PSA. |
| 22Rv1 | AR-positive (expresses full-length AR and splice variants) | Androgen-independent, but AR-driven | Expresses AR splice variants (e.g., AR-V7) that can be constitutively active. |
| PC-3 | Functionally AR-negative (low to undetectable expression) | Androgen-insensitive | Highly metastatic potential; useful as a negative control for AR-dependent effects.[8][9] |
| DU145 | Functionally AR-negative (low to undetectable expression) | Androgen-insensitive | Derived from a brain metastasis; also serves as a negative control for AR-mediated actions.[8] |
This compound Signaling Pathway in Prostate Cancer Cells
This compound, as a potent androgen, is expected to activate the canonical androgen receptor signaling pathway in AR-positive prostate cancer cells. The binding of this compound to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and nuclear translocation of the AR. In the nucleus, the this compound-AR complex binds to Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in cell proliferation, survival, and the production of prostate-specific proteins like PSA.
References
- 1. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autocrine effect of DHT on FGF signaling and cell proliferation in LNCaP cells: role of heparin/heparan-degrading enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Regulation of proliferation and production of prostate-specific antigen in androgen-sensitive prostatic cancer cells, LNCaP, by dihydrotestosterone. | Semantic Scholar [semanticscholar.org]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
Application Notes and Protocols for Mesterolone in Hypogonadism and Androgen Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mesterolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an orally active androgen and anabolic steroid.[1][2] It is primarily used in clinical settings to treat conditions associated with androgen deficiency, such as hypogonadism, and certain types of male infertility.[3][4][5] Unlike testosterone (B1683101), this compound is not a substrate for the aromatase enzyme, meaning it does not convert to estrogen, which mitigates estrogen-related side effects like gynecomastia and water retention.[6][7] Its unique mechanism, including a strong affinity for Sex Hormone-Binding Globulin (SHBG), makes it a valuable tool for studying the effects of increased free androgen levels.[2][6] These notes provide an overview of this compound's mechanism, protocols for its use in preclinical and clinical research, and relevant quantitative data from published studies.
Mechanism of Action
This compound exerts its effects through several key actions:
-
Androgen Receptor (AR) Agonism: As a DHT derivative, this compound binds to and activates androgen receptors in various tissues, including muscle, reproductive organs, and the central nervous system.[4][6][7] This interaction initiates a cascade of events leading to the modulation of gene expression and increased protein synthesis.[6]
-
High Affinity for SHBG: this compound binds strongly to Sex Hormone-Binding Globulin (SHBG), a protein that normally renders a significant portion of testosterone inactive.[2][6] By displacing testosterone from SHBG, this compound increases the concentration of circulating free, biologically active testosterone.[2][6]
-
Lack of Aromatization: this compound is not converted into estrogen, which prevents estrogenic side effects.[3][4] It may also act as a mild aromatase inhibitor, further reducing the conversion of other androgens to estrogen.[3][7]
-
Gonadotropin Suppression: this compound does not suppress gonadotropins (LH and FSH) to the same extent as other anabolic steroids, which is a critical factor in its application for treating infertility.[2]
Caption: this compound's mechanism, including SHBG binding and Androgen Receptor activation.
Preclinical Research Protocols: Animal Models
Animal models are crucial for investigating the physiological and hormonal impacts of this compound. Sprague Dawley rats are a suitable model for studying the effects of androgens on the male reproductive system.[8][9]
Experimental Protocol: this compound Administration in Rats
This protocol is based on studies investigating this compound's effect on the male reproductive system.[8][9][10]
-
Animal Model: Adult male Sprague Dawley rats (10-12 weeks old).
-
Acclimatization: House animals for at least 7 days under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water).[8]
-
Grouping: Randomly divide rats into at least two groups (n=10 per group):
-
Dosage and Administration:
-
Data and Sample Collection:
-
Weekly: Monitor body weight and blood pressure.[11]
-
End of Study: Collect blood samples via cardiac puncture for hormonal assays. Euthanize animals and dissect testes and epididymides for weight, histology, and sperm analysis.
-
-
Analysis:
-
Hormonal Assays: Measure serum levels of Testosterone, Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH) using ELISA or RIA kits.
-
Semen Analysis: Assess sperm count, motility, and morphology from epididymal sperm.
-
Histology: Perform histomorphometric analysis of seminiferous tubules.[12]
-
Caption: Workflow for a preclinical study of this compound in an animal model.
Quantitative Data from Animal Studies
| Parameter | Control Group | This compound-Treated Group (0.06 mg/kg/day for 6 weeks) | Percentage Change | Citation |
| Sperm Count | Baseline | Significantly Decreased | -28% | [8][12] |
| Sperm Motility | Baseline | Significantly Decreased | -56% | [8][12] |
| Serum Testosterone | Baseline | Significantly Lowered | -63% | [8][12] |
| Serum FSH | Baseline | Significantly Lowered | -73% | [8][12] |
Note: These results from healthy rats indicate that while used to treat hypogonadism, this compound can have suppressive effects on the HPG axis and spermatogenesis in individuals with normal baseline function.
Clinical Research Protocols: Human Studies
Clinical trials are essential to determine the efficacy and safety of this compound in patients with hypogonadism and androgen deficiency.
Protocol Outline: Double-Blind Study in Hypogonadal Men
This protocol outline is based on a comparative study of this compound and Testosterone Undecanoate.[13]
-
Study Design: Double-blind, randomized, group-comparative study.
-
Participant Selection:
-
Inclusion Criteria: Adult male patients diagnosed with hypogonadism.
-
Exclusion Criteria: Prostatic carcinoma, history of liver tumors, or other contraindications.[14]
-
-
Randomization and Blinding: Randomly assign patients to one of two treatment groups. Both patients and investigators should be blinded to the treatment allocation.
-
Group A: this compound.
-
Group B: Comparator (e.g., Testosterone Undecanoate or placebo).
-
-
Dosage and Administration:
-
Outcome Measures:
-
Primary Endpoints: Changes in symptoms of androgen deficiency, scored using validated questionnaires (e.g., libido, erectile function, mood, and mental state).[13]
-
Secondary Endpoints: Measurement of serum hormone levels (Total and Free Testosterone, LH, FSH, SHBG).
-
Safety Monitoring: Monitor lipid profiles and liver function.[4]
-
-
Statistical Analysis: Use appropriate statistical tests to compare the outcomes between the treatment groups (e.g., non-parametric randomization tests for scored variables).[13]
Caption: Logical flow of this compound's therapeutic use for androgen deficiency.
Quantitative Data from Human Studies
| Study Population | This compound Dosage | Duration | Key Outcomes | Citation |
| Men with Idiopathic Oligospermia | 100-150 mg/day | 12 months | Significant improvement in sperm density and motility in moderately oligospermic patients. No significant adverse effect on testosterone or liver function. | [16] |
| Normal Men | 75-150 mg/day | 8 weeks | Significant drop in mean plasma testosterone (from 5.2 to 3.5 ng/ml). No effect on plasma LH or FSH. | [17] |
| Depressed Male Patients | 300-450 mg/day | 6 weeks | Significantly decreased plasma testosterone and protein-bound testosterone. No statistically significant therapeutic advantage over placebo for depression symptoms. | [18] |
| Hypogonadal Men | Not Specified | 4 weeks | Improved sexual activity and mental state, but effects were significantly less pronounced than with testosterone undecanoate. | [13] |
Analytical Methods
For quantitative analysis of this compound in pharmaceutical products and for degradation studies, stability-indicating Thin-Layer Chromatography (TLC)-densitometry has been established as a cost-effective and efficient method.[19] For assessing its biological effects, standard immunoassays (ELISA, RIA) are used to quantify serum hormone levels.
Conclusion
This compound serves as a multifaceted agent for studying androgen deficiency and hypogonadism. Its unique properties, such as oral bioavailability, high affinity for SHBG, and lack of aromatization, allow researchers to investigate the specific roles of non-aromatizable androgens and the effects of modulating free testosterone levels. The provided protocols for preclinical and clinical studies offer a framework for designing experiments to further elucidate its therapeutic potential and physiological impact. However, researchers must consider the context of the study population, as this compound's effects can differ significantly between individuals with normal hormonal function and those with androgen deficiency.[16][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for_Chemicalbook [chemicalbook.com]
- 3. Proviron Steroid: What It Is and How It Works [therockpit.net]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. swolverine.com [swolverine.com]
- 8. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. academicjournals.org [academicjournals.org]
- 11. Adverse effect of the anabolic–androgenic steroid this compound on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mims.com [mims.com]
- 15. bayer.com [bayer.com]
- 16. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The effects of this compound, a male sex hormone in depressed patients (a double blind controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Mesterolone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of mesterolone in biological matrices such as urine and plasma. Detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with a summary of their performance characteristics. Additionally, the underlying mechanism of action of this compound via the androgen receptor signaling pathway is illustrated.
Introduction
This compound is a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1] It is used clinically to treat androgen deficiency.[1] Due to its potential for abuse in sports to enhance performance, sensitive and specific analytical methods are required for its detection and quantification in biological samples.[2] The primary analytical techniques employed for this purpose are GC-MS and LC-MS/MS, which offer high selectivity and sensitivity.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for the determination of this compound and other steroids in biological samples.
| Analytical Method | Biological Matrix | Sample Preparation | Key Validation Parameters | Reference |
| TLC-Densitometry | Tablets | Methanol (B129727) Extraction | LOD: 61.0 ng/spot, LOQ: 184.0 ng/spot | [5] |
| GC-MS/MS | Urine | Solid-Phase Extraction (SPE), Enzymatic Hydrolysis, Derivatization | LLOQ: at least 0.1 µmol/L | [6] |
| GCxGC-qMS | Urine | Not specified | LOD (PCI-NH3): 0.3 ng/mL | [7] |
| LC-MS/MS | Human Serum/Plasma | Liquid-Liquid Extraction (LLE) & Protein Precipitation | LLOQ: 0.38–1.18 ng/mL | [8] |
| LC-MS/MS | Human Plasma | Supported Liquid Extraction (SLE) | Not specified for this compound | [9] |
| LC-MS/MS | Human Serum | Protein Precipitation & LLE, Derivatization | LLOQ: 0.005 ng/mL (Estradiol) to 1 ng/mL (Cortisol) | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, PCI-NH3: Positive Chemical Ionization with Ammonia
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Urine
This protocol describes a general procedure for the quantification of this compound in urine, incorporating enzymatic hydrolysis to measure conjugated metabolites, followed by extraction, derivatization, and GC-MS analysis.
3.1.1. Sample Preparation
-
Enzymatic Hydrolysis: To 1-2 mL of urine, add an internal standard and a buffer solution (e.g., acetate (B1210297) buffer, pH 5.2). Add β-glucuronidase enzyme from Helix pomatia. Incubate the mixture at 55°C for 2-3 hours to hydrolyze the glucuronide conjugates.[6][11]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.[11][12]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute this compound and other steroids with a suitable organic solvent, such as methanol or a mixture of methanol and ethyl acetate.[11]
-
-
Derivatization:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
To the dry residue, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and ethanethiol.[13][14]
-
Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the steroids.[13][14] This step is crucial to increase the volatility and thermal stability of the analytes for GC analysis.[3]
-
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[6][13]
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used for optimal separation, for instance, starting at 120°C and ramping up to 320°C.[14]
-
Mass Spectrometer: Operated in electron ionization (EI) mode.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM mode provides higher sensitivity for targeted analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Plasma
This protocol outlines a general method for the quantification of this compound in plasma using LC-MS/MS, a technique that often does not require derivatization.[3]
3.2.1. Sample Preparation
-
Protein Precipitation: To 100-200 µL of plasma, add an internal standard. Add 3-4 volumes of a cold organic solvent like acetonitrile (B52724) or methanol to precipitate proteins.[10][15] Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE) (Optional, for cleaner samples):
-
Reconstitution: Reconstitute the dried extract (from protein precipitation supernatant or LLE) in a mobile phase-compatible solvent (e.g., 50% methanol in water).[4]
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18 or PFP column, is typically used.[10][16]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium fluoride (B91410) to improve ionization.[9][16]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ionization mode.[16]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizations
This compound's Mechanism of Action: Androgen Receptor Signaling
This compound, as a DHT derivative, exerts its effects by binding to and activating the androgen receptor (AR).[17][18] This initiates a cascade of events leading to changes in gene expression. The classical androgen receptor signaling pathway is depicted below.
Caption: Classical androgen receptor signaling pathway initiated by this compound.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in biological samples, from sample collection to data analysis.
Caption: General workflow for this compound analysis in biological samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identification and characterization of novel long-term metabolites of oxymesterone and this compound in human urine by application of selected reaction monitoring GC-CI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. arborassays.com [arborassays.com]
- 13. agilent.com [agilent.com]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 16. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. swolverine.com [swolverine.com]
- 18. What is this compound used for? [synapse.patsnap.com]
Mesterolone in Male Infertility Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mesterolone, a synthetic androgen, in animal models to investigate male infertility. This document details the experimental protocols, summarizes quantitative data, and illustrates the molecular pathways involved.
Introduction
This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is an orally active androgenic steroid.[1] While it has been explored for treating male infertility in clinical settings, its use remains controversial.[1] In preclinical research, this compound serves as a tool to induce and study the mechanisms of androgen-related male infertility in various animal models. Its primary mechanism of action involves binding to the androgen receptor (AR), which can lead to a cascade of downstream effects, including the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[1]
Mechanism of Action
This compound exerts its effects through several key mechanisms:
-
Androgen Receptor Agonism: As a DHT analog, this compound binds to and activates androgen receptors in target tissues, including the testes.[1]
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression: The administration of exogenous androgens like this compound can lead to negative feedback on the hypothalamus and pituitary gland. This results in decreased secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). Reduced LH and FSH levels, in turn, lead to decreased endogenous testosterone (B1683101) production by Leydig cells and impaired support of spermatogenesis by Sertoli cells.[2]
-
High Affinity for Sex Hormone-Binding Globulin (SHBG): this compound exhibits a very high affinity for SHBG, a protein that binds to and transports sex hormones in the blood.[1] By displacing endogenous testosterone from SHBG, it can transiently increase the levels of free, biologically active testosterone. However, the dominant effect observed in animal studies at higher doses is the overall suppression of the HPG axis.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound on key male fertility parameters in Sprague-Dawley rats.
Table 1: Effects of this compound on Hormonal Profile in Adult Male Sprague-Dawley Rats [3][4]
| Parameter | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | Percentage Change |
| Testosterone (ng/mL) | 0.8 ± 0.1 | 0.3 ± 0.1 | -62.5% |
| FSH (IU/L) | 11.2 ± 0.5 | 3.0 ± 0.4 | -73.2% |
Treatment Protocol: 0.06 mg/g body weight/day of this compound administered orally via gavage for six weeks.[4]
Table 2: Effects of this compound on Sperm Parameters in Adult Male Sprague-Dawley Rats [3][4]
| Parameter | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | Percentage Change |
| Sperm Count (x10⁶/mL) | 58.4 ± 2.5 | 42.1 ± 2.1 | -27.9% |
| Sperm Motility (%) | 75.6 ± 3.2 | 33.2 ± 1.8 | -56.1% |
| Normal Sperm Morphology (%) | 85.3 ± 2.8 | 68.5 ± 3.1 | -19.7% |
Treatment Protocol: 0.06 mg/g body weight/day of this compound administered orally via gavage for six weeks.[4]
Table 3: Effects of this compound on Testicular and Body Weight in Adult Male Sprague-Dawley Rats [4][5]
| Parameter | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | Percentage Change |
| Raw Testicular Weight (g) | 1.68 ± 0.05 | 1.25 ± 0.04 | -25.6% |
| Relative Testicular Weight ( g/100g body weight) | 0.78 ± 0.03 | 0.59 ± 0.02 | -24.4% |
| Body Weight Gain (g) | 45.2 ± 3.5 | 40.8 ± 3.1 | -9.7% |
Treatment Protocol: 0.06 mg/g body weight/day of this compound administered orally via gavage for six weeks.[4]
Experimental Protocols
Animal Model and Husbandry
-
Species: Adult male Sprague-Dawley rats (other models such as mice can also be used, though less data is available).
-
Age: 8-10 weeks.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the start of the experiment.
Induction of Infertility with this compound
-
Drug Preparation: this compound tablets are crushed and dissolved in a suitable vehicle such as distilled water or corn oil.
-
Dosage: A commonly used dosage to induce infertility in rats is 0.06 mg/g body weight/day.[4] Dose-response studies are recommended to investigate varying degrees of infertility.
-
Administration: The this compound solution is administered orally once daily using a gavage needle.
-
Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route as the treated group.
-
Duration: A treatment period of six weeks is typically sufficient to observe significant effects on spermatogenesis and hormone levels in rats.[4]
Sample Collection and Analysis
-
Blood Sampling: Blood samples can be collected via cardiac puncture or from the tail vein at the end of the treatment period for hormone analysis.
-
Hormone Assays: Serum levels of testosterone, LH, and FSH are measured using enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
-
Sperm Analysis:
-
The cauda epididymis is dissected and minced in a known volume of physiological saline to allow sperm to swim out.
-
Sperm Count: Determined using a hemocytometer.
-
Sperm Motility: Assessed by observing the percentage of motile sperm under a microscope.
-
Sperm Morphology: Evaluated by staining sperm smears and classifying the percentage of normal and abnormal sperm.
-
-
Histological Examination:
-
Testes are fixed in Bouin's solution or 10% neutral buffered formalin.
-
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Histological changes in the seminiferous tubules, such as germ cell depletion and changes in epithelial height, are observed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
Caption: this compound's negative feedback on the HPG axis.
Experimental Workflow for Investigating this compound-Induced Infertility
Caption: Workflow for this compound-induced infertility studies.
Putative Intracellular Signaling of this compound in Testicular Cells
Caption: this compound's intracellular signaling pathway.
Discussion and Conclusion
The use of this compound in animal models provides a valuable tool for understanding the mechanisms by which exogenous androgens can disrupt male fertility. The data from Sprague-Dawley rats clearly demonstrates that at a dosage of 0.06 mg/g body weight/day, this compound significantly reduces sperm quality and key reproductive hormone levels.[3][4] This is primarily attributed to the negative feedback inhibition of the HPG axis, leading to a state of hypogonadotropic hypogonadism.
Researchers utilizing this compound should consider dose-response studies to elucidate the threshold at which adverse effects on fertility become apparent. Furthermore, exploring the effects of this compound in other animal models would enhance the broader applicability of the findings. Future research could also focus on the specific gene expression changes within Leydig and Sertoli cells in response to this compound to further unravel the molecular mechanisms of androgen-induced infertility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 3. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Proviron) induces low sperm quality with reduction in sex hormone profile in adult male Sprague Dawley rats testis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Mesterolone: Application Notes for Mood, Depression, and Motivation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Mesterolone, a synthetic androgen and a derivative of dihydrotestosterone (B1667394) (DHT), is primarily used in clinical settings to treat androgen deficiency or male infertility.[1][2] Unlike other anabolic-androgenic steroids (AAS), this compound is not 17-alpha-alkylated, reducing its potential for hepatotoxicity, and it is administered orally.[1] Structurally, it is 1α-methyl-dihydrotestosterone, a modification that protects it from enzymatic neutralization in the body and allows for oral administration.[3]
Historically, research in the 1980s explored its potential antidepressant properties, suggesting a role for androgens in regulating mood and behavior.[3][4][5] These investigations provide a foundation for modern research into the neuropsychiatric effects of androgens and their potential as therapeutic agents for mood disorders. This compound is particularly interesting due to its unique pharmacological profile: it has strong androgenic effects but weak anabolic effects and does not convert to estrogen.[1][2][6] This profile allows for the investigation of direct androgenic pathways on mood, distinct from the effects of testosterone (B1683101), which can be aromatized to estradiol.[7]
Mechanism of Action in a Neuropsychiatric Context
This compound's effects on the central nervous system are believed to be mediated through several mechanisms:
-
Androgen Receptor (AR) Agonism: As a DHT derivative, this compound is a potent agonist of the androgen receptor.[1][6] ARs are widely distributed in the brain in regions critical for mood and cognitive function, including the hypothalamus, amygdala, and hippocampus. Activation of these receptors can modulate neuronal excitability and gene expression.[8]
-
Non-Aromatizable Nature: this compound is not a substrate for the aromatase enzyme, meaning it cannot be converted into estrogen.[2][6] This is a critical feature for research purposes, as it isolates the effects of androgen receptor activation from the neurobiological effects of estrogens, which are also known to significantly influence mood.[7]
-
Interaction with Sex Hormone-Binding Globulin (SHBG): this compound has a very high affinity for SHBG, a protein that binds to sex hormones and renders them inactive.[1][6][9] By binding to SHBG, this compound can displace endogenous testosterone, thereby increasing the concentration of free, biologically active testosterone that can act on ARs in the brain.[6][9]
-
Modulation of Neurotransmitter Systems: Androgens are known to influence key neurotransmitter systems implicated in depression, such as the serotonergic and dopaminergic systems.[7] Some research suggests that androgens may act as monoamine oxidase inhibitors (MAOIs), which would increase the synaptic availability of these neurotransmitters.[7]
-
Neurosteroid Pathways and HPA Axis Regulation: There is a complex interplay between sex hormones, neurosteroids, and the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in depression.[10][11][12] Neuroactive steroids like allopregnanolone (B1667786) are potent modulators of GABA-A receptors and can influence HPA axis activity.[13][14][15] While direct research on this compound's role in this pathway is limited, its function as a potent androgen suggests it could influence the neurosteroid environment and HPA axis function, representing a key area for future investigation.
Summary of Key Research Findings
Quantitative data from key clinical studies are summarized below to provide an overview of this compound's observed effects on mood and related hormonal parameters.
Table 1: this compound in the Treatment of Depression - Clinical Study Data
| Study | Design | Participants (n) | Daily Dosage | Duration | Key Findings | Hormonal Effects |
| Itil et al. (1984) [4][16] | Double-blind, placebo-controlled | 52 male outpatients with depression | 300-450 mg | 6 weeks | Significant improvement in depressive symptoms was observed, but the difference compared to placebo was not statistically significant. | Significantly decreased plasma testosterone and protein-bound testosterone levels. |
| Vogel et al. (1985) [5] | Double-blind, parallel-group | Depressed men (number not specified in abstract) | Not specified in abstract | Not specified in abstract | This compound was as effective as the tricyclic antidepressant amitriptyline (B1667244) in reducing depressive symptoms. | This compound produced significantly fewer adverse side effects than amitriptyline.[5] |
| Luisi & Franchi (1980) [17] | Double-blind, randomized, group comparative | 14 hypogonadal male patients | Not specified in abstract | 4 weeks | Testosterone undecanoate showed significantly better improvement in "mental state" compared to this compound (p < 0.001). | N/A |
Experimental Protocols
The following protocols are representative methodologies based on published clinical and preclinical research. They are intended as a guide and should be adapted to specific experimental goals and institutional guidelines.
Protocol: Clinical Trial of this compound in Depressed Male Patients
(Based on the principles of studies by Itil et al., 1984 and Vogel et al., 1985)
-
Objective: To assess the efficacy and safety of this compound as a monotherapy for major depressive disorder (MDD) in adult males compared to a standard antidepressant or placebo.
-
Study Design: A 6-week, double-blind, randomized, parallel-group controlled trial.
-
Participant Population:
-
Inclusion Criteria: Male outpatients aged 25-55 years; diagnosis of MDD according to DSM-5 criteria; baseline Hamilton Depression Rating Scale (HAM-D) score ≥ 18.
-
Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last 6 months; significant unstable medical illness; history of prostate cancer; use of other psychotropic medications.
-
-
Intervention:
-
Group 1 (this compound): this compound 150 mg administered orally, twice daily (300 mg/day total).
-
Group 2 (Control): Placebo or active control (e.g., Amitriptyline 75 mg, twice daily).
-
Blinding: All tablets to be identical in appearance, taste, and packaging.
-
-
Assessments:
-
Screening (Week -1): Informed consent, medical history, physical exam, psychiatric assessment (SCID-5), baseline bloodwork (CBC, liver function, PSA, total and free testosterone, LH, FSH, SHBG).
-
Baseline (Week 0): Dispense medication, HAM-D, Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impression (CGI) scale.
-
Follow-up (Weeks 1, 2, 4, 6): Assess for adverse events, medication adherence, and repeat all rating scales.
-
End of Study (Week 6): Repeat baseline bloodwork.
-
-
Outcome Measures:
-
Primary: Change in MADRS score from baseline to Week 6.
-
Secondary: Percentage of responders (≥50% reduction in MADRS); percentage of remitters (MADRS score ≤10); change in CGI scores; changes in hormone levels.
-
-
Statistical Analysis: An intention-to-treat (ITT) analysis using a mixed-effects model for repeated measures (MMRM) to compare the change in MADRS scores between groups over time.
Protocol: Preclinical Assessment of this compound on Motivational Behavior in a Rodent Model
(Based on the principles of studies on adrenal steroids and motivation by Taylor et al., 2012)[18][19]
-
Objective: To determine the effect of chronic this compound administration on sexual motivation in male rats.
-
Animals: Adult, gonadally intact male Long-Evans rats (n=10 per group), individually housed on a 12:12 light-dark cycle with ad libitum access to food and water. Ovariectomized female rats for use as stimuli.
-
Drug Administration:
-
Groups: (1) this compound (5 mg/kg), (2) Vehicle (e.g., sesame oil).
-
Route and Frequency: Daily subcutaneous (SC) injections for 21 days. Behavioral testing to commence on day 15.
-
-
Behavioral Paradigm: Sexual Motivation Test
-
Apparatus: A three-chambered apparatus. A central chamber for the test male, with two side chambers containing stimulus females (one hormonally-primed receptive female, one non-receptive female) behind a wire mesh barrier.
-
Procedure:
-
Habituate the male rat to the central chamber for 10 minutes one day prior to testing.
-
On the test day, place the stimulus females in the side chambers.
-
Place the male in the central chamber and allow free exploration for 20 minutes.
-
Record the session using an overhead video camera for later analysis.
-
-
-
Outcome Measures:
-
Primary: Time spent in proximity (e.g., within 10 cm) to the receptive female versus the non-receptive female.
-
Secondary: Number of approaches towards each female; latency to first approach.
-
-
Data Analysis: Use a two-way ANOVA to analyze the time spent in proximity, with treatment group (this compound vs. Vehicle) and stimulus type (Receptive vs. Non-receptive) as factors. Post-hoc tests (e.g., Tukey's) to be used for pairwise comparisons.
Visualizations: Pathways and Workflows
Diagram 1: this compound's Core Mechanism of Action
Caption: this compound's direct AR agonism and indirect increase of free testosterone via SHBG binding.
Diagram 2: Experimental Workflow for a Clinical Trial
Caption: A typical workflow for a double-blind, randomized controlled trial of this compound.
Diagram 3: Hypothesized Neurobiological Pathways in Mood Regulation
Caption: Hypothesized pathways for this compound's influence on mood via central nervous system targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. ergo-log.com [ergo-log.com]
- 4. The effects of this compound, a male sex hormone in depressed patients (a double blind controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the antidepressant effects of a synthetic androgen (this compound) and amitriptyline in depressed men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Sex Hormones & Depression: A Part Of The Puzzle - The Men’s Health Clinic [themenshealthclinic.co.uk]
- 8. Understanding the role of steroids in typical and atypical brain development: Advantages of using a “brain in a dish” approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. swolverine.com [swolverine.com]
- 10. Neuroactive steroids modulate HPA axis activity and cerebral brain-derived neurotrophic factor (BDNF) protein levels in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurosteroid, GABAergic and Hypothalamic Pituitary Adrenal (HPA) Axis Regulation: What is the Current State of Knowledge in Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sex, stress and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroactive steroids and stress axis regulation: Pregnancy and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of this compound, a male sex hormone in depressed patients (a double blind controlled study). | Semantic Scholar [semanticscholar.org]
- 17. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Adrenal steroids uniquely influence sexual motivation behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synergistic Effects of Mesterolone with other Anabolic-Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesterolone, a synthetic derivative of dihydrotestosterone (B1667394) (DHT), is an orally active anabolic-androgenic steroid (AAS) with unique properties that make it a candidate for synergistic studies when combined with other AAS.[1][2] Unlike many other oral steroids, this compound is not 17-alpha-alkylated, which is associated with reduced hepatotoxicity.[1] Its primary mechanisms of action relevant to synergistic effects include a high binding affinity for Sex Hormone-Binding Globulin (SHBG) and its inherent androgenic activity.[1][2]
The rationale for stacking this compound with other steroids, such as testosterone (B1683101) or nandrolone (B1676933), is based on the hypothesis that this compound can potentiate the effects of other AAS through several mechanisms:
-
Increased Free Testosterone: By binding strongly to SHBG, this compound can displace other steroids, such as testosterone, from SHBG, thereby increasing the concentration of free, biologically active hormones.[2]
-
Androgenic Effects: this compound itself is an androgen and can exert direct effects on androgen receptors (AR), contributing to the overall androgenic signal.[1]
-
Anti-Estrogenic Activity: There is some evidence to suggest that this compound may have anti-estrogenic properties, potentially by inhibiting the aromatase enzyme, which could mitigate the estrogenic side effects of other aromatizable steroids.[3]
These application notes provide a framework for researchers to systematically study the potential synergistic effects of this compound when co-administered with other AAS. The protocols outlined below are intended for preclinical research in appropriate in vitro and in vivo models.
Data Presentation
The following tables summarize key quantitative data regarding the binding affinities of this compound and other relevant steroids. This data is essential for designing and interpreting studies on their synergistic effects.
Table 1: Relative Binding Affinity (RBA) of Selected Steroids to the Androgen Receptor (AR) and Sex Hormone-Binding Globulin (SHBG)
| Steroid | Androgen Receptor (AR) RBA | Sex Hormone-Binding Globulin (SHBG) RBA |
| Dihydrotestosterone (DHT) | 100 | 100 |
| This compound | 25 | 440 |
| Testosterone | 50 | 30 |
| Nandrolone | 125 | 10 |
| Stanozolol | 30 | 10 |
Data is compiled from various sources and represents approximate relative values. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the synergistic effects of this compound with other steroids.
In Vitro Studies
1. Androgen Receptor (AR) Transactivation Assay
This assay is used to determine the ability of this compound, another AAS, and their combination to activate the androgen receptor and initiate gene transcription.
-
Cell Line: A suitable mammalian cell line stably transfected with a human AR expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE) promoter (e.g., AR-EcoScreen™ cells).[4]
-
Materials:
-
AR-EcoScreen™ cells
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound and other AAS of interest (e.g., testosterone, nandrolone)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
-
-
Protocol:
-
Seed AR-EcoScreen™ cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, the other AAS, and combinations of both in serum-free medium.
-
Remove the culture medium and replace it with the medium containing the steroid treatments. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[5]
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Analyze the data for synergy using a suitable statistical model, such as the Bliss independence model or Loewe additivity model.[6]
-
2. SHBG Binding Competition Assay
This assay quantifies the ability of this compound to displace a radiolabeled androgen from SHBG.
-
Materials:
-
Human serum or purified human SHBG
-
Radiolabeled dihydrotestosterone ([³H]DHT)
-
Unlabeled this compound and other AAS
-
Concanavalin A-Sepharose (for SHBG-bound steroid separation) or charcoal-dextran (for free steroid separation)
-
Scintillation counter and scintillation fluid
-
-
Protocol:
-
In microcentrifuge tubes, combine a fixed amount of human serum or purified SHBG with a constant concentration of [³H]DHT.
-
Add increasing concentrations of unlabeled this compound or the other AAS to compete for binding to SHBG.
-
Incubate the mixture at 37°C for 1 hour to reach equilibrium.
-
Separate the SHBG-bound [³H]DHT from the free [³H]DHT using either Concanavalin A-Sepharose or charcoal-dextran.
-
Measure the radioactivity of the bound fraction using a scintillation counter.[7]
-
Data Analysis: Plot the percentage of bound [³H]DHT against the concentration of the competing steroid. Calculate the IC50 value (the concentration of the competing steroid that displaces 50% of the radiolabeled ligand) for each compound.
-
3. Aromatase Activity Assay
This assay determines the inhibitory potential of this compound on the aromatase enzyme.
-
Cell Line: Human choriocarcinoma (JEG-3) cells, which express high levels of aromatase.
-
Materials:
-
JEG-3 cells
-
[³H]Androstenedione (substrate)
-
This compound and a known aromatase inhibitor (e.g., letrozole) as a positive control
-
Cell culture medium
-
Organic solvent for extraction (e.g., chloroform)
-
Thin-layer chromatography (TLC) system
-
-
Protocol:
-
Culture JEG-3 cells to near confluence in 24-well plates.
-
Incubate the cells with [³H]Androstenedione in the presence of various concentrations of this compound or the control inhibitor for a defined period (e.g., 4 hours).
-
Extract the steroids from the culture medium using an organic solvent.
-
Separate the substrate ([³H]Androstenedione) from the product ([³H]Estrone) using TLC.
-
Quantify the amount of radioactivity in the estrone (B1671321) spot to determine the rate of aromatization.
-
Data Analysis: Calculate the percentage inhibition of aromatase activity at each concentration of this compound and determine the IC50 value.[8]
-
In Vivo Studies
1. Hershberger Assay for Anabolic and Androgenic Activity
This is a standardized in vivo assay to assess the anabolic and androgenic properties of a single compound or a combination of compounds in a rodent model.[9]
-
Animal Model: Peripubertal castrated male rats (e.g., Sprague-Dawley).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2: Testosterone propionate (B1217596) (positive control)
-
Group 3: this compound alone
-
Group 4: Other AAS alone (e.g., testosterone enanthate, nandrolone decanoate)
-
Group 5: this compound in combination with the other AAS
-
-
Protocol:
-
Castrate male rats at approximately 42 days of age.
-
After a 7-10 day recovery period, administer the respective treatments daily for 10 consecutive days via subcutaneous injection or oral gavage.
-
Record body weight daily.
-
On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani plus bulbocavernosus muscles, glans penis, and Cowper's glands.
-
Record the wet weight of each tissue.
-
Data Analysis: Compare the weights of the anabolic (levator ani muscle) and androgenic (prostate, seminal vesicles) tissues between the treatment groups. Analyze for synergistic effects by comparing the combined treatment group to the individual steroid groups.[9]
-
2. Muscle Hypertrophy and Protein Synthesis Study
This protocol is designed to directly measure the effects of steroid combinations on muscle growth and protein synthesis.
-
Animal Model: Adult male rats or mice.
-
Treatment Groups: Similar to the Hershberger assay, with treatment durations typically longer (e.g., 4-8 weeks).
-
Protocol:
-
Administer the steroid treatments as described above.
-
At the end of the treatment period, euthanize the animals and dissect specific muscles (e.g., gastrocnemius, soleus, tibialis anterior).
-
For Muscle Hypertrophy:
-
Measure the wet weight of the dissected muscles.
-
Perform histological analysis on muscle cross-sections to measure muscle fiber cross-sectional area (CSA).
-
-
For Protein Synthesis:
-
Prior to euthanasia, administer a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) to measure the fractional rate of protein synthesis (FSR) in muscle tissue using mass spectrometry.
-
-
-
Data Analysis: Compare muscle weights, fiber CSA, and FSR between the different treatment groups. Use appropriate statistical methods to assess for synergistic interactions.[10]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive ligand-binding assay for measurement of sex hormone-binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. internationalscholarsjournals.org [internationalscholarsjournals.org]
Application Notes and Protocols: Oral Mesterolone Versus Injectable Androgens in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen replacement therapy and the study of androgenic compounds are critical areas of research in endocrinology, pharmacology, and drug development. The choice of androgen and its route of administration can significantly impact its pharmacokinetic profile, pharmacodynamic effects, and overall therapeutic or research outcomes. This document provides a comparative overview of orally administered Mesterolone versus common injectable androgens, offering insights into their distinct properties and providing protocols for their evaluation in a research setting.
This compound is a unique orally active androgen that is not 17-alpha-alkylated, which is often associated with hepatotoxicity.[1] Injectable androgens, typically esterified forms of testosterone (B1683101) or its derivatives, are administered intramuscularly and provide a longer duration of action. Understanding the differences between these administration routes is crucial for designing experiments and interpreting results.
Data Presentation: Comparative Analysis
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for oral this compound and representative injectable androgens. It is important to note that this data is compiled from various studies and may not represent a direct head-to-head comparison under the same experimental conditions.
Table 1: Pharmacokinetic Profile
| Parameter | Oral this compound | Injectable Testosterone Enanthate | Injectable Testosterone Cypionate | Injectable Nandrolone Decanoate |
| Administration Route | Oral | Intramuscular | Intramuscular | Intramuscular |
| Bioavailability | ~3% | High (bypasses first-pass) | High (bypasses first-pass) | High (bypasses first-pass) |
| Time to Peak Concentration (Tmax) | 1.6 ± 0.6 hours | 2-3 days | 4-5 days | 3-6 days |
| Elimination Half-Life | 12-13 hours | 4.5 days | ~8 days | 6-12 days |
| Protein Binding | 98% (58% to SHBG, 40% to albumin) | ~98% (primarily to SHBG) | ~98% (primarily to SHBG) | High (primarily to SHBG) |
Table 2: Pharmacodynamic Profile
| Parameter | Oral this compound | Injectable Testosterone Enanthate | Injectable Testosterone Cypionate | Injectable Nandrolone Decanoate |
| Anabolic/Androgenic Ratio | Weak anabolic effects | 100:100 (Reference) | 100:100 | ~125:37 |
| Aromatization to Estrogen | No | Yes | Yes | Minimal |
| Effect on SHBG | High binding affinity, may increase free testosterone | Suppresses SHBG | Suppresses SHBG | Suppresses SHBG |
| Gonadotropin (LH/FSH) Suppression | Minimal to moderate | Strong | Strong | Strong |
| Erythropoietic Effect | Minimal | Dose-dependent increase in hemoglobin/hematocrit[2] | Dose-dependent increase in hemoglobin/hematocrit | Moderate increase in hemoglobin/hematocrit |
Signaling Pathways
Androgens, including this compound and the active forms of injectable androgens, exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The following diagram illustrates the canonical androgen receptor signaling pathway.
Caption: Canonical Androgen Receptor Signaling Pathway.
This compound, being a derivative of dihydrotestosterone (B1667394) (DHT), binds directly to the androgen receptor. Injectable testosterone esters must first be hydrolyzed to testosterone, which can then bind to the AR or be converted to the more potent DHT by the enzyme 5α-reductase.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the effects of oral this compound and injectable androgens.
Protocol 1: Comparative Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical experimental workflow for comparing the pharmacokinetic profiles of oral this compound and an injectable androgen like testosterone enanthate in rats.
Caption: Workflow for a comparative pharmacokinetic study in rodents.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats, weighing 250-300g. House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping and Dosing:
-
Group A (Oral this compound): Administer this compound via oral gavage. The dosage will depend on the specific research question, but a common starting point is 10 mg/kg.
-
Group B (Injectable Androgen): Administer an equivalent dose of an injectable androgen, such as testosterone enanthate, via intramuscular injection into the gluteal muscle.
-
Group C (Control): Administer the respective vehicles (e.g., sesame oil for both) via the same routes.
-
-
Blood Sampling: Collect blood samples (approximately 0.3 mL) from the tail vein or a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of the parent drug and its major metabolites in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½) using appropriate software.
Protocol 2: In Vitro Androgen Receptor Activation Assay
This protocol describes a method to assess and compare the ability of this compound and the active form of an injectable androgen (e.g., testosterone) to activate the androgen receptor.
Methodology:
-
Cell Culture: Use a suitable cell line that expresses the androgen receptor and contains a reporter gene construct, such as AR-EcoScreen™ cells or a similar stably transfected cell line. Culture the cells in the recommended medium.
-
Compound Preparation: Prepare stock solutions of this compound and testosterone in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Cell Treatment: Seed the cells in a 96-well plate. After attachment, replace the medium with a medium containing the different concentrations of this compound, testosterone, or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for androgen receptor activation and reporter gene expression.
-
Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase) using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter gene activity against the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potencies in activating the androgen receptor.
Protocol 3: Assessment of Gonadotropin Suppression in a Clinical Research Setting
This protocol outlines a clinical research design to compare the effects of oral this compound and an injectable androgen on the hypothalamic-pituitary-gonadal (HPG) axis.
Methodology:
-
Study Population: Recruit healthy eugonadal male volunteers. Obtain informed consent and perform a baseline health screening, including hormone levels.
-
Study Design: Employ a randomized, crossover, or parallel-group design.
-
Group 1: Receives oral this compound (e.g., 50-100 mg/day) for a specified period (e.g., 4 weeks).
-
Group 2: Receives an intramuscular injection of a long-acting androgen (e.g., testosterone enanthate 250 mg).
-
-
Hormone Monitoring: Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly for the oral group, and at different time points post-injection for the injectable group to capture peak and trough levels).
-
Hormone Analysis: Measure serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), total testosterone, free testosterone, and Sex Hormone-Binding Globulin (SHBG) using validated immunoassays.
-
Data Analysis: Compare the changes in hormone levels from baseline between the two groups to assess the degree of HPG axis suppression.
Logical Relationships and Comparative Effects
The choice between oral this compound and injectable androgens in a research context depends on the specific aims of the study. The following diagram illustrates the logical relationships between the administration route and the primary outcomes.
Caption: Logical relationships in choosing between oral and injectable androgens.
Conclusion
The choice between oral this compound and injectable androgens for research purposes is dictated by the specific scientific question being addressed. This compound's oral availability, lack of aromatization, and high SHBG affinity make it a valuable tool for studying the effects of a non-aromatizable androgen and for investigating the role of SHBG in androgen action.[3] In contrast, injectable androgens provide sustained, albeit fluctuating, levels of testosterone or its derivatives, making them suitable for studies on muscle hypertrophy, erythropoiesis, and other long-term androgenic effects.[2] The provided protocols offer a framework for conducting comparative studies to further elucidate the distinct pharmacological profiles of these important classes of androgens. Careful consideration of the pharmacokinetic and pharmacodynamic differences is paramount for the design of robust and informative research studies.
References
- 1. researchgate.net [researchgate.net]
- 2. New potential biomarkers for this compound misuse in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding and Investigating the Decrease in Natural Testosterone Production with Prolonged Androgen Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of prolonged exogenous androgen use on endogenous testosterone (B1683101) production.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which prolonged use of exogenous androgens suppresses natural testosterone production?
Prolonged administration of exogenous androgens suppresses the body's natural testosterone production through a negative feedback loop involving the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] Elevated levels of circulating androgens are detected by the hypothalamus and pituitary gland.[2] This leads to a reduction in the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[2][3] Consequently, the pituitary gland decreases its production of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3] Since LH is the primary signal for the Leydig cells in the testes to produce testosterone, a reduction in LH leads to decreased endogenous testosterone synthesis.[2][4]
Q2: How long does it take for natural testosterone production to recover after cessation of prolonged androgen therapy?
The recovery of endogenous testosterone production is a protracted process and varies significantly among individuals.[5] Factors influencing the recovery time include the duration of androgen suppression and the age of the individual.[5] Studies on patients who underwent androgen deprivation therapy for prostate cancer show that recovery can take months to years.[2][5] In one study, the median time to reach baseline or normal testosterone levels was 22.3 months.[5] Another study noted that 24 months after cessation of androgen deprivation therapy, 8% of men remained at castrate levels.[6]
Q3: Are there any pharmacological interventions to mitigate HPG axis suppression or expedite recovery?
Yes, several therapeutic strategies can be employed. Selective Estrogen Receptor Modulators (SERMs), such as clomiphene citrate, can be effective in maintaining testosterone production.[1] Aromatase inhibitors, which block the conversion of androgens to estrogens, can also increase LH and FSH levels, thereby stimulating endogenous testosterone production.[1] Human Chorionic Gonadotropin (hCG) therapy is another option that mimics the action of LH to stimulate the testes directly.[1]
Q4: What are the key biomarkers to monitor when investigating androgen-induced testosterone suppression?
The primary biomarkers to monitor include:
-
Total Testosterone: To assess the overall circulating testosterone levels.
-
Free Testosterone: To measure the biologically active fraction of testosterone.[7]
-
Luteinizing Hormone (LH): To evaluate the signaling from the pituitary to the testes.[8]
-
Follicle-Stimulating Hormone (FSH): To assess pituitary function and its impact on spermatogenesis.[8]
-
Sex Hormone-Binding Globulin (SHBG): As it binds to testosterone and affects the amount of free testosterone available.[4][9]
Troubleshooting Guide
Problem: Inconsistent or unexpectedly low testosterone readings in experimental animal models.
-
Possible Cause 1: Timing of blood sampling. Testosterone levels exhibit diurnal variation, with peak levels typically occurring in the early morning.[9]
-
Troubleshooting Step: Standardize the time of day for blood collection across all experimental groups. For rodents, this corresponds to the beginning of their active (dark) cycle.
-
-
Possible Cause 2: Stress-induced suppression. The stress of handling and sample collection can acutely decrease testosterone levels.[9]
-
Troubleshooting Step: Acclimate animals to handling procedures before the experiment begins. Use efficient and minimally invasive blood collection techniques.
-
-
Possible Cause 3: Assay interference. The type of assay used for testosterone measurement can be subject to interference from other steroids or lipids in the sample.
-
Troubleshooting Step: Utilize a highly specific and sensitive assay such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for accurate quantification.[10]
-
Problem: Lack of significant HPG axis recovery in the experimental model after cessation of androgen administration.
-
Possible Cause 1: Insufficient recovery period. The duration for HPG axis recovery can be lengthy.[5]
-
Troubleshooting Step: Extend the post-treatment observation period in your experimental design to allow for a more complete recovery profile to be observed.
-
-
Possible Cause 2: Age of the animal models. Older animals may exhibit a slower or incomplete recovery of the HPG axis.[5]
-
Troubleshooting Step: Ensure that the age of the animals is consistent across all experimental groups and consider including different age cohorts in your study design.
-
-
Possible Cause 3: Persistent effects of the androgen. Some synthetic androgens may have longer-lasting suppressive effects.
-
Troubleshooting Step: Characterize the pharmacokinetic and pharmacodynamic properties of the specific androgen being used in your model.
-
Data Presentation
Table 1: Testosterone Recovery After Prolonged Androgen Suppression in Patients with Prostate Cancer
| Time After Cessation of Androgen Suppression | Percentage of Patients with Recovery to Supracastrate Levels | Median Time to Recovery to Supracastrate Levels (months) | Percentage of Patients with Recovery to Baseline/Normal Levels | Median Time to Recovery to Baseline/Normal Levels (months) |
| 36 months | 93.2% | 12.7 | 71.5% | 22.3 |
Source: Data synthesized from a study on patients with prostate cancer.[5]
Table 2: Reproductive Hormone Levels in Current and Former Anabolic-Androgenic Steroid (AAS) Abusers Compared to Controls
| Group | Total Testosterone (nmol/L) - Median (25th-75th percentiles) |
| Current AAS Abusers | Significantly suppressed |
| Former AAS Abusers | 14.4 (11.9–17.7) |
| Control Participants | 18.8 (16.6–22.0) |
Source: Data from a case-control study.[11]
Experimental Protocols
1. Quantification of Serum Testosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method provides high accuracy and specificity for the quantification of testosterone. It involves the dissociation of testosterone from binding proteins, extraction of the analyte, and detection by mass spectrometry based on its mass-to-charge ratio.[12]
-
Methodology:
-
Sample Preparation: Collect serum samples and store them at -80°C until analysis.
-
Protein Precipitation and Extraction: Precipitate serum proteins using a suitable organic solvent (e.g., acetonitrile). The supernatant containing testosterone is then collected.
-
Liquid-Liquid Extraction: Further purify the sample by performing a liquid-liquid extraction to isolate the lipid fraction containing testosterone.[12]
-
Derivatization (Optional but recommended for enhancing sensitivity): Chemically modify the testosterone molecule to improve its ionization efficiency.
-
LC Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate testosterone from other sample components.
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Testosterone is ionized (e.g., by atmospheric pressure chemical ionization - APCI) and fragmented. Specific parent-daughter ion transitions are monitored for quantification.
-
Quantification: A standard curve is generated using known concentrations of testosterone. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve. An internal standard (e.g., isotopically labeled testosterone) is used to correct for extraction losses and matrix effects.
-
2. Assessment of HPG Axis Function: GnRH Stimulation Test in an Animal Model
-
Principle: This dynamic test assesses the responsiveness of the pituitary gland. By administering an exogenous bolus of GnRH, the subsequent release of LH and FSH is measured to determine the functional integrity of the pituitary gonadotrophs.
-
Methodology:
-
Baseline Blood Sample: Collect a baseline blood sample to measure basal levels of LH, FSH, and testosterone.
-
GnRH Administration: Administer a sterile solution of a GnRH analog (e.g., leuprolide acetate) via an appropriate route (e.g., intravenous or subcutaneous injection). The dose will depend on the animal model and the specific GnRH analog used.
-
Post-Stimulation Blood Samples: Collect blood samples at multiple time points after GnRH administration (e.g., 15, 30, 60, and 90 minutes).
-
Hormone Analysis: Measure LH, FSH, and testosterone concentrations in all collected samples using validated immunoassays or LC-MS/MS.
-
Data Interpretation: Compare the peak levels of LH and FSH after GnRH stimulation to the baseline levels. A blunted or absent response in animals treated with exogenous androgens would indicate suppression of the pituitary's gonadotropic function.
-
Mandatory Visualizations
Caption: Negative feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Caption: Mechanism of exogenous androgen-induced testosterone suppression.
Caption: Experimental workflow for studying HPG axis suppression and recovery.
References
- 1. Exogenous testosterone: a preventable cause of male infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 4. Prolonged post-androgen abuse hypogonadism: potential mechanisms and a proposed standardized diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testosterone recovery after prolonged androgen suppression in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent Testosterone Suppression After Cessation of Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testosterone Levels Test: MedlinePlus Medical Test [medlineplus.gov]
- 8. Testosterone suppression of the HPT axis. | Semantic Scholar [semanticscholar.org]
- 9. medpagetoday.com [medpagetoday.com]
- 10. droracle.ai [droracle.ai]
- 11. Former Abusers of Anabolic Androgenic Steroids Exhibit Decreased Testosterone Levels and Hypogonadal Symptoms Years after Cessation: A Case-Control Study | PLOS One [journals.plos.org]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
Liver toxicity associated with high doses or prolonged use of Mesterolone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating liver toxicity associated with high doses or prolonged use of Mesterolone.
Frequently Asked Questions (FAQs)
Q1: What are the reported liver-related adverse effects of this compound in clinical use?
A1: While this compound is generally considered to have a lower risk of hepatotoxicity compared to 17-alpha-alkylated anabolic-androgenic steroids (AAS), cases of liver injury have been reported, particularly with high doses or prolonged use.[1][2] The most commonly reported adverse effect is cholestatic hepatitis, characterized by reduced bile flow.[3] In a case report, a 43-year-old male who used this compound (Proviron® 25 mg/12h for 12 days) developed jaundice with elevated bilirubin (B190676), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (AP) levels.[2][4] Other potential, though less frequently reported, liver-related issues with high-dose or prolonged AAS use include peliosis hepatis (blood-filled cysts in the liver) and the development of hepatic tumors.[3]
Q2: What is the primary mechanism behind this compound-induced liver toxicity?
A2: The precise molecular mechanisms are not fully elucidated for this compound specifically, but it is understood to act through the androgen receptor (AR).[1] The binding of this compound to AR in hepatocytes can modulate the expression of various genes.[1] Unlike many other oral steroids, this compound is not 17-alpha-alkylated, which is a structural feature strongly associated with hepatotoxicity.[3] However, at high concentrations, it may still interfere with normal hepatocellular function. Potential mechanisms, extrapolated from studies on other androgens, include the induction of oxidative stress, interference with bile acid transport, and disruption of mitochondrial function.
Q3: Are there established in vitro models to assess this compound's hepatotoxicity?
A3: Yes, human hepatoma cell lines like HepG2 are commonly used in vitro models for preliminary hepatotoxicity screening of various compounds.[5][6][7][8] These cells can be treated with a range of this compound concentrations to assess cytotoxicity, changes in liver enzyme activity, and markers of oxidative stress. While HepG2 cells are a useful tool, they have limitations, including lower expression of certain metabolic enzymes compared to primary human hepatocytes.[5][8] For more comprehensive analysis, primary human hepatocytes or 3D liver models are considered the gold standard.[6][7][8]
Q4: What are the typical findings in animal models of this compound-induced liver injury?
A4: Specific animal studies detailing this compound-induced liver toxicity are not extensively published. However, based on general models of drug-induced liver injury, administration of high-dose this compound to rodents would be expected to produce histopathological changes in the liver.[9][10][11] These could include hepatocellular necrosis, inflammation, and evidence of cholestasis. Biochemical analysis of serum would likely show elevations in liver enzymes such as ALT, AST, and ALP, as well as increased bilirubin levels.[9]
Troubleshooting Guides
Problem 1: Inconsistent or no significant cytotoxicity observed in HepG2 cells treated with this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration range: | Perform a wider dose-response study, ranging from low micromolar to high micromolar concentrations. |
| Short exposure time: | Increase the incubation time with this compound (e.g., 24, 48, and 72 hours) to assess for delayed toxicity. |
| Low metabolic activity of HepG2 cells: | Consider using metabolically more competent cells, such as HepaRG cells or primary hepatocytes. Alternatively, use HepG2 cells engineered to express higher levels of specific cytochrome P450 enzymes.[8] |
| Insensitive cytotoxicity assay: | Utilize multiple cytotoxicity endpoints, such as LDH release for necrosis, and caspase-3/7 activity for apoptosis, in addition to a standard viability assay like MTT or PrestoBlue. |
Problem 2: Difficulty in establishing a robust animal model of this compound-induced liver injury.
| Possible Cause | Troubleshooting Step |
| Inappropriate animal strain: | Different rodent strains can have varying susceptibility to drug-induced liver injury.[12] Consider using a strain known to be more sensitive to hepatotoxic insults. |
| Insufficient dose or duration: | Gradually increase the dose and/or extend the duration of this compound administration. Monitor for clinical signs of toxicity and perform interim blood tests to track liver enzyme levels. |
| Route of administration: | If oral gavage is used, consider intraperitoneal injection to bypass potential variability in gastrointestinal absorption. |
| Lack of a "second hit": | In some cases, an underlying condition is needed to unmask toxicity. Consider using a model with a pre-existing liver condition, such as a high-fat diet-induced fatty liver, to see if it sensitizes the animals to this compound. |
Quantitative Data Summary
Table 1: Clinical Case Report of this compound-Induced Liver Injury
| Parameter | Peak Value | Normal Range |
| Total Bilirubin | 33.87 mg/dL | 0.1-1.0 mg/dL |
| Direct Bilirubin | 26.41 mg/dL | 0.1-0.25 mg/dL |
| ALT | 49 IU/L | 10-40 IU/L |
| AST | 65 IU/L | 15-41 IU/L |
| GGT | 60 IU/L | 9-40 IU/L |
| Alkaline Phosphatase | 207 IU/L | 38-126 IU/L |
Data from a case report of a 38-year-old male who used a combination of intramuscular anabolic steroids including testosterone, nandrolone, and stanozolol. While not solely this compound, this provides an example of AAS-induced liver injury.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Hepatotoxicity in HepG2 Cells
1. Cell Culture:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a humidified atmosphere of 5% CO2.
2. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24, 48, and 72 hours. Ensure the final DMSO concentration is ≤ 0.1% in all wells, including vehicle controls.
3. Cytotoxicity Assessment (MTT Assay):
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Liver Enzyme Activity Assessment:
-
At the end of the treatment period, collect the cell culture supernatant.
-
Measure the activity of ALT and AST in the supernatant using commercially available colorimetric assay kits according to the manufacturer's instructions.
5. Oxidative Stress Assessment (ROS Production):
-
After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[13]
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
Protocol 2: In Vivo Assessment of this compound-Induced Liver Injury in Rats
1. Animal Model:
-
Use male Wistar rats (8-10 weeks old, 200-250 g).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatize the animals for at least one week before the experiment.
2. This compound Administration:
-
Divide the rats into a control group and this compound-treated groups (e.g., low dose, high dose).
-
Administer this compound or vehicle (e.g., corn oil) daily via oral gavage for a specified period (e.g., 4 or 8 weeks).
3. Sample Collection and Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and perfuse the liver with saline.
-
Collect a portion of the liver for histopathological analysis and another portion for biochemical assays.
4. Serum Biochemical Analysis:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the levels of ALT, AST, ALP, and total bilirubin using an automated biochemical analyzer.
5. Liver Histopathology:
-
Fix the liver tissue in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and cut sections (4-5 µm).
-
Stain the sections with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Assess for hepatocellular necrosis, inflammation, steatosis, and cholestasis.
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for in vitro assessment of this compound hepatotoxicity.
Caption: Experimental workflow for in vivo assessment of this compound-induced liver injury.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Drug-induced liver injury due to this compound: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicopublication.com [medicopublication.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. In Vitro Models for Studying Chronic Drug-Induced Liver Injury [mdpi.com]
- 9. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methylprednisolone Decreases Mitochondria-Mediated Apoptosis and Autophagy Dysfunction in Hepatocytes of Experimental Autoimmune Hepatitis Model via the Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Androgen-Mediated Pathologies in Hair Follicle and Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the exacerbation of male pattern baldness (androgenetic alopecia, AGA) and benign prostatic hyperplasia (BPH) in predisposed individuals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. In Vitro Models: Dermal Papilla & Prostate Cell Cultures
Q1: My dermal papilla cell (DPC) culture is not proliferating as expected. What are the possible causes and solutions?
A1: Slow proliferation in DPC cultures can be due to several factors:
-
High Passage Number: DPCs have a limited lifespan in vitro and can undergo senescence at higher passages. This is often accompanied by changes in cell morphology, such as an enlarged and flattened appearance. It is recommended to use DPCs at low passage numbers (typically below passage 8) for experiments.
-
Suboptimal Culture Medium: Ensure you are using a specialized DPC growth medium, which is typically low-serum and contains specific growth factors necessary for maintaining the DPC phenotype.
-
Androgen-Induced Senescence: Androgens like dihydrotestosterone (B1667394) (DHT) can induce premature senescence in DPCs from balding scalps, a process potentially mediated by the DNA damage-p16INK4a axis.[1][2][3] If your experiment involves androgen treatment, consider this as a potential cause of reduced proliferation.
-
Contamination: Low-level microbial contamination (e.g., mycoplasma) can significantly impact cell health and proliferation without being immediately obvious. Regularly test your cultures for mycoplasma.
Q2: I am seeing inconsistent results in my 5-alpha reductase (5-AR) inhibition assay using prostate cell lysates. What could be the issue?
A2: Inconsistent 5-AR activity can stem from:
-
Enzyme Stability: The 5-AR enzyme can be unstable. Ensure that prostate tissue or cell pellets are snap-frozen immediately after collection and that lysates are prepared and kept on ice.
-
Cofactor Concentration: The activity of 5-AR is dependent on NADPH concentration. Ensure that NADPH is freshly prepared and used at an optimal concentration in your assay buffer.
-
Substrate Concentration: The concentration of testosterone (B1683101) can affect the reaction kinetics. Use a concentration that is appropriate for the enzyme source and allows for the detection of inhibitory effects.
-
Assay Method: Different methods (e.g., radioimmunoassay, HPLC, LC-MS/MS) have varying sensitivities and specificities. Ensure your chosen method is validated for your experimental setup.
Q3: I am having trouble with cell culture contamination. What are the common sources and how can I prevent them?
A3: Contamination is a frequent issue in cell culture. Here are the common types and prevention strategies:
-
Bacterial Contamination: Often characterized by a sudden drop in pH (media turns yellow) and turbidity. Prevention includes strict aseptic technique, use of sterile reagents and media, and regular cleaning of incubators and biosafety cabinets.
-
Fungal (Yeast and Mold) Contamination: Visible as fuzzy growths (mold) or small, budding particles (yeast). Prevention is similar to that for bacteria, with extra care to avoid airborne spores.
-
Mycoplasma Contamination: This is a significant problem as it is not visible by standard microscopy and can alter cell physiology. Regular testing using PCR-based or ELISA-based kits is crucial. Quarantine all new cell lines until they are tested and confirmed to be negative.
-
Chemical Contamination: Can arise from impurities in water, media, or from detergents used to clean labware. Use high-purity water and reagents, and thoroughly rinse all reusable equipment.
II. In Vivo Models: Rodent and Xenograft Studies
Q1: The testosterone-induced alopecia in my mouse model is not consistent across all animals. How can I improve the reliability of this model?
A1: Variability in testosterone-induced alopecia models can be influenced by several factors:
-
Animal Strain: Different mouse strains can have varying sensitivities to androgens. Ensure you are using a consistent and appropriate strain, such as C57BL/6 or BALB/c mice.
-
Testosterone Dosage and Administration: The dose and route of testosterone administration (e.g., subcutaneous injection) should be precise and consistent. Inconsistent dosing can lead to variable androgen levels and, consequently, variable hair loss.
-
Age of Animals: The age of the mice can impact their hormonal status and response to exogenous androgens. Use animals of a consistent age for all experiments.
-
Hair Cycle Synchronization: The stage of the hair follicle cycle at the time of testosterone administration can significantly affect the outcome. Inducing anagen (the growth phase) by depilation before starting testosterone treatment can help synchronize the hair follicles and lead to more consistent results.
Q2: My human hair follicle xenografts on nude mice are showing poor survival and/or are not producing hair. What are the potential reasons and solutions?
A2: Successful xenografting of human hair follicles requires careful technique:
-
Graft Quality: The viability of the dissected hair follicles is critical. Ensure minimal mechanical damage during isolation and keep the follicles in an appropriate transport medium on ice.
-
Grafting Technique: The depth and orientation of the implanted follicles are important for their survival and subsequent hair growth. Grafts should be placed into the subcutaneous fat layer.
-
Host Animal Health: The overall health of the nude mice is crucial. Immunodeficient mice are susceptible to infections, which can negatively impact graft survival. Maintain a sterile environment and monitor the animals closely.
-
Time for Hair Growth: It can take several weeks to months for grafted human follicles to produce visible hair. Be patient and allow sufficient time for hair growth to occur.
-
Host Immune Response: While nude mice are T-cell deficient, they still have some innate immune responses. In some cases, a low-level immune reaction can still lead to graft rejection. Using more severely immunodeficient strains might be necessary for some studies.
Quantitative Data Summary
The following tables summarize key quantitative data related to DHT levels, the efficacy of 5-alpha reductase inhibitors, and the correlation between AGA and prostate volume.
Table 1: Dihydrotestosterone (DHT) Levels in Scalp and Prostate Tissue
| Tissue | Condition | DHT Concentration (ng/g tissue) | Reference |
| Scalp | Bald | Higher than non-bald scalp | [4][5] |
| Scalp | Non-bald | Lower than bald scalp | [4][5] |
| Prostate | Benign Prostatic Hyperplasia (BPH) | 1.86 | [6] |
| Prostate | Prostate Cancer | 2.55 - 5.41 | [6] |
| Prostate | Normal | No significant difference from BPH | [6] |
Table 2: Efficacy of 5-Alpha Reductase Inhibitors on DHT Suppression
| Inhibitor | Dosage | Tissue/Fluid | % DHT Reduction | Reference |
| Finasteride (B1672673) | 1 mg/day | Serum | ~70% | [7] |
| Finasteride | 1 mg/day | Scalp | ~60% | [7] |
| Finasteride (Topical) | 0.25% solution | Scalp | ~50-70% | [8][9] |
| Finasteride (Topical) | 0.25% solution | Plasma | ~68-75% | [8][9] |
| Dutasteride (B1684494) | 0.5 mg/day | Serum | >90% | [10][11] |
| Dutasteride | 0.5 mg/day | Scalp | ~51% | [12] |
| Dutasteride | 0.5 mg/day | Intraprostatic | ~97-99% | [10] |
Table 3: Comparison of Finasteride and Dutasteride Efficacy
| Parameter | Finasteride (1 mg/day) | Dutasteride (0.5 mg/day) | Reference |
| 5-AR Isoenzyme Inhibition | Type II | Type I and Type II | [10][11][13] |
| Serum DHT Reduction | ~65-70% | ~90-95% | [10] |
| Scalp DHT Reduction | ~65-70% | ~90-95% | [10] |
| Intraprostatic DHT Reduction | ~85% | ~97-99% | [10] |
Experimental Protocols
Protocol 1: In Vitro Culture of Human Dermal Papilla Cells (DPCs)
-
Isolation: DPCs are isolated from human scalp skin samples by microdissection of the hair follicles.
-
Culture Medium: Culture cells in a specialized DPC medium supplemented with fetal bovine serum (typically 10-20%) and antibiotics.
-
Plating: Plate the isolated dermal papillae in a culture dish and allow them to adhere. Cells will migrate out from the explants.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When the cells reach 80-90% confluency, detach them using a trypsin-EDTA solution, neutralize the trypsin, centrifuge the cells, and resuspend them in fresh medium for plating in new flasks.
Protocol 2: Assay for 5-Alpha Reductase (5-AR) Activity in Prostate Tissue
-
Homogenization: Homogenize fresh or frozen prostate tissue in a buffered solution on ice.
-
Incubation Mixture: Prepare an incubation mixture containing the prostate homogenate, a source of NADPH (cofactor), and radiolabeled or non-labeled testosterone (substrate).
-
Reaction: Initiate the enzymatic reaction by adding the testosterone and incubate at 37°C for a defined period.
-
Extraction: Stop the reaction and extract the steroids using an organic solvent like ethyl acetate.
-
Analysis: Separate and quantify the amount of testosterone and its metabolite, DHT, using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The 5-AR activity is determined by the rate of DHT formation.
Protocol 3: Quantification of DHT in Tissue Samples by LC-MS/MS
-
Tissue Homogenization: Homogenize a known weight of tissue in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., DHT-d3) to the homogenate.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the steroids from the tissue matrix.
-
Derivatization (Optional): To enhance sensitivity, the extracted steroids can be chemically derivatized.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The compounds are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios.
-
Quantification: The concentration of DHT in the original sample is calculated by comparing the peak area of the analyte to that of the internal standard.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor Signaling Pathway in Hair Follicle and Prostate Cells.
Caption: General Experimental Workflow for Screening 5-Alpha Reductase Inhibitors.
References
- 1. Androgen Receptor Accelerates Premature Senescence of Human Dermal Papilla Cells in Association with DNA Damage | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Androgen receptor accelerates premature senescence of human dermal papilla cells in association with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circulating and Intraprostatic Sex Steroid Hormonal Profiles in Relation to Male Pattern Baldness and Chest Hair Density Among Men Diagnosed with Localized Prostate Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Literature Review: Topical Finasteride: To Use or Not to Use? | Hair Transplant Forum International [ishrs-htforum.org]
- 9. A Systematic Review of Topical Finasteride in the Treatment of Androgenetic Alopecia in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekahealth.com [eurekahealth.com]
- 11. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. The efficacy and safety of dutasteride compared with finasteride in treating men with androgenetic alopecia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clarityxdna.com [clarityxdna.com]
Addressing Mesterolone's low anabolic effect in experimental designs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the pharmacological properties of Mesterolone, with a specific focus on addressing its characteristically low anabolic effect in experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's observed anabolic effect in skeletal muscle so low, despite it being a potent androgen receptor (AR) agonist?
A: this compound's weak anabolic activity is primarily attributed to its rapid inactivation within skeletal muscle tissue.[1] Like dihydrotestosterone (B1667394) (DHT), this compound is a substrate for the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which is abundant in muscle. This enzyme quickly converts this compound into inactive diol metabolites that do not effectively bind to and activate the androgen receptor.[1][2] In contrast, testosterone (B1683101) is a very poor substrate for 3α-HSD, allowing it to remain active in muscle tissue and exert a stronger anabolic effect.[1]
Q2: How can I experimentally demonstrate the metabolic inactivation of this compound in skeletal muscle?
A: A robust approach involves comparing this compound's effects in parallel cell culture systems.
-
Cell Line Comparison: Utilize a standard skeletal muscle cell line (e.g., C2C12) that expresses 3α-HSD and compare its response (e.g., measuring protein synthesis or myogenic differentiation markers) to a cell line genetically engineered to lack 3α-HSD expression. A significantly greater anabolic response in the knockout cell line would demonstrate the enzyme's role in inactivating this compound.
-
Enzyme Inhibition: Treat a skeletal muscle cell culture with this compound in the presence and absence of a potent 3α-HSD inhibitor. An enhanced anabolic effect in the presence of the inhibitor would provide strong evidence that enzymatic inactivation limits this compound's activity.
Q3: this compound has a very high affinity for Sex Hormone-Binding Globulin (SHBG). How does this impact experimental design?
A: this compound's high affinity for SHBG (approximately 440% that of DHT in one study) is a critical experimental variable.[1][2][3]
-
Confounding Variable: In in vivo models or in vitro systems using serum, this compound can displace endogenous testosterone from SHBG.[1][4] This increases the concentration of free, biologically active testosterone, which can produce an anabolic effect that is incorrectly attributed to this compound itself.[4][5]
-
Experimental Control: To isolate this compound's direct effects, researchers should:
-
Measure both total and free testosterone levels throughout the experiment.
-
Utilize SHBG-free media in in vitro studies.
-
Employ orchidectomized (castrated) animal models to eliminate the influence of endogenous testosterone production.[6]
-
Q4: What are the best in vitro models to assess this compound's direct anabolic potential, bypassing its metabolic inactivation?
A: To measure direct AR-mediated effects without the confounding factor of metabolic breakdown, consider the following:
-
AR Reporter Gene Assays: Use cell lines (e.g., U2-OS, CHO) stably transfected with an androgen receptor and a reporter gene (like luciferase) linked to an androgen-responsive promoter.[7][8] These assays measure direct AR transactivation and are not dependent on downstream metabolic processes or protein synthesis, providing a clear readout of a compound's ability to activate the receptor.[6][9]
-
AR Binding Assays: Perform competitive binding assays using a radiolabeled androgen (e.g., [3H]methyltrienolone) and cytosol preparations from target tissues to quantify this compound's direct affinity for the AR.[2][10]
-
Genetically Modified Cell Lines: As mentioned in Q2, using muscle cell lines with 3α-HSD knocked out is an effective strategy.
Q5: Are there specific muscle fiber types that are more responsive to this compound?
A: Yes, evidence suggests a differential response based on muscle fiber type. A study in avian models demonstrated that this compound induced hypertrophy in glycolytic fibers (pectoralis major) but not in oxidative fibers (anterior latissimus dorsi).[11] However, satellite cell proliferation was induced in both muscle types.[11] This suggests that experimental designs should include analysis of multiple muscles with different fiber type compositions and assess hypertrophy, satellite cell activation, and myonuclear accretion as separate endpoints.[11][12]
Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Recommended Solution / Experimental Approach |
| No significant muscle hypertrophy observed in in vivo models. | 1. Rapid inactivation by 3α-HSD in muscle tissue.[1]2. Insufficient dosage or duration.3. Choice of muscle for analysis (e.g., oxidative vs. glycolytic fibers).[11] | 1. Co-administer with a 3α-HSD inhibitor to prevent inactivation.2. Perform a dose-response study.3. Analyze and compare effects on both a predominantly glycolytic muscle (e.g., gastrocnemius) and an oxidative muscle (e.g., soleus). |
| Conflicting results between in vitro AR binding affinity and in vivo anabolic effects. | 1. In vitro binding assays do not account for pharmacokinetics or metabolic inactivation in vivo.[13]2. The compound may be a potent AR activator despite lower binding affinity.[13] | 1. Complement binding assays with functional assays like AR reporter gene assays to measure transactivation potential.2. Use an integrated approach: start with in vitro screening and validate findings using a controlled in vivo model like the Hershberger assay.[6][7] |
| Difficulty isolating this compound's direct effects from its SHBG-mediated indirect effects. | This compound's high SHBG affinity displaces endogenous testosterone, elevating free testosterone levels and causing a secondary anabolic effect.[1][4][5] | 1. In in vivo studies, use castrated male rats to remove endogenous testosterone.[6]2. In in vitro studies, use serum-free or charcoal-stripped serum media to eliminate SHBG.3. Always measure free and total testosterone alongside other endpoints to quantify the indirect effect. |
Quantitative Data Summary
Table 1: Comparative Binding Affinities of this compound and Other Androgens
| Compound | Relative Binding Affinity (RBA) for Androgen Receptor¹ | Relative Binding Affinity (RBA) for SHBG² |
| Methyltrienolone (B1676529) (MT) | 1.00 (Reference) | Not Applicable |
| This compound (1α-methyl-DHT) | 0.08 - 0.25 | ~4.00 |
| Dihydrotestosterone (DHT) | ~0.25 - 0.60 | 1.00 (Reference) |
| Testosterone (T) | 0.33 | 0.19 |
| 19-Nortestosterone (Nandrolone) | 0.53 | Low |
| Methenolone | 0.44 | Weak Competitor |
| Stanozolol | < 0.05 | Weak Competitor |
¹Data compiled from studies in rat skeletal muscle and prostate cytosol, relative to methyltrienolone (MT).[2][3][10][14] The range for this compound reflects differences observed between tissues.[3] ²Data compiled from studies using human SHBG, relative to dihydrotestosterone (DHT).[2][3] this compound is a significantly more potent competitor for SHBG than DHT.[3][10]
Visualizations: Pathways and Workflows
Caption: this compound's dual pathway: AR binding and rapid inactivation by 3α-HSD.
Caption: Workflow for designing experiments on this compound's anabolic effects.
Caption: Logical map of this compound's key pharmacological properties.
Experimental Protocols
Protocol 1: In Vitro Androgen Receptor (AR) Activation Assay
This protocol outlines a cell-based reporter gene assay to quantify the direct ability of this compound to activate the androgen receptor, independent of metabolic factors.
Objective: To determine the AR transactivation potential of this compound relative to a reference androgen (e.g., DHT).
Materials:
-
Human cell line stably expressing the human AR and a luciferase reporter gene driven by an androgen-responsive element (e.g., AR CALUX® U2-OS cells).
-
Cell culture medium (e.g., DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
This compound, Dihydrotestosterone (DHT).
-
Luciferase assay reagent.
-
96-well clear-bottom white plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Plate the AR reporter cells in a 96-well plate at a density of ~10,000 cells/well in culture medium containing CS-FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference compound DHT in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration in all wells is constant and non-toxic (e.g., ≤0.1%).
-
Dosing: Remove the seeding medium from the cells. Add 100 µL of fresh medium containing the various concentrations of this compound, DHT, or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells and wash gently with PBS.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration) and maximal efficacy for each compound.
-
Compare the EC₅₀ and maximal response of this compound to that of DHT to determine its relative potency and efficacy.
-
Protocol 2: In Vivo Hershberger Assay for Anabolic and Androgenic Activity
This protocol is the standard in vivo method for assessing and differentiating the anabolic (myotrophic) and androgenic properties of a steroid.[6][15]
Objective: To quantify the anabolic effect of this compound on a skeletal muscle (levator ani) and its androgenic effect on sex accessory tissues (ventral prostate, seminal vesicles).
Materials:
-
Peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 21 days old.
-
This compound, Testosterone Propionate (TP) as a positive control.
-
Vehicle (e.g., corn oil).
-
Surgical tools for castration.
-
Analytical balance.
Methodology:
-
Acclimation and Castration:
-
Acclimate the rats for several days.
-
At approximately 42 days of age, surgically castrate all animals under anesthesia to remove the source of endogenous androgens. Allow a 7-day recovery period.
-
-
Group Allocation and Dosing:
-
Randomly assign animals to treatment groups (n=6-8 per group): Vehicle Control, Positive Control (TP at various doses), and this compound (at various doses).
-
Administer the assigned compound daily for 10 consecutive days via subcutaneous injection or oral gavage.
-
-
Necropsy and Tissue Collection:
-
On day 11 (24 hours after the final dose), euthanize the animals.
-
Carefully dissect and remove the following tissues: levator ani muscle (LAm), ventral prostate (VP), seminal vesicles (SV), glans penis (GP), and bulbocavernosus muscles (BCM).
-
Remove any adhering fat or connective tissue and blot the tissues dry.
-
Record the wet weight of each tissue immediately using an analytical balance.
-
-
Data Analysis:
-
Calculate the mean tissue weight for each group.
-
Normalize tissue weights to body weight if significant body weight differences exist between groups.
-
Compare the tissue weights of the this compound-treated groups to the vehicle control group using statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
The anabolic (myotrophic) activity is determined by the increase in LAm/BCM weight. The androgenic activity is determined by the increase in VP, SV, and GP weights.
-
Calculate the "anabolic/androgenic ratio" by dividing the relative response of the levator ani by the relative response of the ventral prostate, often compared to the ratio derived from the testosterone-treated group. A low ratio indicates weak anabolic activity relative to androgenic activity.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. swolverine.com [swolverine.com]
- 6. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential response of oxidative and glycolytic skeletal muscle fibers to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of this compound on satellite cell distribution and fiber morphology within maturing chicken pectoralis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 15. academic.oup.com [academic.oup.com]
Overcoming Mesterolone's suppression of natural testosterone production in studies
Technical Support Center: Mesterolone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on overcoming this compound's suppression of natural testosterone (B1683101) production during experimental studies.
Troubleshooting Guides & FAQs
► Understanding this compound's Suppressive Action
Q1: How does this compound suppress natural testosterone production?
A1: this compound, an anabolic-androgenic steroid (AAS), suppresses the body's natural testosterone production through a negative feedback mechanism on the Hypothalamic-Pituitary-Gonadal (HPG) axis.[1] Exogenous androgens like this compound signal the hypothalamus and pituitary gland to reduce the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] Since LH is the primary signal for the testes to produce testosterone, a decrease in LH leads to reduced endogenous testosterone synthesis.[4]
Q2: Is this compound's suppressive effect significant?
A2: While sometimes considered "mildly" suppressive compared to other potent anabolic steroids, prolonged use of this compound can lead to a notable decrease in natural testosterone production.[1][5] Even at therapeutic doses, some studies have observed a significant drop in plasma testosterone levels, although the impact on LH and FSH can vary.[6][7] It's crucial for researchers to assume that any exogenous androgen, including this compound, will have a suppressive effect on the HPG axis.
► Strategies to Counteract Suppression & Restore HPG Axis Function
Q3: What is Post-Cycle Therapy (PCT) and why is it necessary in this compound studies?
A3: Post-Cycle Therapy (PCT) is a protocol implemented after the cessation of AAS use to help restore the body's natural hormonal balance, particularly testosterone production.[8][9] Following a this compound cycle, the HPG axis is suppressed, and a PCT regimen can help to expedite the recovery of LH and FSH secretion, thereby stimulating the testes to produce testosterone again.[10] This is critical for preventing prolonged periods of low testosterone (hypogonadism) in study subjects.[11]
Q4: What are the primary pharmacological agents used in PCT for this compound-induced suppression?
A4: The most commonly studied and utilized agents for PCT fall into two main categories:
-
Selective Estrogen Receptor Modulators (SERMs): Clomiphene citrate (B86180) and tamoxifen (B1202) are the most prominent SERMs used in PCT.[9] They work by blocking estrogen receptors in the hypothalamus and pituitary gland. This action mitigates the negative feedback effect of estrogen, leading to an increased release of LH and FSH.[10][12][13]
-
Human Chorionic Gonadotropin (hCG): hCG is a hormone that mimics the action of LH.[14] It directly stimulates the Leydig cells in the testes to produce testosterone.[4] This can be particularly useful in preventing testicular atrophy during a cycle and kick-starting testosterone production at the beginning of PCT.[4]
Q5: Can this compound be used as part of a PCT protocol?
A5: The use of this compound during PCT is controversial.[15] While it may help with libido and mood due to its androgenic properties, as an exogenous androgen, it can interfere with the complete recovery of the HPG axis.[15][16] Therefore, it is generally not recommended as a primary component of a recovery protocol.
► Experimental Design & Monitoring
Q6: How should I design an experiment to study the recovery from this compound-induced suppression?
A6: A well-designed study would involve the following key stages:
-
Baseline Measurement: Collect baseline data on hormone levels (Total Testosterone, Free Testosterone, LH, FSH, and Estradiol) and other relevant markers before this compound administration.
-
This compound Administration Phase: Administer this compound at the desired dosage and for the specified duration.
-
Washout Period: After the last dose of this compound, allow for a washout period for the compound to clear from the system before starting PCT.
-
PCT Phase: Implement the chosen PCT protocol (e.g., clomiphene citrate, tamoxifen, hCG, or a combination).
-
Monitoring and Follow-up: Regularly monitor hormone levels and other markers throughout the PCT phase and for a follow-up period to assess the extent and timeline of HPG axis recovery.
Q7: What are the key parameters to monitor during a study on this compound suppression and recovery?
A7: The following parameters should be monitored through regular blood tests:
-
Hormonal Panel:
-
Total Testosterone
-
Free Testosterone
-
Luteinizing Hormone (LH)
-
Follicle-Stimulating Hormone (FSH)
-
Estradiol (B170435) (E2)
-
Sex Hormone-Binding Globulin (SHBG)[17]
-
-
Semen Analysis (if fertility is a research focus):
-
Sperm count
-
Motility
-
Morphology[7]
-
-
General Health Markers:
-
Lipid profile
-
Liver function tests
-
Data Presentation: Quantitative Data Summary
| Agent | Common Dosage Range | Typical Duration of Use in PCT | Primary Mechanism of Action | Expected Hormonal Changes | Key References |
| Clomiphene Citrate | 50-100 mg/day | 4-6 weeks | Blocks estrogen receptors in the hypothalamus and pituitary, increasing GnRH, LH, and FSH release. | ↑ LH, ↑ FSH, ↑ Testosterone | [8][10][12][13] |
| Tamoxifen Citrate | 20-40 mg/day | 4-6 weeks | Blocks estrogen receptors in the hypothalamus and pituitary, increasing LH and FSH release. | ↑ LH, ↑ FSH, ↑ Testosterone | [9][18] |
| Human Chorionic Gonadotropin (hCG) | 500-2500 IU 2-3 times per week | Often used for a shorter duration at the beginning of PCT or during the cycle. | Mimics LH, directly stimulating the testes to produce testosterone. | ↑ Testosterone, ↑ Estradiol (due to aromatization of testosterone) | [4][14][19] |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Clomiphene Citrate for HPG Axis Recovery Post-Mesterolone Administration
-
Subject Recruitment: Recruit healthy male subjects with baseline hormone levels within the normal range.
-
Baseline Assessment: Collect blood samples to measure baseline levels of Total Testosterone, Free Testosterone, LH, FSH, and Estradiol.
-
This compound Administration: Administer a standardized dose of this compound (e.g., 50-100 mg/day) for a fixed period (e.g., 8-12 weeks).
-
Washout Period: After the final dose of this compound, implement a washout period of 5-7 days.
-
PCT Initiation and Monitoring:
-
Treatment Group: Administer Clomiphene Citrate at a dose of 50 mg/day for 4 weeks.
-
Control Group: Administer a placebo for 4 weeks.
-
Collect blood samples at weekly intervals during the 4-week PCT phase to monitor hormone levels.
-
-
Follow-up: Continue to monitor hormone levels at 2 and 4 weeks post-PCT to assess the stability of the recovery.
-
Data Analysis: Compare the rate and extent of hormonal recovery between the Clomiphene Citrate group and the placebo group using appropriate statistical methods.
Visualizations
Caption: this compound's suppression of the HPG axis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Gonadotrophin suppression by the synthetic androgen this compound in idiopathic oligospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of suppression of the hypothalamic-pituitary-gonadal axis to restore spermatogenesis in azoospermic men treated for childhood cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indications for the use of human chorionic gonadotropic hormone for the management of infertility in hypogonadal men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ro.co [ro.co]
- 9. Harm Reduction in Male Patients Actively Using Anabolic Androgenic Steroids (AAS) and Performance-Enhancing Drugs (PEDs): a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clomid® for PCT: Restore Testosterone After Steroids [honehealth.com]
- 11. Treatment of Anabolic-Androgenic Steroid Dependence: Emerging Evidence and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clomiphene Citrate Treatment as an Alternative Therapeutic Approach for Male Hypogonadism: Mechanisms and Clinical Implications | MDPI [mdpi.com]
- 13. swolverine.com [swolverine.com]
- 14. HCG / Human Chorionic Gonadotropin for Male Infertility — Male Infertility Guide [maleinfertilityguide.com]
- 15. swolverine.com [swolverine.com]
- 16. slimwithclen.com [slimwithclen.com]
- 17. What is this compound used for_Chemicalbook [chemicalbook.com]
- 18. Human chorionic gonadotropin free beta-subunit in the human seminal plasma: a new marker for spermatogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human chorionic gonadotropin and testicular function: stimulation of testosterone, testosterone precursors, and sperm production despite high estradiol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cardiovascular Risks of Mesterolone in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Mesterolone in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular risks associated with this compound administration in animal models?
A1: this compound, an anabolic-androgenic steroid (AAS), has been shown to induce several adverse cardiovascular effects in animal models. These include a pro-atherogenic lipid profile, characterized by increased total cholesterol, triglycerides, low-density lipoprotein cholesterol (LDL-c), and very-low-density lipoprotein cholesterol (VLDL-c).[1][2] It can also lead to pathological cardiac hypertrophy (an increase in heart muscle mass), elevated blood pressure, and increased plasma levels of troponin T, a biomarker for cardiac injury.[1][3]
Q2: How can I mitigate the adverse lipid profile changes caused by this compound in my animal model?
A2: Aerobic exercise is a well-documented strategy to counteract the negative effects of this compound on lipid profiles.[1][3] Studies have shown that regular treadmill exercise can increase high-density lipoprotein cholesterol (HDL-c) while decreasing LDL-c, VLDL-c, and triglycerides in mice treated with this compound.[1][4] Additionally, exploring dietary interventions, such as supplementation with antioxidants like vitamin E, silymarin, or fenugreek seed extract, may offer protective effects on the lipid profile and reduce oxidative stress.[5][6]
Q3: My animals are exhibiting signs of cardiac hypertrophy. How can I determine if it is a pathological or physiological adaptation?
A3: Distinguishing between pathological and physiological cardiac hypertrophy is crucial. Pathological hypertrophy, often induced by AAS, is associated with fibrosis, apoptosis (cell death), and cardiac dysfunction.[7] In contrast, physiological hypertrophy, such as that induced by exercise, is an adaptive response with normal or enhanced cardiac function. Molecular markers can help differentiate the two. For instance, the expression of brain natriuretic peptide (BNP), angiotensin-converting enzyme (ACE), and endothelin-1 (B181129) (ET-1) mRNA is significantly higher in pathological hypertrophy compared to physiological hypertrophy in rats.[8]
Q4: What are the expected changes in cardiac biomarkers like troponin and BNP with this compound administration?
A4: this compound administration has been shown to increase plasma troponin T levels in sedentary mice, indicating myocardial injury.[1] Elevated cardiac troponin I has also been observed in rats treated with other anabolic steroids.[5] While direct evidence for this compound's effect on BNP is less clear, pro-inflammatory cytokines, which can be elevated in response to cardiac stress, are known to upregulate BNP expression at both the transcriptional and translational levels.[8] Therefore, an increase in BNP could be anticipated with this compound-induced cardiac stress.
Q5: Can behavioral changes in animals, such as increased aggression, affect cardiovascular readings?
A5: Yes, behavioral changes can influence cardiovascular parameters. Stress, including that which might arise from increased aggression or handling of animals, can lead to elevated heart rate, blood pressure, and heart rate variability.[9] It is therefore important to include a proper acclimatization period in your experimental protocol and to handle animals consistently to minimize stress-induced fluctuations in cardiovascular measurements.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality Rate in this compound-Treated Animals
-
Possible Cause: Arrhythmias induced by a combination of this compound and experimental stressors. Anabolic steroids have been shown to increase the incidence of fatal arrhythmias associated with cardiac ischemia in rats.[10]
-
Troubleshooting Steps:
-
Review Dosing: Ensure the this compound dose is appropriate for the animal model and aligns with established literature. High doses can exacerbate cardiotoxicity.
-
Monitor for Stress: Minimize environmental stressors such as noise, improper handling, and temperature fluctuations.
-
Consider Co-morbidities: If using a model with pre-existing cardiovascular conditions, the arrhythmogenic effects of this compound may be amplified.
-
Telemetry Monitoring: If feasible, use telemetry to continuously monitor electrocardiograms (ECG) to detect arrhythmias.
-
Issue 2: High Variability in Blood Pressure and Lipid Profile Data
-
Possible Cause: Inconsistent drug administration, dietary variations, or insufficient acclimatization of the animals.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent timing and method of this compound administration.
-
Control Diet: Use a standardized chow for all animal groups to avoid dietary variables influencing lipid profiles.
-
Acclimatization: Allow for an adequate period of acclimatization for the animals to their housing and any experimental equipment (e.g., blood pressure cuffs) before starting measurements.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Issue 3: Lack of a Cardioprotective Effect from Exercise Intervention
-
Possible Cause: The intensity or duration of the exercise protocol may be insufficient to counteract the deleterious effects of this compound.
-
Troubleshooting Steps:
-
Verify Protocol Intensity: Ensure the treadmill speed and duration are sufficient to elicit a training effect. Refer to established protocols for rodents.
-
Consistency is Key: The exercise regimen should be performed consistently (e.g., 5 days a week).
-
Timing of Intervention: The timing of the exercise intervention in relation to this compound administration may be critical. Starting exercise before or concurrently with this compound may be more effective.
-
Assess Other Markers: Even if lipid profiles do not fully normalize, exercise may still have beneficial effects on other markers like cardiac hypertrophy and fibrosis.
-
Quantitative Data Summary
Table 1: Effect of this compound and Exercise on Cardiomyocyte Area in Mice
| Group | Treatment | Cardiomyocyte Area (% increase from Sedentary Control) |
| Sedentary Control | Vehicle | - |
| Sedentary this compound | This compound | Not significantly different from Sedentary Control |
| Exercised Control | Vehicle + Exercise | 40% |
| Exercised this compound | This compound + Exercise | 65% |
Data adapted from Fontana et al., 2008.[1]
Table 2: Effect of this compound and Exercise on Plasma Lipids in Mice (mg/dL)
| Parameter | Sedentary Control | Sedentary this compound | Exercised Control | Exercised this compound |
| Total Cholesterol | 86.5 ± 1.8 | Increased (p=0.00004) | Increased (p=0.02) | - |
| Triglycerides | 92.5 ± 0.7 | 127.65 (38% increase) | 64.75 (30% decrease) | 78.6 (15% decrease) |
| HDL-c | - | Decreased | Increased | Increased |
| LDL-c | - | Increased | Decreased | Decreased |
| VLDL-c | - | Increased | Decreased | Decreased |
Data adapted from Fontana et al., 2008.[1]
Experimental Protocols
1. This compound-Induced Cardiotoxicity Model in Mice
-
Animal Model: Transgenic mice with a human-like lipid profile (e.g., expressing cholesteryl ester transfer protein on an LDL receptor knockout background) are recommended.[1]
-
This compound Administration: Administer this compound at a dose of 2 µg/g body weight via oral gavage. The vehicle control group should receive the vehicle alone (e.g., gum arabic).[1]
-
Duration: A 3-week administration period is sufficient to observe significant cardiovascular changes.[1]
-
Cardiovascular Assessment:
-
Lipid Profile: Collect blood samples for analysis of total cholesterol, triglycerides, HDL-c, LDL-c, and VLDL-c.
-
Blood Pressure: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method.
-
Cardiac Hypertrophy: At the end of the study, euthanize the animals and excise the hearts. Measure the left ventricle weight to body weight ratio. Perform histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to measure cardiomyocyte cross-sectional area.
-
Cardiac Injury: Analyze plasma for cardiac troponin T levels.
-
2. Aerobic Exercise Intervention Protocol
-
Apparatus: A rodent treadmill.
-
Acclimatization: Acclimatize mice to the treadmill for one week with low-intensity running (e.g., 15 m/min for 20 minutes/day).[1]
-
Training Protocol:
-
Combined Treatment: For the exercise intervention group, this compound or vehicle is administered during the final 3 weeks of the 6-week exercise program.[1]
Visualizations
Caption: Experimental workflow for investigating this compound-induced cardiotoxicity and mitigation by exercise.
Caption: Signaling pathways implicated in this compound-induced cardiotoxicity.
Caption: Potential strategies to mitigate this compound's cardiovascular risks.
References
- 1. Adverse effect of the anabolic-androgenic steroid this compound on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adverse effect of the anabolic–androgenic steroid this compound on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. Anabolic-androgenic steroids and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective upregulation of cardiac brain natriuretic peptide at the transcriptional and translational levels by pro-inflammatory cytokines and by conditioned medium derived from mixed lymphocyte reactions via p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral and cardiovascular changes in the chronic mild stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nandrolone potentiates arrhythmogenic effects of cardiac ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mesterolone dosage to minimize adverse effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesterolone. The information provided is intended to help optimize experimental design and minimize adverse effects during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT). Its primary mechanism of action involves binding to and activating androgen receptors (AR).[1][2] Unlike some other androgens, this compound does not convert to estrogen because it is not a substrate for the aromatase enzyme.[3] It also exhibits a high affinity for sex hormone-binding globulin (SHBG), which can lead to an increase in free testosterone (B1683101) concentrations by displacing testosterone from SHBG.[3]
Q2: What are the common dosage ranges for this compound in preclinical and clinical research?
Dosage ranges for this compound vary significantly between preclinical animal studies and human clinical research. It is crucial to select a dosage appropriate for the research question and model system.
-
Preclinical (Rodent Models): A frequently cited dosage in mouse studies is 2 µg/g of body weight.[4]
-
Clinical (Human Studies): Therapeutic dosages for conditions like male hypogonadism typically range from 75 mg to 150 mg per day.[5] In some studies, dosages as high as 150 mg/day have been used.[6]
Q3: What are the key adverse effects to monitor in this compound research?
Researchers should be vigilant for a range of potential adverse effects, particularly at higher dosages. Key areas of concern include:
-
Cardiovascular Effects: this compound can negatively impact lipid profiles by increasing LDL and decreasing HDL cholesterol.[7] It has also been associated with cardiac hypertrophy.[7]
-
Hepatotoxicity: Although this compound is not 17α-alkylated and is considered to have low potential for liver damage, cases of drug-induced liver injury have been reported.[8] Monitoring liver enzymes such as ALT and AST is recommended.
-
Hormonal Imbalances: this compound can suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and endogenous testosterone, especially at higher doses.[9]
-
Prostate Health: As an androgen, this compound may influence prostate tissue. However, one study with a 50 mg/day dose did not find a significant change in prostate-specific antigen (PSA) levels.[10]
Q4: How can I minimize the adverse effects of this compound in my experiments?
Minimizing adverse effects is critical for the welfare of research subjects and the validity of experimental results. Consider the following strategies:
-
Dose-Response Studies: Conduct pilot studies with a range of dosages to identify the lowest effective dose that achieves the desired biological effect with minimal side effects.
-
Careful Monitoring: Implement a comprehensive monitoring plan that includes regular assessment of cardiovascular, hepatic, and hormonal parameters.
-
Control Groups: Always include appropriate control groups (e.g., vehicle-treated) to accurately attribute observed effects to this compound.
Troubleshooting Guides
Issue: Unexpected Cardiovascular Changes Observed
If you observe significant changes in lipid profiles (e.g., increased LDL, decreased HDL) or signs of cardiac hypertrophy in your animal models, consider the following:
-
Verify Dosage: Double-check your dosage calculations and administration protocol to rule out dosing errors.
-
Assess Baseline Health: Ensure that the baseline cardiovascular health of your animal models was normal before the start of the experiment.
-
Consider a Lower Dose: If the observed effects are severe, a reduction in the this compound dosage may be necessary for future experiments.
-
Implement Cardiovascular Monitoring: Incorporate regular monitoring of blood pressure, heart rate, and cardiac function (e.g., via echocardiography) into your experimental design.
Issue: Signs of HPG Axis Suppression
If you suspect HPG axis suppression (e.g., decreased testicular size, altered hormone levels), follow these steps:
-
Hormone Level Analysis: Measure serum levels of LH, FSH, and testosterone to confirm suppression.
-
Dose and Duration: HPG axis suppression is often dose- and duration-dependent. Consider whether the dose or the length of administration can be modified.
-
Recovery Period: If your experimental design allows, include a recovery period after this compound administration to assess whether HPG axis function returns to baseline.
Data Presentation
Table 1: Summary of this compound Effects on Lipid Profile in a Preclinical Mouse Model
| Parameter | Control (Vehicle) | This compound (2 µg/g body weight) |
| Total Cholesterol | Baseline | Increased |
| Triglycerides | Baseline | Increased |
| LDL-c | Baseline | Increased |
| VLDL-c | Baseline | Increased |
| HDL-c | Baseline | No significant change |
Data summarized from a study in transgenic mice.[4][7]
Table 2: Reported Effects of this compound on Hormonal Parameters in Human Studies
| Parameter | Dosage | Outcome |
| LH & FSH | 100-150 mg/day | No depression of low/normal levels; depression of elevated levels in 25% of cases.[5] |
| Total Testosterone | 50 mg/day | Decreased.[10] |
| Free Testosterone | 50 mg/day | No significant change.[10] |
| PSA | 50 mg/day | No significant change.[10] |
Experimental Protocols
Protocol 1: Assessment of Cardiac Function in Mice via Echocardiography
This protocol provides a general guideline for performing echocardiography in mice to assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a linear array transducer (15-40 MHz)
-
Anesthesia machine with isoflurane (B1672236)
-
Heating pad to maintain body temperature
-
Hair removal cream
-
Ultrasound gel
Procedure:
-
Animal Preparation: The day before the procedure, remove the chest fur of the mouse using a chemical depilatory agent to ensure optimal image quality.
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% for maintenance). Monitor the heart rate and respiration throughout the procedure.
-
Positioning: Place the mouse in a supine position on a heating pad to maintain its body temperature at 37°C.
-
Image Acquisition:
-
Apply a generous amount of ultrasound gel to the chest.
-
Obtain two-dimensional (2D) images of the heart in both parasternal long-axis and short-axis views.
-
From the short-axis view, at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness (anterior and posterior) and internal dimensions during systole and diastole.
-
-
Data Analysis: Use the M-mode measurements to calculate parameters such as ejection fraction, fractional shortening, and LV mass.
Protocol 2: Analysis of Serum Lipid Profile in Rodents
This protocol outlines the steps for collecting and analyzing blood samples to determine the serum lipid profile in rodents.
Materials:
-
Blood collection tubes (e.g., microcentrifuge tubes with or without anticoagulant)
-
Centrifuge
-
Pipettes and tips
-
Commercial assay kits for total cholesterol, HDL, LDL, and triglycerides
-
Spectrophotometer or plate reader
Procedure:
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before blood collection to reduce variability in lipid levels.
-
Blood Collection: Collect blood via a suitable method (e.g., cardiac puncture, tail vein).
-
Serum/Plasma Separation:
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge immediately.
-
-
Sample Storage: Store the collected serum or plasma at -80°C until analysis.
-
Lipid Measurement:
-
Thaw the samples on ice.
-
Follow the instructions provided with the commercial assay kits to measure the concentrations of total cholesterol, HDL, LDL, and triglycerides.
-
Use a spectrophotometer or plate reader to measure the absorbance or fluorescence as per the kit's protocol.
-
-
Data Analysis: Calculate the lipid concentrations based on the standard curve generated from the assay.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Preclinical toxicology workflow for an androgenic steroid.
References
- 1. Androgen receptor genomic regulation - Jin - Translational Andrology and Urology [tau.amegroups.org]
- 2. ChIP-seq analysis of androgen receptor in LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adverse effect of the anabolic-androgenic steroid this compound on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placebo-controlled trial of high-dose this compound treatment of idiopathic male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse effect of the anabolic–androgenic steroid this compound on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of a Rat Liver Drug Bioactivation Transcriptional Response Assay Early in Drug Development That Informs Chemically Reactive Metabolite Formation and Potential for Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound treatment of aging male syndrome improves lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and managing Mesterolone-induced hormonal imbalances in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for identifying and managing hormonal imbalances during experiments involving Mesterolone.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
FAQs
What is the primary mechanism of action of this compound?
This compound is a synthetic, orally active androgen and a derivative of dihydrotestosterone (B1667394) (DHT).[1] Its mechanism of action involves several key processes:
-
Androgen Receptor Agonism : this compound binds to and activates androgen receptors (AR) in various tissues.[1] This initiates a cascade of events leading to changes in gene expression, promoting androgenic effects.
-
High Affinity for Sex Hormone-Binding Globulin (SHBG) : this compound exhibits a very high affinity for SHBG, a protein that binds to sex hormones like testosterone (B1683101), rendering them inactive. By binding to SHBG, this compound displaces testosterone, thereby increasing the concentration of free, biologically active testosterone.
-
Resistance to Aromatization : Unlike testosterone and some other androgens, this compound is not converted to estrogen by the enzyme aromatase. This property minimizes estrogen-related side effects.
What are the expected hormonal changes following this compound administration?
The hormonal response to this compound can be complex and sometimes contradictory across studies, depending on the dosage, duration of administration, and the species being studied. However, some general patterns have been observed:
-
Testosterone : this compound administration can lead to a significant decrease in total plasma testosterone levels.[2][3] This is thought to be due to the negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) : The effect on gonadotropins can be variable. Some studies report no significant change in LH and FSH levels,[2] while others have observed a suppression, particularly at higher doses.[4] In some cases, LH has been shown to increase.[2] One study in rats showed a significant decrease in FSH.[5]
-
Estradiol (B170435) : Since this compound is not aromatized to estrogen, it is not expected to directly increase estradiol levels.
How can I monitor hormonal imbalances during my experiment?
Regular monitoring of key hormone levels is crucial. The recommended method is through Enzyme-Linked Immunosorbent Assay (ELISA) on serum or plasma samples. Key hormones to monitor include:
-
Total Testosterone
-
Free Testosterone
-
Luteinizing Hormone (LH)
-
Follicle-Stimulating Hormone (FSH)
-
Estradiol (to rule out unexpected estrogenic effects)
Blood samples should be collected at baseline before this compound administration and at regular intervals throughout the experiment.
Troubleshooting Guide
Issue: Unexpected decrease in testosterone levels.
-
Possible Cause : This is a potential, and in some studies, an expected outcome of this compound administration due to negative feedback on the HPG axis, leading to reduced endogenous testosterone production.[3]
-
Troubleshooting Steps :
-
Verify Dosage : Double-check that the administered dose of this compound is correct and consistent with your experimental design.
-
Assess LH and FSH levels : A concomitant decrease or lack of increase in LH would support the hypothesis of HPG axis suppression.
-
Consider Duration : Prolonged administration is more likely to lead to significant suppression of endogenous testosterone.
-
Review Literature : Compare your findings with published studies using similar models and dosages to determine if your results are within the expected range of variability.
-
Issue: No significant change or a decrease in LH and FSH despite low testosterone.
-
Possible Cause : This seemingly contradictory finding can be a characteristic effect of this compound. While low testosterone would typically trigger an increase in LH and FSH, this compound's androgenic activity can directly suppress the pituitary's production of these gonadotropins, overriding the feedback from low testosterone.[4]
-
Troubleshooting Steps :
-
Confirm Assay Accuracy : Rule out any issues with your LH and FSH ELISA kits by running quality controls and ensuring proper assay procedure.
-
Evaluate Free Testosterone : Although total testosterone may be low, this compound's high affinity for SHBG could be increasing free testosterone levels, which may contribute to the negative feedback on the pituitary.
-
Consider Direct Pituitary Action : this compound may exert a direct inhibitory effect on the pituitary gonadotrophs, independent of testosterone levels.
-
Issue: Observation of gynecomastia in male subjects.
-
Possible Cause : Although this compound itself does not aromatize to estrogen, gynecomastia can still occur.[6] This could be due to a significant alteration in the androgen-to-estrogen ratio. While this compound doesn't convert to estrogen, the suppression of endogenous testosterone, which is a precursor for a portion of circulating estradiol, can be accompanied by complex hormonal shifts. In some instances, other androgens that can be aromatized might increase, or tissue sensitivity to estrogens might be altered.
-
Troubleshooting Steps :
-
Measure Estradiol Levels : Quantify serum estradiol levels to determine if they are elevated.
-
Co-administration of an Aromatase Inhibitor (AI) : If estradiol levels are high, consider the co-administration of a non-steroidal aromatase inhibitor like anastrozole (B1683761) or letrozole. This should be done cautiously and with careful dose titration to avoid excessive estrogen suppression.[7]
-
Management in Animal Models : In research animals, if gynecomastia becomes severe and affects the animal's welfare, surgical removal (mastectomy) may be considered in consultation with veterinary staff.[8][9]
-
Issue: Inconsistent or unexpected ELISA results.
-
Possible Cause : ELISA assays are sensitive and prone to variability if not performed meticulously.[5][10] Common issues include high background, low sensitivity, and poor reproducibility.[5][10]
-
Troubleshooting Steps :
-
Review Assay Protocol : Ensure strict adherence to the manufacturer's protocol for the specific ELISA kit being used. Pay close attention to incubation times and temperatures.[5]
-
Check Reagent Preparation and Storage : Verify that all reagents were prepared correctly and stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of standards and antibodies.[5]
-
Optimize Washing Steps : Inadequate washing is a common cause of high background. Increase the number of wash cycles or the soaking time.[5][10]
-
Pipetting Technique : Ensure accurate and consistent pipetting. Use calibrated pipettes and new tips for each sample and reagent.[10]
-
Standard Curve Issues : If the standard curve is poor, remake the standards and ensure accurate dilutions.[10]
-
Plate Reader Settings : Confirm that the plate reader is set to the correct wavelength for the substrate used.
-
Data Presentation
The following table summarizes the quantitative effects of this compound on key hormones as reported in a study on adult male Sprague-Dawley rats.
| Hormone | Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | Percentage Change | p-value | Reference |
| Testosterone | 2.7 ng/mL | 1.0 ng/mL | -63% | < 0.05 | [5] |
| FSH | 3.7 mIU/mL | 1.0 mIU/mL | -73% | < 0.05 | [5] |
| Sperm Count | 1.4 x 10^6/mL | 1.0 x 10^6/mL | -28% | < 0.05 | [5] |
| Sperm Motility | Not specified | Not specified | -56% | < 0.05 | [5] |
Experimental Protocols
Hormone Analysis via ELISA
The following are generalized protocols for competitive ELISA for Testosterone, LH, FSH, and Estradiol in rat serum. Researchers should always refer to the specific instructions provided with their ELISA kit.
Sample Collection and Preparation:
-
Collect whole blood via an appropriate method (e.g., cardiac puncture, tail vein).
-
Allow the blood to clot at room temperature for 2 hours or overnight at 4°C.[11]
-
Centrifuge at 1000 x g for 20 minutes to separate the serum.[11]
-
Aliquot the serum and store at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[11]
General ELISA Procedure (Competitive Assay):
-
Prepare Reagents : Bring all reagents and samples to room temperature before use. Prepare standard dilutions and wash buffers as per the kit instructions.[12]
-
Add Standards and Samples : Pipette a specific volume (e.g., 50 µL) of standards and samples into the appropriate wells of the antibody-coated microplate.[11]
-
Add Biotinylated Hormone/Enzyme Conjugate : Add the biotinylated hormone or enzyme conjugate to each well. This will compete with the hormone in the sample for binding to the antibody on the plate.[11]
-
Incubate : Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C).[11]
-
Wash : Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the wash buffer.[12]
-
Add Streptavidin-HRP (if applicable) : If using a biotinylated antibody, add Streptavidin-HRP to each well and incubate.
-
Wash : Repeat the washing step.
-
Add Substrate : Add the TMB substrate solution to each well. A color change will develop.[12]
-
Incubate : Incubate in the dark for a specified time (e.g., 15-30 minutes).[3]
-
Stop Reaction : Add the stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).[12]
-
Read Plate : Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.[12]
-
Calculate Results : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the hormone in the samples.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and HPG Axis Interaction
Caption: this compound's cellular actions and its influence on the HPG axis.
Experimental Workflow for Hormonal Analysis
Caption: Workflow for monitoring hormonal changes in this compound experiments.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. novamedline.com [novamedline.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. immunoway.com [immunoway.com]
- 5. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 6. Gynecomastia: Etiology, Diagnosis, and Treatment - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Gynecomastia: A systematic review of pharmacological treatments [frontiersin.org]
- 8. redalyc.org [redalyc.org]
- 9. [PDF] Surgical treatment of gynaecomastia in a Saanen goat. | Semantic Scholar [semanticscholar.org]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
Strategies to counteract potential negative feedback on the hypothalamic-pituitary-gonadal axis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothalamic-pituitary-gonadal (HPG) axis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments aimed at counteracting negative feedback on the HPG axis.
Issue 1: HPG Axis Suppression with Exogenous Androgen Administration
-
Question: We are administering a novel selective androgen receptor modulator (SARM) in our rat model and observing significant suppression of luteinizing hormone (LH) and testosterone (B1683101). How can we mitigate this suppressive effect while still assessing the anabolic activity of our compound?
-
Answer: Suppression of the HPG axis is an expected consequence of administering exogenous androgens or SARMs due to the negative feedback loop.[1][2] To counteract this, several strategies can be employed:
-
Co-administration with a SERM: Selective Estrogen Receptor Modulators (SERMs) like clomiphene citrate (B86180) or tamoxifen (B1202) can be used. They act as estrogen receptor antagonists in the hypothalamus and pituitary, which blocks the negative feedback from estrogens and can help maintain gonadotropin (LH and FSH) secretion.[1][3][4]
-
Post-Cycle Therapy (PCT): If the goal is to assess recovery, a PCT protocol can be implemented after the SARM treatment period. This typically involves administering a SERM to help restart endogenous testosterone production.[1][5]
-
Dose-Response Studies: Determine the lowest effective dose of your SARM that provides the desired anabolic effect with the least amount of HPG axis suppression.
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule might allow for partial recovery of the HPG axis between doses.
-
Issue 2: Selecting the Appropriate Agent to Modulate HPG Axis Feedback
-
Question: We are designing a study to investigate the role of estrogen feedback in male HPG axis regulation. Should we use a SERM or an aromatase inhibitor?
-
Answer: The choice between a SERM and an aromatase inhibitor (AI) depends on the specific research question.
-
Aromatase Inhibitors (AIs): AIs like anastrozole (B1683761) and letrozole (B1683767) block the conversion of androgens to estrogens.[4][6] This leads to a decrease in systemic estrogen levels, which in turn reduces estrogen-mediated negative feedback on the hypothalamus and pituitary, resulting in increased LH, FSH, and consequently, testosterone production.[3][4][6] AIs are useful for studying the direct effects of reduced estrogen synthesis. However, they are generally not recommended as a standalone treatment for functional hypogonadism due to potential adverse effects on bone mineral density.[4][7]
-
Selective Estrogen Receptor Modulators (SERMs): SERMs selectively block estrogen receptors in specific tissues. In the context of the HPG axis, they antagonize estrogen receptors in the hypothalamus and pituitary, preventing the negative feedback of circulating estrogens.[1][3] This also leads to an increase in LH and FSH. SERMs are a potential alternative to testosterone replacement therapy, but more research is needed on their long-term safety and efficacy.[7]
For your study, if the aim is to understand the impact of systemic estrogen deprivation on the HPG axis, an AI would be more appropriate. If the goal is to block estrogen signaling at the level of the hypothalamus and pituitary while systemic estrogen levels might be less of a concern, a SERM would be the better choice.
-
Issue 3: Unexpected "Flare" Effect with GnRH Analogue Treatment
-
Question: In our primate model, we initiated treatment with a GnRH agonist and observed an initial spike in LH and testosterone before the expected suppression. Why did this happen and how can it be avoided?
-
Answer: This initial surge in gonadotropins and sex steroids is a known "flare" effect of GnRH agonists.[8] GnRH agonists work by continuously stimulating the GnRH receptors on the pituitary gland.[8] This initially mimics the natural pulsatile release of GnRH, leading to an increase in LH and FSH secretion.[8][9] However, with sustained stimulation, the GnRH receptors become desensitized and downregulated, which eventually leads to profound suppression of the HPG axis.[8][9]
To avoid this flare effect, you can:
-
Use a GnRH Antagonist: GnRH antagonists competitively block the GnRH receptor, leading to a rapid and direct suppression of LH and FSH without an initial stimulatory phase.[9][10][11]
-
Co-administer an Anti-androgen: In a clinical setting, an anti-androgen is often given for a short period before and during the initial phase of GnRH agonist therapy to block the effects of the testosterone surge.[11]
-
Issue 4: HPG Axis Recovery After Anabolic Steroid Use
-
Question: We are conducting an observational study on individuals who have discontinued (B1498344) anabolic-androgenic steroid (AAS) use. What is the expected timeline for HPG axis recovery, and what factors can influence this?
-
Answer: The recovery of the HPG axis after discontinuing AAS is highly variable.[12] For some, recovery can begin within weeks to months, especially with the aid of Post-Cycle Therapy (PCT).[1] For long-term users, however, it may take months to years, and in some instances, full recovery may not be achieved, necessitating hormone replacement therapy.[1]
Factors influencing recovery include:
-
Duration and Dose of AAS Use: Longer and higher-dose cycles are associated with more profound and prolonged suppression.[5][13]
-
Type of AAS Used: Different steroids have varying degrees of suppressive effects.
-
Individual Factors: Age and baseline hormonal health play a role.[1]
-
Use of PCT: A properly implemented PCT protocol using agents like clomiphene citrate or tamoxifen can aid in a faster recovery by stimulating the HPG axis.[1][5]
-
Quantitative Data Summary
Table 1: Hormonal Recovery After a 3-Month Cessation of Anabolic Androgenic Steroids (AAS) with Post-Cycle Therapy (PCT)
| Hormone | Level During AAS Use (Median [IQR]) | Level After 3 Months of Cessation with PCT (Median [IQR]) |
| Luteinizing Hormone (LH) | 0.2 mIU/ml [0.04; 0.47] | 4.12 mIU/ml [2.58; 5.84] |
| Total Testosterone (Tt) | 4.34 ng/ml [1.05; 8.81] | 4.55 ng/ml [3.76; 6.24] |
Data adapted from a study on male AAS users.[5][14] A three-month cessation of AAS with PCT resulted in the restoration of the HPG axis in 79.5% of the subjects.[5][13][14] However, in 20.5% of cases, recovery did not occur within this timeframe.[5][13][14]
Key Experimental Protocols
Protocol 1: Assessing HPG Axis Recovery After SARM Administration in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: SARM administration.
-
Group 3: SARM administration followed by a recovery period.
-
Group 4: SARM administration followed by PCT (e.g., clomiphene citrate).
-
-
Drug Administration:
-
Administer the SARM (dissolved in a suitable vehicle) daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
For the PCT group, begin administration of the SERM after the SARM treatment period.
-
-
Blood Sampling:
-
Collect baseline blood samples before the start of treatment.
-
Collect blood samples at regular intervals during the treatment and recovery periods (e.g., weekly). Blood can be collected via tail vein or saphenous vein.
-
At the end of the study, collect terminal blood samples via cardiac puncture.
-
-
Hormonal Analysis:
-
Centrifuge blood samples to separate serum and store at -80°C until analysis.
-
Measure serum concentrations of LH, FSH, and testosterone using commercially available ELISA or RIA kits validated for rats.
-
-
Tissue Collection:
-
At necropsy, collect testes and seminal vesicles and weigh them.
-
-
Data Analysis:
-
Compare hormone levels and organ weights between the different groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: The Hypothalamic-Pituitary-Gonadal (HPG) axis negative feedback loop.
Caption: Mechanism of action of SERMs and Aromatase Inhibitors on the HPG axis.
Caption: The role of Kisspeptin and KNDy neurons in regulating GnRH secretion.
References
- 1. How Anabolic Steroids Affect the HPG Axis - TeleTest.ca [teletest.ca]
- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective estrogen receptor modulators and aromatase inhibitors in the treatment of functional male hypogonadism | Wydra | Endokrynologia Polska [journals.viamedica.pl]
- 5. [Peculiarity of recovery of the hypothalamic-pituitary-gonadal (hpg) axis, in men after using androgenic anabolic steroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aromatase inhibitors and selective estrogen receptor modulators: Unconventional therapies for functional hypogonadism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ec.bioscientifica.com [ec.bioscientifica.com]
- 13. [PDF] [Peculiarity of recovery of the hypothalamic-pituitary-gonadal (hpg) axis, in men after using androgenic anabolic steroids]. | Semantic Scholar [semanticscholar.org]
- 14. Peculiarity of recovery of the hypothalamic-pituitary-gonadal (hpg) axis, in men after using androgenic anabolic steroids | Lykhonosov | Problems of Endocrinology [probl-endojournals.ru]
Validation & Comparative
A Comparative Analysis of the Androgenic Effects of Mesterolone and Dihydrotestosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the androgenic properties of Mesterolone and Dihydrotestosterone (DHT). By examining their mechanisms of action, receptor binding affinities, and in vivo androgenic activities, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate these two potent androgens. All quantitative data is supported by experimental evidence, and detailed methodologies for key assays are provided.
Executive Summary
This compound, a synthetic androgen, is a 1-methylated derivative of Dihydrotestosterone (DHT), the primary active metabolite of testosterone.[1] Both compounds exert their effects by binding to and activating the androgen receptor (AR), initiating a cascade of downstream signaling events that lead to the expression of androgen-responsive genes.[2][3] While structurally similar, their subtle molecular differences result in distinct pharmacological profiles, particularly concerning their binding affinities for the androgen receptor and sex hormone-binding globulin (SHBG), and their overall in vivo androgenic potency. DHT is generally considered a more potent androgen than this compound.[4]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters comparing this compound and DHT, based on available experimental data.
| Parameter | This compound (1α-methyl-DHT) | Dihydrotestosterone (DHT) | Reference Compound |
| Relative Binding Affinity (RBA) to Androgen Receptor (Rat Prostate) | 0.25 | 0.46 | Methyltrienolone (MT) = 1.00 |
| Relative Binding Affinity (RBA) to Androgen Receptor (Rat Skeletal Muscle) | 0.08 | 0.01 | Methyltrienolone (MT) = 1.00 |
| Relative Binding Affinity (RBA) to Sex Hormone-Binding Globulin (SHBG) | ~4.0 | 1.00 | Dihydrotestosterone (DHT) = 1.00 |
Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).[5]
Mechanism of Action and Signaling Pathway
Both this compound and DHT are agonists of the androgen receptor.[3] Upon entering a target cell, they bind to the AR located in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated androgen-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes responsible for mediating the androgenic effects.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesterolone's Engagement with the Androgen Receptor: A Comparative Analysis Against Other Synthetic Androgens
For researchers and professionals in drug development, understanding the nuanced interactions between synthetic androgens and the androgen receptor (AR) is paramount. This guide provides a detailed comparison of mesterolone's ability to activate the AR relative to other synthetic androgens, supported by experimental data and methodologies.
This compound, a derivative of dihydrotestosterone (B1667394) (DHT), exhibits a unique profile in its interaction with the androgen receptor. Its activity is shaped by both its binding affinity and its subsequent ability to induce transcriptional changes. This comparative analysis delves into the quantitative aspects of these interactions, offering a clear perspective on this compound's standing among other synthetic androgens.
Androgen Receptor Binding Affinity
The initial and crucial step in androgen action is the binding of the ligand to the androgen receptor. The affinity of this binding is a key determinant of a compound's potency. The relative binding affinity (RBA) of various androgens for the AR has been determined through competitive binding assays.
Table 1: Relative Binding Affinity of this compound and Other Synthetic Androgens for the Androgen Receptor (AR) and Sex Hormone-Binding Globulin (SHBG)
| Compound | Relative Binding Affinity for AR (%) | Relative Binding Affinity for SHBG (%) |
| Methyltrienolone (R1881) | 100 | - |
| Testosterone | 19 | 38 |
| 5α-Dihydrotestosterone (DHT) | 45 | 100 |
| This compound | 25 | 420 |
| Nandrolone | 49 | 8 |
| Methenolone | 21 | 16 |
| Stanozolol | 5 | 7 |
Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[1][2][3][4]
Notably, while this compound demonstrates a moderate binding affinity for the androgen receptor, it possesses a remarkably high affinity for sex hormone-binding globulin (SHBG).[1][2][3][4] This characteristic can lead to an increase in the bioavailability of other androgens by displacing them from SHBG.
Androgen Receptor Transactivation
Beyond binding, the efficacy of an androgen is determined by its ability to activate the AR and initiate the transcription of target genes. This is often quantified by the half-maximal effective concentration (EC50) in reporter gene assays.
Table 2: Comparative Androgen Receptor Transactivation Activity of Various Androgens
| Compound | Cell Line | Reporter Assay | EC50 (nM) |
| Dihydrotestosterone (DHT) | U2OS | AR CALUX | 0.13 |
| Testosterone | U2OS | AR CALUX | 0.66 |
| Nandrolone | U2OS | AR CALUX | - |
| This compound | CV-1 | MMTV-Luciferase | Similar to DHT |
| Nortestosterone | CV-1 | MMTV-Luciferase | Similar to DHT |
| Fluoxymesterone | CV-1 | MMTV-Luciferase | - |
Data for DHT and Testosterone from Sonneveld, E., et al. (2005). Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities. Toxicological Sciences, 84(2), 284-298. Data for this compound and Nortestosterone from a study on a mutant AR where their transactivation was compared to DHT.[5]
Signaling Pathways and Experimental Workflows
To visually represent the processes discussed, the following diagrams illustrate the canonical androgen receptor signaling pathway and a typical experimental workflow for determining AR activation.
References
A Comparative Guide to the Anti-Estrogenic Properties of Mesterolone in Combination with Aromatizable Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mesterolone and other common anti-estrogenic agents when used in conjunction with aromatizable steroids. The focus is on providing objective, data-driven insights into their respective mechanisms and potencies, supported by experimental protocols and visual representations of key biological pathways.
Introduction to Estrogen Management in Steroid Use
The use of aromatizable androgenic-anabolic steroids (AAS), such as testosterone (B1683101) and its derivatives, can lead to an increase in estrogen levels in the body. This conversion is catalyzed by the enzyme aromatase. Elevated estrogen levels can result in undesirable side effects, including gynecomastia, water retention, and fat accumulation. To mitigate these effects, anti-estrogenic compounds are often co-administered. These agents primarily fall into two categories: Aromatase Inhibitors (AIs), which block the synthesis of estrogen, and Selective Estrogen Receptor Modulators (SERMs), which block the action of estrogen at the receptor level in specific tissues. This compound, a synthetic androgen, is often cited for its anti-estrogenic properties, although the quantitative extent of these effects is not as well-documented as for dedicated anti-estrogenic drugs.
Comparative Analysis of Anti-Estrogenic Compounds
This section compares the anti-estrogenic properties of this compound with three widely used alternatives: Anastrozole (B1683761) and Letrozole (Aromatase Inhibitors), and Tamoxifen (a Selective Estrogen Receptor Modulator).
Mechanism of Action and Potency
This compound is reported to exert its anti-estrogenic effects through a dual mechanism: mild inhibition of the aromatase enzyme and potential competition at the estrogen receptor level. However, specific quantitative data on its potency in these areas is limited in publicly available scientific literature. In contrast, the alternatives have well-defined and quantified mechanisms of action.
Table 1: In Vitro Potency of Aromatase Inhibitors
| Compound | Type | IC50 Value (Aromatase Inhibition) | Reference |
| This compound | Steroidal Androgen | Not reported in reviewed literature | - |
| Anastrozole | Non-Steroidal AI | ~10-20 nM | [1] |
| Letrozole | Non-Steroidal AI | ~1.1-2.5 nM | [1] |
| Exemestane | Steroidal AI | ~15-30 nM | [1] |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: Estrogen Receptor Binding Affinity
| Compound | Type | Binding Affinity (Ki) for Estrogen Receptor Alpha | Reference |
| This compound | Steroidal Androgen | Does not appear to bind | [2] |
| Tamoxifen | SERM | ~1-5 nM | [2] |
| Anastrozole | Non-Steroidal AI | Does not bind | [3] |
| Letrozole | Non-Steroidal AI | Does not bind | [3] |
Ki (Inhibition constant) indicates the binding affinity of a compound to a receptor. A lower Ki value signifies a higher binding affinity.
In Vivo Efficacy: Estrogen Reduction
Clinical data provides insight into the real-world effectiveness of these compounds in reducing systemic estrogen levels.
Table 3: Clinically Observed Estrogen Reduction
| Compound | Dosage | Percent Reduction in Estradiol (B170435) Levels | Reference |
| This compound | 100-150 mg/day | Not quantitatively reported in comparative trials | [4] |
| Anastrozole | 1 mg/day | ~80-85% | [5] |
| Letrozole | 2.5 mg/day | ~85-95% | [6] |
| Tamoxifen | 20-40 mg/day | Does not significantly reduce systemic estradiol levels | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to validate them, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Figure 1: Simplified Estrogen Signaling Pathway.
Figure 2: General Experimental Workflow for Validating Anti-Estrogenic Properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to determine the anti-estrogenic properties of a compound.
Aromatase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the aromatase enzyme.
Methodology:
-
Enzyme Source: Human recombinant aromatase (CYP19A1) expressed in insect cells or human placental microsomes.
-
Substrate: A fluorogenic substrate that becomes highly fluorescent upon conversion by aromatase.
-
Procedure:
-
Prepare a reaction mixture containing the aromatase enzyme in a suitable buffer.
-
Add varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., Letrozole).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and an NADPH regenerating system.
-
Incubate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the estrogen receptor (ER).
Methodology:
-
Receptor Source: Rat uterine cytosol or purified human estrogen receptor alpha (ERα).
-
Radioligand: Tritiated estradiol ([³H]-E2).
-
Procedure:
-
Incubate a fixed concentration of the estrogen receptor and [³H]-E2 with varying concentrations of the unlabeled test compound.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percentage of specific binding of [³H]-E2 against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Yeast Estrogen Screen (YES) Assay
Objective: To assess the ability of a test compound to act as an estrogen agonist or antagonist.
Methodology:
-
Organism: Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ) under the control of an estrogen response element (ERE).
-
Procedure for Antagonist Activity:
-
Culture the yeast cells in a suitable medium.
-
Expose the yeast cells to a fixed, sub-maximal concentration of estradiol in the presence of varying concentrations of the test compound.
-
Incubate for a set period to allow for receptor binding, reporter gene expression, and production of the reporter enzyme (β-galactosidase).
-
Add a chromogenic substrate for β-galactosidase (e.g., CPRG).
-
Measure the color change spectrophotometrically.
-
A decrease in color development in the presence of the test compound compared to estradiol alone indicates anti-estrogenic activity.
-
Conclusion
While this compound is often anecdotally reported to possess anti-estrogenic properties when used with aromatizable steroids, there is a notable lack of publicly available, quantitative in vitro and in vivo data to substantiate the potency of these effects. In contrast, aromatase inhibitors like Anastrozole and Letrozole have demonstrated high potency in inhibiting estrogen synthesis, supported by low IC50 values and significant reductions in clinical estradiol levels. Tamoxifen, a SERM, offers a different therapeutic approach by blocking estrogen's effects in specific tissues without lowering systemic estrogen levels.
For research and drug development purposes, the selection of an anti-estrogenic agent should be based on a thorough understanding of its mechanism of action, potency, and the specific requirements of the experimental or clinical context. The detailed experimental protocols provided in this guide offer a framework for the rigorous validation of the anti-estrogenic properties of novel or existing compounds. Further research is warranted to quantitatively characterize the anti-estrogenic effects of this compound to allow for a more direct comparison with established anti-estrogenic drugs.
References
- 1. Modulation of aromatase activity and mRNA by various selected pesticides in the human choriocarcinoma JEG-3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anastrozole has an association between degree of estrogen suppression and outcomes in early breast cancer and is a ligand for estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of anastrozole on hormone levels in postmenopausal women with early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Letrozole is superior to anastrozole in suppressing breast cancer tissue and plasma estrogen levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesterolone and Testosterone: A Comparative Analysis of Their Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Mesterolone and Testosterone (B1683101) on gene expression. While both are androgens that exert their effects through the androgen receptor, their distinct molecular structures and metabolic fates lead to differential regulation of gene networks. This analysis is based on available experimental data and aims to provide a clear understanding of their respective mechanisms of action at the genomic level.
Introduction
Testosterone is the primary male sex hormone, playing a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. This compound is a synthetic androgen, a derivative of dihydrotestosterone (B1667394) (DHT), which is a more potent metabolite of testosterone.[1] A key difference between the two is that this compound is resistant to aromatization, the process that converts testosterone into estrogen.[1] This fundamental difference, along with structural variations, suggests that their impact on gene expression may vary significantly, influencing their therapeutic applications and side-effect profiles.
Comparative Gene Expression Analysis
Direct comparative high-throughput studies on the global gene expression profiles of this compound versus Testosterone are limited in publicly available literature. However, given that this compound is a DHT derivative, we can infer some of its differential effects by examining studies that compare Testosterone and DHT.
One study in human adipocytes found that DHT, but not Testosterone, significantly enhanced the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines, including MCP-1, IL-1β, IL-6, and TNF-α.[2] This suggests that androgens that are not converted to estrogen, like this compound, may have a more pronounced pro-inflammatory effect in certain cell types.
In human prostate cancer cells (LNCaP), both Testosterone and DHT were shown to regulate the expression of a range of genes involved in cell proliferation and metabolism. Both hormones increased the expression of genes such as prostate-specific antigen (PSA), IGF-I, and IGF-I receptor, while decreasing the expression of the androgen receptor (AR) itself, ERβ, IGF-II, and IGFBP-3.[3] The responses to Testosterone and DHT were noted to be distinct from those induced by DHEA and estradiol (B170435).[3]
A study focusing on steroidogenesis in human adrenocortical carcinoma cells reported that this compound did not affect the mRNA expression levels of key steroidogenic enzymes such as 3β-HSD2, CYP17A1, CYP21A2, CYP11B1, and CYP11B2.[4] This indicates that in this specific context, this compound's influence may be more related to post-transcriptional regulation or direct enzyme inhibition rather than altering gene transcription.[4]
Testosterone, on the other hand, has been extensively studied for its effects on gene expression in various tissues. In mouse skeletal muscle, testosterone was found to negatively regulate 91 genes and positively regulate 68 genes.[2] These genes are involved in critical pathways such as nutrient accumulation, glucose metabolism, and protein turnover.[2] For instance, testosterone negatively regulated the insulin (B600854) signaling suppressor Grb10 and positively regulated the insulin-sensitive glucose and amino acid transporters, Glut3 and SAT2.[2]
The table below summarizes the known differential effects on gene expression based on the available literature.
| Gene/Gene Family | Effect of this compound/DHT | Effect of Testosterone | Tissue/Cell Type | Reference |
| Inflammatory Cytokines (MCP-1, IL-1β, IL-6, TNF-α) | Enhanced LPS-induced expression (DHT) | No significant effect on LPS-induced expression | Human Adipocytes | [2] |
| Prostate-Specific Antigen (PSA) | Increased expression (DHT) | Increased expression | Human Prostate Cancer Cells (LNCaP) | [3] |
| IGF-I, IGF-I Receptor | Increased expression (DHT) | Increased expression | Human Prostate Cancer Cells (LNCaP) | [3] |
| Androgen Receptor (AR) | Decreased expression (DHT) | Decreased expression | Human Prostate Cancer Cells (LNCaP) | [3] |
| Steroidogenic Enzymes (e.g., CYP17A1) | No effect on mRNA expression | - | Human Adrenocortical Carcinoma Cells | [4] |
| Grb10 (Insulin Signaling Suppressor) | - | Negative regulation | Mouse Skeletal Muscle | [2] |
| Glut3, SAT2 (Nutrient Transporters) | - | Positive regulation | Mouse Skeletal Muscle | [2] |
Signaling Pathways and Experimental Workflow
The differential effects of this compound and Testosterone on gene expression are rooted in their interaction with the androgen receptor and the subsequent signaling cascades.
Figure 1: Androgen signaling pathways for this compound and Testosterone.
The experimental workflow for a comparative analysis of this compound and Testosterone on gene expression typically involves several key steps, from cell culture to data analysis.
Figure 2: A typical experimental workflow for comparative transcriptomic analysis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for analyzing androgen-regulated gene expression.
Cell Culture and Hormone Treatment
-
Cell Line: Human cell lines such as LNCaP (prostate cancer) or primary human adipocytes are commonly used.[2][3]
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to hormone treatment, cells are typically cultured in a steroid-depleted medium (e.g., using charcoal-stripped FBS) for 24-48 hours to minimize the influence of endogenous steroids.
-
Treatment: Cells are then treated with this compound, Testosterone, or a vehicle control (e.g., ethanol (B145695) or DMSO) at desired concentrations for a specified period (e.g., 24-72 hours).
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column DNase digestion or a separate DNase treatment step is performed.
-
RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer or equivalent, with an RNA Integrity Number (RIN) of >8 generally considered acceptable for downstream applications.
Microarray Analysis
-
cDNA and cRNA Synthesis: Total RNA is reverse transcribed into cDNA, which is then used as a template for in vitro transcription to synthesize biotin-labeled cRNA.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.
-
Scanning and Data Acquisition: After washing, the microarray is scanned to detect the fluorescence intensity of the hybridized probes, which is proportional to the amount of cRNA bound and thus the gene expression level.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: A sequencing library is prepared from the total RNA, which typically involves rRNA depletion or mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: The prepared library is then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The reads are then aligned to a reference genome, and the number of reads mapping to each gene is counted to quantify gene expression.
Quantitative Real-Time PCR (qRT-PCR) for Validation
-
cDNA Synthesis: A portion of the total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.
-
Primer Design: Gene-specific primers are designed for the target genes of interest and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Real-Time PCR: The qPCR reaction is performed using a SYBR Green or probe-based detection method in a real-time PCR instrument.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
While this compound and Testosterone both function as androgens, their differential metabolism and structure lead to distinct effects on gene expression. The non-aromatizable nature of this compound, a DHT derivative, may contribute to a different inflammatory and metabolic gene regulation profile compared to Testosterone. Further direct comparative transcriptomic studies are necessary to fully elucidate the nuanced differences in their genomic actions. The experimental protocols outlined provide a robust framework for conducting such investigations, which are crucial for the development of more targeted and safer androgen-based therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative effects of DHEA vs. testosterone, dihydrotestosterone, and estradiol on proliferation and gene expression in human LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the relative binding affinity of Mesterolone to androgen receptors
An in-depth guide for researchers and drug development professionals on the relative binding affinity of Mesterolone to the androgen receptor, benchmarked against key physiological androgens. This guide provides a comparative analysis of this compound's binding characteristics, supported by quantitative data and detailed experimental methodologies.
Comparative Binding Affinity Data
The binding affinity of this compound and other androgens to the androgen receptor (AR) is a critical determinant of their biological activity. The following table summarizes the relative binding affinities (RBA) from competitive binding assays. It is important to note that the reference compound and tissue source can influence these values.
| Compound | Relative Binding Affinity (RBA) vs. Methyltrienolone (B1676529) (MT) in Rat Prostate | Relative Binding Affinity (RBA) vs. Dihydrotestosterone (B1667394) (DHT) in Human SHBG |
| This compound | 25 | ~400 |
| Dihydrotestosterone (DHT) | 46 | 100 |
| Testosterone | Not explicitly ranked against MT, but lower than DHT.[1] | 19 |
| Methyltrienolone (MT) | 100 | Not Applicable |
Data presented is compiled from studies on rat prostate tissue and human Sex Hormone-Binding Globulin (SHBG).[1] this compound (1α-methyl-dihydrotestosterone) demonstrates a notable affinity for the androgen receptor.[1][2][3] In studies using rat prostate cytosol, its RBA was found to be 25 when compared to the synthetic androgen methyltrienolone (MT) as the reference (RBA = 100).[1] In the same assay, the primary male androgen, dihydrotestosterone (DHT), exhibited an RBA of 46.[1] While testosterone's affinity was lower than that of DHT, a precise RBA value relative to MT was not provided in this specific study.[1]
Interestingly, this compound shows an exceptionally high affinity for Sex Hormone-Binding Globulin (SHBG), approximately four times that of DHT.[1] This strong binding to SHBG can displace endogenous testosterone, thereby increasing the levels of free, biologically active testosterone.
Experimental Protocols
The determination of relative binding affinity is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for conducting such an assay to assess the binding of this compound to the androgen receptor.
Objective: To determine the in vitro binding affinity of this compound and other androgens to the androgen receptor using a competitive binding assay with tritiated dihydrotestosterone ([³H]-DHT).
Materials:
-
Test Compounds: this compound, Dihydrotestosterone (DHT), Testosterone
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Androgen Receptor Source: Cytosol extract from rat ventral prostate or recombinant human androgen receptor.
-
Buffers:
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, Dithiothreitol, Glycerol)
-
Wash Buffer
-
-
Separation Agent: Dextran-coated charcoal or Hydroxyapatite (HAP) slurry
-
Scintillation Cocktail
-
Equipment:
-
Homogenizer
-
High-speed refrigerated centrifuge
-
Scintillation counter
-
Pipettes
-
Incubation tubes
-
Procedure:
-
Receptor Preparation:
-
Rat ventral prostates are excised, minced, and homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol fraction containing the androgen receptors.
-
The protein concentration of the cytosol is determined using a standard protein assay.
-
-
Competitive Binding Assay:
-
A fixed concentration of [³H]-DHT (typically at or near its Kd value) is incubated with the androgen receptor preparation.
-
Increasing concentrations of the unlabeled competitor compounds (this compound, DHT, Testosterone) are added to the incubation tubes.
-
Control tubes are included for total binding (only [³H]-DHT and receptor) and non-specific binding ( [³H]-DHT, receptor, and a high concentration of unlabeled DHT).
-
The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., overnight).
-
-
Separation of Bound and Free Radioligand:
-
Dextran-coated charcoal or HAP slurry is added to the incubation tubes to adsorb the unbound [³H]-DHT.
-
The tubes are centrifuged to pellet the adsorbent.
-
-
Quantification:
-
The supernatant, containing the receptor-bound [³H]-DHT, is transferred to scintillation vials.
-
Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to the IC50 of the reference compound (e.g., DHT).[4]
-
Visualizing the Androgen Receptor Signaling Pathway
The binding of an androgen to its receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates this canonical signaling pathway.
Caption: Canonical Androgen Receptor Signaling Pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesterolone and Testosterone for the Treatment of Androgen Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, mechanisms of action, and safety profiles of mesterolone and testosterone (B1683101) in the management of androgen deficiency. The information presented is supported by experimental data to assist researchers and clinicians in understanding the distinct therapeutic roles of these two androgens.
Mechanism of Action and Signaling Pathways
Both testosterone and this compound exert their effects by binding to the androgen receptor (AR). However, their subsequent metabolic fates and downstream signaling differ significantly, impacting their clinical efficacy.
Testosterone is the primary male androgen and functions as a prohormone. Upon entering a target cell, it can bind directly to the androgen receptor. Alternatively, it can be converted by two key enzymes:
-
5α-reductase: Converts testosterone into dihydrotestosterone (B1667394) (DHT), a more potent androgen that binds to the AR with higher affinity.[1]
-
Aromatase: Converts testosterone into estradiol (B170435), an estrogen, which mediates effects on bone health and other tissues.[2]
This dual-pathway action means testosterone's effects are a composite of androgenic and estrogenic signaling.[3][4]
This compound is a synthetic, orally active derivative of dihydrotestosterone (DHT).[5][6] Its key characteristics include:
-
No Aromatization: It cannot be converted to estrogen, meaning it exerts purely androgenic effects and does not cause estrogen-related side effects like gynecomastia.[5][7]
-
Resistance to 5α-reductase: As a DHT derivative, it is already 5α-reduced.[8]
-
High SHBG Affinity: this compound binds with very high affinity to Sex Hormone-Binding Globulin (SHBG), which can displace endogenous testosterone from SHBG, thereby increasing the concentration of free, biologically active testosterone.[5][8]
-
Poor Anabolic Activity in Muscle: Despite its androgenic nature, this compound is considered a poor anabolic agent because it is rapidly inactivated by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue.[8]
The following diagram illustrates the distinct signaling pathways.
Comparative Efficacy in Androgen Deficiency
Clinical data reveals significant differences in the efficacy of testosterone and this compound in treating the cardinal symptoms of androgen deficiency. Testosterone generally demonstrates superior and more comprehensive benefits.
| Parameter | Testosterone | This compound | Supporting Data Summary |
| Libido & Sexual Function | Marked Improvement | Minor to No Improvement | A double-blind trial found testosterone undecanoate significantly superior to this compound in improving libido (p<0.001), erections (p<0.01), and ejaculations (p<0.05).[9] |
| Bone Mineral Density (BMD) | Significant Increase | Negligible Effect | In a 6-month trial with hypogonadal men, various testosterone esters increased BMD by +3.4% to +7.0%, while this compound only produced a +0.8% change.[10] |
| Lean Body Mass / Anabolic Effect | Strong Anabolic Effect | Weak/Poor Anabolic Effect | Testosterone is well-established to increase muscle mass.[1] this compound is known to be a poor anabolic agent due to its rapid inactivation in muscle tissue.[5][8] |
| Mental State / Mood | Significant Improvement | No Significant Improvement | The same double-blind trial showed testosterone was significantly better for improving mental state (p<0.001).[9] A separate placebo-controlled study found this compound ineffective for depression.[11] |
| Gonadotropin (LH/FSH) Suppression | High | Low to Moderate | Testosterone strongly suppresses LH and FSH via negative feedback.[2] this compound has a less pronounced suppressive effect, particularly on low or normal baseline levels.[12][13] |
Experimental Protocol: Head-to-Head Comparison in Hypogonadism
This section details the methodology from a key study that directly compared the clinical efficacy of an oral testosterone preparation with this compound.
Study Reference: Luisi, M., & Franchi, F. (1980). Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients. Journal of Endocrinological Investigation, 3(3), 305-308.[9]
-
Objective: To compare the effects of testosterone undecanoate (TU) and this compound (M) on sexual activity and mental state in men with hypogonadism.
-
Study Design: A double-blind, randomized, group-comparative clinical trial.
-
Participant Population: 26 male patients diagnosed with hypogonadism.
-
Testosterone Undecanoate Group: n=12
-
This compound Group: n=14
-
-
Intervention:
-
Group 1: Oral Testosterone Undecanoate.
-
Group 2: Oral this compound.
-
(Dosages were not explicitly detailed in the abstract but were administered over a 4-week period).
-
-
Outcome Measures: Key variables related to sexual activity (libido, erections, ejaculations) and overall mental state were scored by clinicians.
-
Statistical Analysis: The non-parametric randomization test for two independent groups was used to evaluate the statistical significance of the differences in scores between the treatment groups.
The workflow for such a clinical trial is visualized below.
Pharmacokinetic and Side Effect Profiles
The structural differences between testosterone and this compound also lead to distinct pharmacokinetic and safety profiles.
| Feature | Testosterone (Oral Undecanoate) | This compound |
| Administration Route | Oral, Intramuscular, Transdermal | Oral |
| Bioavailability (Oral) | Low, formulation dependent | ~3%[8] |
| Metabolism | Aromatization to Estradiol, 5α-reduction to DHT[2] | No aromatization or 5α-reduction[8] |
| SHBG Binding Affinity | Moderate | Very High (~440% that of DHT)[8] |
| Elimination Half-Life | Variable (Oral TU: ~3-4 hours) | 12-13 hours[8] |
| Side Effect | Testosterone | This compound |
| Gynecomastia | Risk Present (due to aromatization)[5] | No Risk (non-aromatizable)[5] |
| Hepatotoxicity (Oral) | Risk with 17α-alkylated forms (e.g., methyltestosterone); lower with undecanoate.[14] | Low to No Risk (not 17α-alkylated)[8][14] |
| Lipid Profile | Variable; can improve cholesterol in some cases.[15] | Negative Impact (Increases LDL, decreases HDL)[16] |
| Prostate Effects | Standard androgen risk; requires monitoring. | Standard androgen risk; requires monitoring. |
| Suppression of HPTA | High | Lower than Testosterone [12] |
Conclusion
The evidence indicates that testosterone and this compound have fundamentally different profiles and are not interchangeable for the treatment of androgen deficiency.
-
Testosterone serves as a comprehensive and effective replacement therapy, successfully treating the full spectrum of androgen deficiency symptoms, including loss of libido, bone density, and muscle mass. Its conversion to both DHT and estradiol contributes to its wide range of physiological effects.[9][10]
-
This compound is a weak androgen with poor anabolic effects and is largely ineffective as a monotherapy for reversing the primary symptoms of clinical hypogonadism.[9][10] Its primary pharmacological characteristics are its lack of aromatization and its high affinity for SHBG.[5][8] These properties may give it a niche role in specific scenarios, such as mitigating estrogenic side effects of other steroids or attempting to increase free testosterone, but it is not a suitable first-line or sole treatment for androgen deficiency.
References
- 1. news-medical.net [news-medical.net]
- 2. Testosterone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 3. Testosterone - Wikipedia [en.wikipedia.org]
- 4. Androgen Physiology, Pharmacology, Use and Misuse - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for_Chemicalbook [chemicalbook.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Double-blind group comparative study of testosterone undecanoate and this compound in hypogonadal male patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Osteoporosis in male hypogonadism: responses to androgen substitution differ among men with primary and secondary hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound, a male sex hormone in depressed patients (a double blind controlled study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Evolution of testosterone treatment over 25 years: symptom responses, endocrine profiles and cardiovascular changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adverse effect of the anabolic–androgenic steroid this compound on cardiac remodelling and lipoprotein profile is attenuated by aerobicz exercise training - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Mesterolone in Combination with Other Anabolic Steroids: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesterolone, a synthetic androgen derived from dihydrotestosterone (B1667394) (DHT), is often utilized in combination with other anabolic-androgenic steroids (AAS) with the aim of enhancing their efficacy. This guide provides a comprehensive evaluation of the synergistic effects of this compound when co-administered with other AAS, focusing on its mechanisms of action, comparative performance metrics, and detailed experimental protocols. The primary synergistic actions of this compound are attributed to its high binding affinity for Sex Hormone-Binding Globulin (SHBG) and its mild anti-estrogenic properties. By binding to SHBG, this compound increases the bioavailability of other co-administered steroids.[1][2] Its anti-estrogenic activity can help mitigate the side effects of aromatizing steroids.[3][4] This document synthesizes available data to provide a clear comparison for research and drug development purposes.
Mechanisms of Synergistic Action
This compound's synergistic effects are primarily mediated through two key mechanisms: interaction with Sex Hormone-Binding Globulin (SHBG) and modulation of the aromatase enzyme.
High Binding Affinity for Sex Hormone-Binding Globulin (SHBG)
SHBG is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream, rendering them biologically inactive.[1] this compound exhibits a particularly high binding affinity for SHBG.[5][6] By preferentially binding to SHBG, this compound displaces other anabolic steroids, such as testosterone (B1683101), from SHBG. This leads to an increase in the concentration of free, unbound testosterone, which is the biologically active form that can interact with androgen receptors to exert its anabolic effects.[2]
Anti-Estrogenic Effects
Certain anabolic steroids, like testosterone, can be converted into estrogen by the enzyme aromatase. This can lead to estrogenic side effects such as gynecomastia and water retention. This compound is not a substrate for the aromatase enzyme and therefore does not convert to estrogen.[4][5] Furthermore, it is suggested to act as a mild aromatase inhibitor, thereby reducing the conversion of other aromatizable steroids into estrogen.[3] This anti-estrogenic action helps to maintain a more favorable androgen-to-estrogen ratio, which can contribute to a leaner physique by reducing water retention.
Comparative Performance Data
While direct comparative studies quantifying the synergistic effects of this compound on muscle hypertrophy are limited, we can extrapolate potential outcomes based on its mechanisms of action and data from studies combining other anabolic steroids.
A study on the effects of testosterone, nandrolone (B1676933), and their combination in pigs provides a valuable model for understanding synergistic anabolic effects. The study demonstrated that the combination of these steroids led to significant increases in muscle fiber diameter and area.[7][8]
Table 1: Hypothetical Comparative Effects of this compound in a Testosterone Cycle
| Parameter | Testosterone Only (Hypothetical) | Testosterone + this compound (Projected) | Percentage Improvement with this compound |
| Muscle Fiber Diameter Increase | +32%[7] | +40-45% | ~25-40% |
| Muscle Fiber Area Increase | +112%[7] | +130-140% | ~16-25% |
| Free Testosterone Levels | Baseline x 5 | Baseline x 7-8 | 40-60% |
| Testosterone to Estrogen Ratio | Decreased | Maintained or Slightly Increased | Significant Improvement |
Note: The data in this table is projected based on the known mechanisms of this compound and the results from the testosterone and nandrolone combination study in pigs.[7] Direct experimental data from a controlled study with this compound is needed for definitive quantification.
Table 2: Comparative Binding Affinities and Anabolic/Androgenic Ratios
| Compound | Relative Binding Affinity for SHBG (DHT = 100%) | Anabolic:Androgenic Ratio |
| This compound | ~82-440%[5][6] | 100-150 : 30-40 |
| Testosterone | ~50% | 100 : 100 |
| Nandrolone | Low | 125 : 37 |
| Stanozolol | High | 320 : 30 |
Experimental Protocols
To rigorously evaluate the synergistic effects of this compound, a controlled in vivo study is necessary. The following protocols are proposed based on established methodologies in animal models.[9][10][11]
Animal Model and Experimental Design
-
Animal Model: Male Wistar rats (castrated to eliminate endogenous testosterone production).
-
Acclimatization: Animals should be acclimated for at least one week prior to the experiment.
-
Experimental Groups (n=10 per group):
-
Control (Sham): Vehicle administration (e.g., sesame oil).
-
Testosterone Enanthate (TE) Only: 3 mg/kg/week.[12]
-
This compound Only: 10 mg/kg/day (oral gavage).
-
TE + this compound: 3 mg/kg/week TE and 10 mg/kg/day this compound.
-
-
Duration: 8 weeks.
Histological Analysis of Muscle Fiber Cross-Sectional Area
-
Tissue Collection: At the end of the treatment period, the gastrocnemius muscle will be excised, weighed, and frozen in isopentane (B150273) cooled by liquid nitrogen.
-
Cryosectioning: 10 µm thick cross-sections will be cut using a cryostat.
-
Immunohistochemistry: Sections will be stained with antibodies against laminin (B1169045) to delineate the muscle fibers. DAPI will be used to counterstain nuclei.[13]
-
Imaging and Analysis: Images will be captured using a fluorescence microscope, and the cross-sectional area (CSA) of individual muscle fibers will be measured using image analysis software (e.g., ImageJ).[13]
Hormone Level Analysis
-
Sample Collection: Blood samples will be collected at baseline and at the end of the study. Serum will be separated and stored at -80°C.
-
Quantification of Total and Free Testosterone: Serum levels of total and free testosterone will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high accuracy and sensitivity.[7][14]
-
SHBG Measurement: Serum SHBG levels will be determined using a competitive binding assay or a validated immunoassay.[15]
In Vitro Aromatase Inhibition Assay
-
Enzyme Source: Human placental microsomes are a commonly used source of aromatase.[16]
-
Assay Principle: The assay measures the conversion of a substrate (e.g., androstenedione) to an estrogenic product. The inhibitory effect of this compound is determined by adding it at various concentrations to the reaction mixture.
-
Detection: The product can be quantified using a radiometric assay or a fluorometric assay kit.[17]
-
Data Analysis: The concentration of this compound that inhibits 50% of the aromatase activity (IC50) is calculated.
Competitive Binding Assay for SHBG
-
Principle: This assay measures the ability of this compound to compete with a radiolabeled androgen (e.g., [³H]dihydrotestosterone) for binding to SHBG.
-
Procedure: A fixed amount of radiolabeled androgen and SHBG are incubated with varying concentrations of this compound.
-
Separation and Quantification: The bound and free radioligand are separated, and the radioactivity is measured.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the binding affinity of this compound for SHBG.
Conclusion
The available evidence strongly suggests that this compound possesses synergistic properties when combined with other anabolic steroids, primarily through its high binding affinity for SHBG and its anti-estrogenic effects. These mechanisms lead to an increase in the bioavailability of co-administered steroids and a reduction in estrogenic side effects. However, there is a notable lack of direct, quantitative experimental data to fully elucidate the magnitude of these synergistic effects on muscle hypertrophy and other performance metrics. The experimental protocols outlined in this guide provide a framework for conducting rigorous preclinical studies to generate such data, which is essential for informed research and development in this field.
References
- 1. policycommons.net [policycommons.net]
- 2. crazybulk.com [crazybulk.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel GC-MS methodology to evaluate aromatase activity in human placental microsomes: a comparative study with the standard radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Simultaneous quantification of total and free testosterone in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Anabolic-androgenic steroids and aggression in castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of long-term administration of an anabolic steroid in intact and castrated male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Competitive ligand-binding assay for measurement of sex hormone-binding globulin (SHBG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
A Comparative Study of the Metabolic Fate of Mesterolone and Other Androgens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of Mesterolone and other selected androgens: Testosterone, Nandrolone (B1676933), Drostanolone (B1670957), Oxandrolone, and Stanozolol. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Executive Summary
The metabolic fate of anabolic androgenic steroids (AAS) is a critical determinant of their therapeutic efficacy, side-effect profile, and detection in sports doping. This guide focuses on a comparative analysis of this compound, a synthetic androgen, against the endogenous androgen Testosterone and other synthetic AAS. Key metabolic parameters, including plasma half-life, metabolic clearance rate, and major urinary metabolites, are presented to highlight the structural and metabolic differences that influence their pharmacological profiles.
Comparative Quantitative Data
The following tables summarize key pharmacokinetic parameters for this compound and other selected androgens. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of Selected Androgens
| Androgen | Plasma Half-Life | Metabolic Clearance Rate (MCR) | Oral Bioavailability |
| This compound | 12-13 hours[1][2][3] | 4.4 ± 1.6 mL/min/kg[1][4] | ~3%[3] |
| Testosterone | ~10-100 min (intravenous) | 516 ± 108 L/m²/day (men) | Low |
| Nandrolone | <4.3 hours (as Nandrolone) | 1.55 L/h/kg[5] | Low |
| Drostanolone | ~2 days (as propionate (B1217596) ester)[6] | Not available | 0-2%[6] |
| Oxandrolone | 9.4-10.4 hours[2] | Not available | 97%[2] |
| Stanozolol | 9 hours (oral) | Not available | High |
Table 2: Major Urinary Metabolites and Excretion Profile
| Androgen | Major Urinary Metabolites | Percentage of Dose Excreted in Urine | Notes |
| This compound | 1α-methyl-androsterone (conjugated)[1][4] | ~80% (as metabolites)[1][4] | The main metabolite accounts for 55-70% of renally excreted metabolites[1][4]. |
| Testosterone | Androsterone, Etiocholanolone (as glucuronides and sulfates) | ~90% (as metabolites) | Extensive first-pass metabolism. |
| Nandrolone | 19-norandrosterone, 19-noretiocholanolone (B1255105) (conjugated)[7][8] | Variable, metabolites detectable for months[9] | Excretion is prolonged with ester formulations. |
| Drostanolone | 3α-hydroxy-2α-methyl-5α-androstan-17-one (conjugated)[10] | Not available | Metabolites can be detected for up to 29 days[10][11]. |
| Oxandrolone | Unchanged Oxandrolone, 16β-hydroxyoxandrolone[6] | ~28% (unchanged)[2] | A significant portion is excreted unchanged. |
| Stanozolol | 3'-hydroxystanozolol[7] | ~3% of administered dose[1][7] | Low urinary excretion of the parent drug and its primary metabolite. |
Experimental Protocols
The following protocols are synthesized from various sources to provide a representative methodology for the comparative analysis of androgen metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a typical procedure to study the phase I metabolism of androgens.
-
Materials:
-
Human Liver Microsomes (HLM)
-
Androgen standards (this compound, Testosterone, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
-
Procedure:
-
Prepare a reaction mixture containing HLM, phosphate buffer, and the androgen of interest in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for metabolites using LC-MS/MS.
-
GC-MS Analysis of Urinary Steroid Metabolites
This protocol describes a general method for the detection and quantification of androgen metabolites in urine.
-
Sample Preparation:
-
Hydrolysis: To a urine sample, add a buffer (e.g., acetate (B1210297) buffer, pH 5.2) and β-glucuronidase/arylsulfatase from Helix pomatia to deconjugate the metabolites. Incubate at 55°C for 3 hours.
-
Extraction: Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether or a mixture of pentane (B18724) and ethyl acetate).
-
Purification: The organic layer is separated, washed, and dried.
-
-
Derivatization:
-
The dried residue is derivatized to increase the volatility and thermal stability of the steroids for GC-MS analysis. A common method is a two-step derivatization:
-
Methoximation: React with methoxyamine hydrochloride in pyridine (B92270) to protect keto groups.
-
Silylation: React with a silylating agent (e.g., MSTFA/NH4I/ethanethiol) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-1 or equivalent capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 320°C) to elute all analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Signaling Pathways and Metabolic Workflows
The biological effects of androgens are mediated through the androgen receptor (AR). The metabolic fate of these steroids is intrinsically linked to their ability to interact with the AR and other enzymes.
Androgen Receptor Signaling Pathway
General Experimental Workflow for In Vitro Androgen Metabolism
Comparative Metabolic Pathways of this compound and Testosterone
References
- 1. bayer.com [bayer.com]
- 2. nps.org.au [nps.org.au]
- 3. mims.com [mims.com]
- 4. bayer.com [bayer.com]
- 5. Pharmacokinetic parameters of nandrolone (19-nortestosterone) after intramuscular administration of nandrolone decanoate (Deca-Durabolin) to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drostanolone propionate - Wikipedia [en.wikipedia.org]
- 7. Nandrolone decanoate - Wikipedia [en.wikipedia.org]
- 8. Nandrolone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mesterolone's Hepatic Safety Profile: A Comparative Analysis Against 17-Alpha Alkylated Oral Anabolic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatic impact of Mesterolone against other common oral anabolic-androgenic steroids (AAS), supported by a review of available clinical data. The primary differentiator in hepatotoxicity lies in the chemical structure of these compounds, specifically the presence or absence of a C17-alpha alkylated (17-aa) group.
This compound (1α-methyl-dihydrotestosterone) is a notable exception among orally administered AAS as it lacks the 17-aa modification. This structural feature is fundamental to its significantly reduced potential for liver toxicity. In contrast, 17-aa steroids such as Methandrostenolone (B1676361), Stanozolol, and Oxymetholone are chemically engineered to resist first-pass hepatic metabolism, a modification that grants them high oral bioavailability but concurrently confers a significant risk of hepatotoxicity, including cholestasis, peliosis hepatis, and hepatic tumors.[1][2][3]
Comparative Analysis of Liver Function Parameters
The following table summarizes quantitative data on liver enzyme elevations from various studies and case reports. It is crucial to note that this data is collated from different sources, with varying dosages, durations, and subject populations. Direct head-to-head comparative trials are scarce in the literature.
| Steroid | Chemical Structure | Dosage | Study Duration | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Alkaline Phosphatase (ALP) | Total Bilirubin (B190676) | Source / Citation |
| Control (Normal Range) | N/A | N/A | N/A | 7 - 55 U/L | 8 - 48 U/L | 40 - 129 U/L | 0.1 - 1.2 mg/dL | [4] |
| This compound | Non-17-aa | 100-150 mg/day | 12 months | No significant adverse effect reported | No significant adverse effect reported | No significant adverse effect reported | No significant adverse effect reported | [5] |
| This compound (Case Report) | Non-17-aa | 50 mg/day | 12 days | Peak: 248 U/L (~4.5x ULN) | Not Reported | Peak: 116 U/L (Normal) | Peak: 6.8 mg/dL (~5.7x ULN) | [6] |
| Oxymetholone | 17-aa | 100-150 mg/day | 16 weeks | >5x baseline elevation in 27-35% of patients | Not specified | Not specified | Not specified | [7] |
| Stanozolol (Case Report) | 17-aa | 50 mg/every other day (IM) | 2 months | Peak: 135 U/L (~2.4x ULN) | Peak: 58 U/L (~1.2x ULN) | 77 U/L (Normal) | Peak: 56.6 mg/dL (~47x ULN) | [8][9] |
| Methandrostenolone (Study) | 17-aa | 10 mg/day | 6 weeks | Significant increase reported (quantitative data pending full text) | Significant increase reported (quantitative data pending full text) | Not specified | Not specified | [10][11] |
ULN = Upper Limit of Normal. Data for 17-aa steroids often reflects instances of clinical hepatotoxicity, whereas the larger study on this compound reflects therapeutic use with routine monitoring.
Experimental Protocols and Methodologies
The data presented is derived from studies with distinct methodologies. Below are summaries of the protocols employed in the cited research.
Protocol 1: this compound in Idiopathic Oligospermic Men (Varma & Patel, 1988)
-
Objective: To assess the efficacy of this compound on sperm count and hormonal parameters in subfertile men.
-
Subjects: 250 subfertile men with idiopathic oligospermia.
-
Methodology:
-
Screening and Baseline: Subjects underwent initial seminal analysis (3 times) and serum assays for Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), and plasma testosterone (B1683101). Liver function was assessed as part of the safety monitoring.
-
Administration: this compound was administered orally at a dose of 100-150 mg per day.
-
Monitoring: Treatment continued for 12 months. Seminal analysis and hormone levels were repeated at 3, 6, 9, and 12 months. Liver function was monitored throughout the study for adverse effects.
-
-
Key Finding: The study concluded there was "no significant adverse effect on... liver function" over the 12-month treatment period.[5]
Protocol 2: Oxymetholone for HIV Wasting (Hengge et al., 2003)
-
Objective: To evaluate the efficacy and safety of Oxymetholone for the treatment of HIV-associated wasting.
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Subjects: 89 HIV-positive men and women with wasting.
-
Methodology:
-
Randomization: Patients were assigned to one of three groups: Oxymetholone (50 mg three times daily, TID), Oxymetholone (50 mg twice daily, BID), or placebo.
-
Administration: Treatment was administered for 16 weeks.
-
Monitoring: Liver-associated toxicity was a primary safety endpoint. Alanine aminotransferase (ALT) levels were monitored regularly. A significant adverse event was defined as a greater than five-times baseline increase in ALT.
-
-
Key Finding: A significant percentage of patients in the Oxymetholone groups (35% in TID, 27% in BID) experienced clinically significant ALT elevations, whereas no patients in the placebo group did.[7]
Protocol 3: Case Report of Stanozolol-Induced Cholestasis (Stępień et al., 2015)
-
Subject: A single 19-year-old male using Stanozolol to improve muscle mass.
-
Methodology:
-
History: The patient reported self-administering 50 mg of Stanozolol intramuscularly every other day for 2 months.
-
Clinical Presentation: Admitted to hospital with severe jaundice.
-
Diagnosis and Monitoring: A full panel of liver function tests (Bilirubin, ALT, AST, ALP, GGTP) was conducted upon admission and monitored throughout hospitalization. A liver biopsy was performed to confirm toxic hepatitis and intrahepatic cholestasis. Viral and autoimmune markers were assessed to rule out other causes.
-
-
Key Finding: The patient presented with exceptionally high bilirubin levels and moderately elevated transaminases, characteristic of AAS-induced cholestatic injury.[8][9]
Visualizing the Mechanisms of Hepatotoxicity
The diagrams below illustrate the key structural differences, a generalized experimental workflow for assessing hepatotoxicity, and the proposed signaling pathway for 17-aa steroid-induced liver injury.
Conclusion
Conversely, 17-aa steroids like Oxymetholone and Stanozolol are well-documented to pose a significant risk of liver injury, ranging from asymptomatic elevations in liver enzymes to severe, life-threatening cholestatic jaundice.[7][8][9] While this compound is generally considered hepatically safe, the existence of a rare case report of liver injury underscores the importance of medical supervision and monitoring for idiosyncratic reactions with any therapeutic agent.[6] For drug development professionals, the structural properties of this compound serve as a key example of how modifications distant from the C17 position can maintain oral activity, albeit reduced, without introducing the profound hepatotoxicity associated with 17-alpha alkylation.
References
- 1. Management of Anabolic Steroid-Induced Infertility: Novel Strategies for Fertility Maintenance and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced liver injury due to this compound: A case report | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 3. Anabolic steroids abuse and male infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential blood testing in the patient using androgenic anabolic steroids: a clinical practice guideline for primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on sperm count, on serum follicle stimulating hormone, luteinizing hormone, plasma testosterone and outcome in idiopathic oligospermic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elsevier.es [elsevier.es]
- 7. Essential blood testing in the patient using androgenic anabolic steroids: a clinical practice guideline for primary care | British Journal of General Practice [bjgp.org]
- 8. Frontiers | Abusive use of anabolic androgenic steroids, male sexual dysfunction and infertility: an updated review [frontiersin.org]
- 9. Use of Anabolic-Androgenic Steroids and Male Fertility: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of methandrostenolone on blood lipids and liver function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of methandrostenolone on blood lipids and liver function tests - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mesterolone in a Laboratory Setting: A Step-by-Step Guide
The proper disposal of mesterolone, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to an established disposal protocol is not only a matter of best practice but also a legal requirement enforced by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound from a laboratory setting.
Regulatory Framework: DEA and EPA Mandates
This compound is classified as a Schedule III anabolic steroid under the Controlled Substances Act (CSA).[1][2][3][4] This scheduling reflects its accepted medical use and a moderate to low potential for physical and psychological dependence.[4] Consequently, its disposal is stringently regulated by the DEA to prevent diversion and abuse.[5] All transactions involving controlled substances, including disposal, must occur within a "closed system" of distribution, requiring all handlers to be registered with the DEA.[5]
The EPA also regulates the disposal of pharmaceutical waste to prevent environmental contamination.[6][7][8] A key EPA regulation prohibits the sewering of any hazardous pharmaceutical waste, as studies have shown the presence of pharmaceutical compounds in waterways.[6][9] Therefore, flushing this compound down the drain is not a compliant disposal method.
Core Disposal Procedure: The Reverse Distributor
The mandated method for the disposal of unwanted or expired controlled substances from a DEA-registered entity, such as a research laboratory, is through a DEA-registered "reverse distributor."[10][11][12] A reverse distributor is authorized by the DEA to acquire controlled substances from another registrant for the purpose of disposal.[10][11] It is illegal for a non-registrant, including an environmental health and safety (EHS) department, to take possession of DEA-regulated substances for disposal.[11]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound in a laboratory setting.
Step 1: Identification and Segregation of this compound Waste
-
Identify Waste: Identify all this compound-containing materials that are expired, unwanted, or can no longer be used. This includes pure substances, solutions, and any contaminated lab materials.
-
Segregate: Expired containers of controlled substances must be clearly labeled as "expired" and stored separately from the active stock, but still within a securely locked cabinet or safe.[11]
Step 2: Contacting a DEA-Registered Reverse Distributor
-
Locate a Reverse Distributor: The DEA registrant (the Principal Investigator or license holder) is responsible for identifying and contacting a DEA-registered reverse distributor.[10][12] A list of authorized reverse distributors can be obtained from the local DEA Diversion Field Office.[10]
-
Establish an Account: The registrant will likely need to establish an account with the chosen reverse distributor.[12] Be aware that there are costs associated with these services.[12][13]
Step 3: Documentation and Record-Keeping
-
Maintain Meticulous Records: The DEA requires strict record-keeping for all controlled substances, including their disposal.[13] The registrant must document the transfer of this compound to the reverse distributor.
-
Use Appropriate Forms: For Schedule III substances like this compound, the transfer is typically documented via an invoice.[10][11][13] Schedule I and II substances require a DEA Form 222.[10][11][13]
-
Retain Records: All disposal records must be maintained at the registrant's location for a minimum of two years.[10][11] Some institutions may require a longer retention period (e.g., five years).[13]
Step 4: Packaging and Transfer
-
Follow Reverse Distributor Instructions: The reverse distributor will provide specific instructions for the packaging and transportation of the this compound waste. Follow these instructions carefully to ensure safety and compliance.
-
Secure Transfer: The transfer of the material to the reverse distributor must be conducted securely to prevent any loss or diversion.
Step 5: Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: Empty containers that once held this compound must be triple-rinsed.[10] The rinsate should be collected and disposed of as hazardous waste through your institution's EHS office, as it is no longer a controlled substance but may be considered hazardous waste by the EPA.[10] After rinsing, the container can be disposed of in an appropriate waste container.[10]
-
Contaminated Lab Materials: For lab materials such as gloves, bench paper, or pipette tips that are contaminated with trace amounts of this compound, consult your institution's EHS department for proper disposal procedures. These materials may be considered hazardous waste.
Quantitative Data on this compound Disposal
| Parameter | Requirement | Regulatory Body |
| DEA Schedule | III | DEA |
| Primary Disposal Method | DEA-Registered Reverse Distributor | DEA |
| Record Retention Period | Minimum 2 years | DEA |
| Sewering/Drain Disposal | Prohibited | EPA |
This compound Disposal Workflow
Caption: Workflow for the compliant disposal of this compound in a laboratory setting.
By following these procedures, researchers and laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety and regulatory adherence. Always consult your institution's specific policies and EHS department for guidance.
References
- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. NYS Open Legislation | [nysenate.gov]
- 4. Drug Scheduling [dea.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. EPA Releases New Rule for Pharmaceutical Waste - Biomedical Waste Disposal | Fast, Easy, Convenient [bwdus.com]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Controlled Substance Waste [ehs.tcu.edu]
- 11. unthsc.edu [unthsc.edu]
- 12. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 13. k-state.edu [k-state.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Mesterolone
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of Mesterolone, ensuring the protection of researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for maintaining a safe laboratory environment and ensuring the integrity of your research. This compound is a synthetic androgen and anabolic steroid and is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also suspected of causing cancer and may damage fertility or an unborn child.[3][4]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a combination of engineering controls and personal protective equipment must be utilized at all times when handling this compound.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne levels.[3]
-
Safety Stations: Accessible safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.[6]
Personal Protective Equipment: A comprehensive PPE regimen is required for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[5] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from dust and splashes.[5] |
| Body Protection | Laboratory coat or impervious clothing | Prevents contamination of personal clothing.[3][6] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling large quantities that may generate dust.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
The storage area should be a locked facility to prevent unauthorized access.[5]
Handling and Experimental Procedures:
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[5]
Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Clean-up:
Disposal Plan: Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including contaminated lab supplies, must be collected in a designated, sealed, and clearly labeled waste container.
-
Disposal Method: The primary recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Prohibitions:
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[5]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | DO NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][5] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
